Dimethylaminoethyl stearate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
39840-30-7 |
|---|---|
Molecular Formula |
C22H45NO2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23(2)3/h4-21H2,1-3H3 |
InChI Key |
SXIOLYXSOHUULZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dimethylaminoethyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoethyl stearate, also known by its IUPAC name 2-(dimethylamino)ethyl octadecanoate, is a cationic amino ester lipid. Its structure, comprising a long hydrophobic stearate tail and a tertiary amine headgroup, imparts amphiphilic properties. This makes it a valuable component in various formulations, particularly in the field of drug delivery. As an ionizable cationic lipid, this compound is of significant interest for its role in lipid nanoparticles (LNPs) designed for the delivery of nucleic acids, such as mRNA and siRNA.[1][2] The positive charge of the amine group at acidic pH facilitates the encapsulation of negatively charged genetic material and aids in the endosomal escape of the payload into the cytoplasm of target cells.[2][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound.
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of stearic acid with N,N-dimethylethanolamine. This reaction involves the formation of an ester bond between the carboxylic acid group of stearic acid and the hydroxyl group of N,N-dimethylethanolamine, with the concurrent removal of water. To drive the equilibrium towards the product, the reaction is typically conducted at elevated temperatures, and often in the presence of an acid catalyst. The water formed during the reaction is continuously removed to ensure a high yield.
Reaction Scheme:
Experimental Workflow: Synthesis of this compound
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound via direct esterification.
Materials:
-
Stearic Acid (1.0 eq)
-
N,N-Dimethylethanolamine (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid, N,N-dimethylethanolamine, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the reaction mixture to reflux (approximately 140-160°C) with vigorous stirring under an inert nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete (typically after several hours, when water formation ceases), cool the mixture to room temperature.
-
Neutralize the reaction mixture by washing it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to yield pure this compound.
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
3.2.3. Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and identification. Electrospray ionization (ESI) is another common technique for analyzing such compounds.[5]
Data Summary
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 2-(dimethylamino)ethyl octadecanoate |
| Synonyms | This compound |
| CAS Number | 39840-30-7 |
| Molecular Formula | C₂₂H₄₅NO₂ |
| Molecular Weight | 355.6 g/mol |
| Melting Point | 25 °C |
| Boiling Point | 205 °C @ 3 Torr |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~4.1 | t | -O-CH₂ -CH₂-N(CH₃)₂ |
| ~2.6 | t | -O-CH₂-CH₂ -N(CH₃)₂ |
| ~2.3 | s | -N(CH₃ )₂ |
| ~2.2 | t | -CH₂ -COO- |
| ~1.6 | m | -CH₂-CH₂ -COO- |
| ~1.2-1.3 | m | -(CH₂ )₁₄- |
| ~0.9 | t | CH₃ -(CH₂)₁₆- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~174 | C =O (Ester) |
| ~62 | -O-C H₂- |
| ~58 | -C H₂-N(CH₃)₂ |
| ~45 | -N(C H₃)₂ |
| ~34 | -C H₂-COO- |
| ~32 | -C H₂-CH₃ |
| ~29-30 | -(C H₂)₁₃- |
| ~25 | -CH₂-C H₂-COO- |
| ~22 | -C H₂-CH₂-CH₃ |
| ~14 | C H₃- |
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920, ~2850 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (alkane) |
| ~1170 | Strong | C-O stretching (ester) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 355 | [M]⁺ (Molecular ion) |
| 72 | [CH₂N(CH₃)₂]⁺ |
Mechanism of Action in Drug Delivery
This compound is a key component in lipid nanoparticles for the delivery of nucleic acids due to its ionizable nature. At a physiological pH of 7.4, the tertiary amine headgroup is largely deprotonated and neutral, which reduces toxicity and non-specific interactions in the bloodstream. Upon endocytosis into a target cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the dimethylaminoethyl headgroup, rendering it positively charged. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[2][3]
Proposed Mechanism of Endosomal Escape
Conclusion
This compound is a versatile cationic lipid whose synthesis via direct esterification is a straightforward and scalable process. Its characterization through standard analytical techniques such as NMR, FTIR, and mass spectrometry confirms its structure and purity. The ionizable nature of this lipid makes it a critical component in advanced drug delivery systems, particularly for nucleic acid therapeutics, where it plays a pivotal role in payload encapsulation and endosomal escape. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and nanomedicine.
References
- 1. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]
- 2. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Dimethylaminoethyl Stearate in Lipid Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dimethylaminoethyl (DMAE) stearate and similar tertiary amine-containing ionizable lipids within lipid nanoparticles (LNPs), a critical component in the delivery of mRNA therapeutics. While specific quantitative data and detailed experimental protocols for DMAE-stearate are not extensively available in the public domain, this guide will use the well-characterized and structurally related ionizable lipid, DLin-MC3-DMA, as a representative example to illustrate the principles of LNP formulation, characterization, and cellular action.
The Pivotal Role of Ionizable Lipids in mRNA Delivery
Ionizable lipids are a cornerstone of modern LNP technology, enabling the safe and effective intracellular delivery of nucleic acid payloads. DMAE-stearate, a tertiary amine-containing lipid, is designed to be near-neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome. This pH-sensitive charge is the key to its mechanism of action, which can be broken down into two critical phases:
-
mRNA Encapsulation: During the formulation of LNPs, which typically occurs at a low pH, the tertiary amine group of DMAE-stearate is protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of mRNA, leading to the efficient encapsulation of the nucleic acid cargo within the core of the LNP.
-
Endosomal Escape: Once the LNP is taken up by a cell into an endosome, the internal environment of the endosome becomes progressively more acidic. This drop in pH again leads to the protonation of the ionizable lipid. The resulting positive charge on the lipid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm where it can be translated into protein.
Cellular Uptake and Intracellular Trafficking
The journey of an LNP from the bloodstream into the cytoplasm of a target cell is a multi-step process. For many LNP formulations, cellular uptake is mediated by the adsorption of apolipoprotein E (ApoE) from the serum onto the surface of the nanoparticle. This LNP-ApoE complex is then recognized by low-density lipoprotein receptors (LDLR) on the surface of cells, particularly hepatocytes, leading to receptor-mediated endocytosis.
The "Proton Sponge" Effect and Endosomal Escape
The release of the mRNA cargo from the endosome is the most critical and challenging step in the delivery process. The "proton sponge" theory is a widely accepted model for how this occurs. As the endosome matures, proton pumps in its membrane actively transport H+ ions into the lumen, lowering the internal pH.
The tertiary amine of the ionizable lipid within the LNP acts as a "proton sponge," absorbing these protons and becoming positively charged. This influx of protons is followed by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in osmotic pressure within the endosome. The endosome swells and eventually ruptures, releasing the LNP and its mRNA cargo into the cytoplasm.
Quantitative Data Summary
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | 50:10:38.5:1.5 | 80 - 100 | < 0.2 | -5 to +5 | > 90% | [1][2] |
| DLin-MC3-DMA | 40:10:48:2 | ~50 | ~0.2 | Neutral | > 90% | [2] |
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis and characterization of mRNA-loaded LNPs. These protocols are based on a formulation using DLin-MC3-DMA as the ionizable lipid and are representative of the methodologies used in the field.
Synthesis of mRNA-LNPs by Microfluidics
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for precise control over nanoparticle formation.
Materials:
-
DLin-MC3-DMA (or other ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)
-
mRNA encoding a reporter protein (e.g., Luciferase)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop, Precision NanoSystems)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare the Lipid Stock Solution: Dissolve the lipids (DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The final lipid concentration should be between 10-25 mg/mL.
-
Prepare the mRNA Solution: Dilute the mRNA stock in the citrate buffer to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA ratio.
-
Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid solution into one syringe and the mRNA solution into another. c. Set the flow rate ratio (aqueous:ethanolic phase) typically to 3:1. d. Set the total flow rate (e.g., 12 mL/min). e. Initiate the mixing process and collect the resulting LNP dispersion.
-
Dialysis: a. Transfer the collected LNP dispersion to a dialysis cassette. b. Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
Sterile Filtration: a. Filter the dialyzed LNP solution through a 0.22 µm sterile syringe filter.
-
Storage: Store the final LNP formulation at 4°C.
Characterization of LNPs
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Instrument: Malvern Zetasizer or similar.
-
Procedure:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at 25°C.
-
For zeta potential, use a folded capillary cell and measure the electrophoretic mobility.
-
mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay
-
Materials: Quant-iT RiboGreen RNA Assay Kit, Triton X-100.
-
Procedure:
-
Prepare a standard curve of the free mRNA.
-
Prepare two sets of LNP samples: a. Total mRNA: Lyse the LNPs by adding Triton X-100 (final concentration 0.1-1%) to release the encapsulated mRNA. b. Free mRNA: Use intact LNPs.
-
Add the RiboGreen reagent to both the standards and the LNP samples.
-
Measure the fluorescence intensity (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100
-
In Vitro Endosomal Escape Assay
This protocol utilizes the Galectin-8 (Gal8) reporter assay to visualize endosomal rupture. Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes.
Materials:
-
A cell line stably expressing a Galectin-8-GFP fusion protein.
-
Fluorescently labeled LNPs (e.g., containing a lipid-conjugated fluorophore).
-
Live-cell imaging medium.
-
Confocal microscope equipped with an environmental chamber.
Procedure:
-
Cell Seeding: Seed the Galectin-8-GFP expressing cells in a glass-bottom imaging dish.
-
LNP Treatment: Once the cells are adherent, replace the medium with live-cell imaging medium containing the fluorescently labeled LNPs at the desired concentration.
-
Live-Cell Imaging: a. Place the imaging dish in the confocal microscope's environmental chamber (37°C, 5% CO2). b. Acquire time-lapse images of the cells in both the GFP (Gal8) and the LNP fluorescence channels.
-
Image Analysis: a. Analyze the images to identify the formation of GFP puncta, which indicate Gal8 recruitment to damaged endosomes. b. Quantify the colocalization of the GFP puncta with the fluorescently labeled LNPs to confirm that the endosomal damage is caused by the LNPs.
Conclusion
Dimethylaminoethyl stearate and other tertiary amine-containing ionizable lipids are indispensable components of lipid nanoparticles for mRNA delivery. Their pH-responsive nature is the key to their function, enabling both the efficient encapsulation of mRNA during formulation and its subsequent release from the endosome into the cytoplasm of target cells. While a wealth of information exists for the general class of ionizable lipids, further research and publication of specific data for a wider range of these lipids, including DMAE-stearate, will be crucial for the continued advancement and optimization of LNP-based therapeutics. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and developers working in this exciting field.
References
The Role of Dimethylaminoethyl Stearate (DMEAS) as a Cationic Lipid in Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoethyl stearate (DMEAS) is a cationic lipid that has garnered significant interest within the field of drug delivery, particularly for the formulation of lipid nanoparticles (LNPs). Its unique chemical structure, comprising a tertiary amine headgroup and a long stearate tail, imparts amphiphilic properties that are crucial for the encapsulation and cellular delivery of therapeutic payloads, most notably nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and role of DMEAS in mediating the intracellular delivery of therapeutic agents.
Chemical Properties of this compound
DMEAS, with the chemical formula C22H45NO2, is the ester of stearic acid and 2-(dimethylamino)ethanol.[1] Its structure features a hydrophobic 18-carbon stearate tail and a hydrophilic tertiary amine headgroup. This tertiary amine is ionizable, becoming protonated and thus positively charged at acidic pH. This pH-responsive behavior is a key attribute for its function in drug delivery systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H45NO2 | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| CAS Number | 39840-30-7 | [1] |
| pKa | Not readily available in cited literature | |
| Appearance | Likely a waxy solid or oily substance at room temperature | General knowledge |
Synthesis of this compound
Experimental Protocol: Esterification of Stearic Acid
Materials:
-
Stearic acid
-
2-(Dimethylamino)ethanol
-
An acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
An appropriate solvent (e.g., toluene)
-
Dean-Stark apparatus for water removal
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, dissolve stearic acid in toluene.
-
Addition of Reagents: Add 2-(dimethylamino)ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Figure 1: Synthesis of this compound.
Formulation of DMEAS-Based Lipid Nanoparticles
DMEAS is a key component in the formulation of LNPs for the delivery of nucleic acids. These LNPs are typically composed of four main components:
-
Cationic/Ionizable Lipid (DMEAS): Interacts with the negatively charged nucleic acid cargo and facilitates endosomal escape.
-
Helper Lipid (e.g., DOPE, DSPC): A neutral phospholipid that aids in the formation and stability of the lipid bilayer and can assist in membrane fusion.
-
Cholesterol: Provides structural integrity to the nanoparticle.
-
PEGylated Lipid (e.g., DMG-PEG2000): A lipid conjugated to polyethylene glycol (PEG) that forms a hydrophilic corona on the surface of the LNP, preventing aggregation and reducing opsonization by serum proteins, thereby prolonging circulation time.
Experimental Protocol: LNP Formulation by Microfluidic Mixing
Materials:
-
This compound (DMEAS)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve DMEAS, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio.
-
Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in a citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip. The rapid mixing of the two solutions at a controlled flow rate leads to the self-assembly of the LNPs.
-
Dialysis and Concentration: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. The LNPs can be concentrated using ultrafiltration if necessary.
Figure 2: DMEAS-LNP Formulation Workflow.
Physicochemical Characterization of DMEAS-LNPs
The physicochemical properties of DMEAS-LNPs are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 2: Typical Physicochemical Characterization of Cationic Lipid-Based LNPs
| Parameter | Typical Range | Analytical Technique |
| Particle Size (Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +50 mV (at acidic pH)Slightly positive to neutral (at physiological pH) | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
Cellular Uptake and Endosomal Escape
The successful intracellular delivery of the therapeutic cargo by DMEAS-LNPs relies on efficient cellular uptake and subsequent escape from the endosome.
Cellular Uptake
DMEAS-LNPs are typically taken up by cells through endocytosis. The positively charged surface of the LNPs at physiological pH can interact with the negatively charged cell surface, promoting internalization. The primary pathways for LNP uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the cell type and the surface properties of the LNP.
Figure 3: Cellular Uptake of DMEAS-LNPs.
Endosomal Escape
Once inside the cell, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine headgroup of DMEAS, leading to a net positive charge on the lipid. This protonation is thought to trigger endosomal escape through one or more proposed mechanisms:
-
Membrane Fusion: The positively charged DMEAS interacts with anionic lipids in the endosomal membrane, leading to the fusion of the LNP and endosomal membranes and the release of the cargo into the cytoplasm.
-
Proton Sponge Effect: The influx of protons into the endosome to protonate the DMEAS molecules leads to an influx of chloride ions and water to maintain charge and osmotic balance. This causes the endosome to swell and eventually rupture, releasing its contents.
Figure 4: Mechanism of Endosomal Escape.
In Vitro and In Vivo Efficacy
The efficacy of DMEAS-LNPs is assessed by their ability to deliver their cargo and elicit a biological response, such as gene silencing (for siRNA) or protein expression (for mRNA).
In Vitro Transfection Efficiency
In vitro studies are crucial for the initial screening and optimization of LNP formulations. Transfection efficiency is typically measured by quantifying the biological effect of the delivered nucleic acid in cultured cells.
Table 3: Representative In Vitro Transfection Data for Cationic Lipid-Based LNPs
| Cell Line | Cargo | Assay | Result | Reference |
| HEK293 | Luciferase mRNA | Luciferase Assay | High luminescence signal | [3] |
| HeLa | GFP mRNA | Flow Cytometry | High percentage of GFP-positive cells | [4] |
| Various | siRNA targeting a specific gene | qPCR or Western Blot | Significant knockdown of target gene/protein | General knowledge |
In Vivo Performance
In vivo studies in animal models are essential to evaluate the biodistribution, efficacy, and safety of DMEAS-LNPs. Key performance indicators include the accumulation of the LNPs in the target organ and the desired therapeutic effect.
Table 4: Representative In Vivo Data for Cationic Lipid-Based LNPs for siRNA Delivery
| Animal Model | Target Organ | siRNA Target | Outcome | Reference |
| Mouse | Liver | Factor VII | >90% reduction in serum Factor VII levels | General knowledge |
| Mouse | Tumors | PLK1 | Significant tumor growth inhibition | General knowledge |
Conclusion
This compound is a promising cationic lipid for the formulation of lipid nanoparticles for drug delivery. Its pH-responsive nature is a key feature that facilitates the encapsulation of nucleic acids and their subsequent release into the cytoplasm via endosomal escape. While specific quantitative data and detailed protocols for DMEAS are not extensively published, the general principles of its synthesis, formulation into LNPs, and mechanism of action provide a strong foundation for its further investigation and application in the development of advanced therapeutics. Future research should focus on the detailed characterization of DMEAS-containing LNPs to fully elucidate their structure-activity relationships and optimize their performance for clinical translation.
References
Dimethylaminoethyl Stearate for Non-Viral Gene Delivery: A Technical Guide
Abstract
Non-viral gene delivery vectors are gaining prominence due to their enhanced safety profile over viral counterparts. Cationic lipids are a cornerstone of non-viral vectors, facilitating the encapsulation and delivery of nucleic acids. This technical guide explores the potential of Dimethylaminoethyl Stearate (DMAE-St) as a cationic lipid for non-viral gene delivery. While direct extensive research on DMAE-St for this specific application is limited, this document extrapolates its potential based on the known properties of its constituent parts—the dimethylaminoethyl headgroup and the stearic acid tail—and related cationic lipids. This guide provides a comprehensive overview of its synthesis, proposed mechanism of action, formulation into lipid nanoparticles (LNPs), and relevant experimental protocols for its evaluation.
Introduction to this compound (DMAE-St)
This compound (CAS No. 39840-30-7) is an ester formed from the reaction of dimethylaminoethanol and stearic acid[1][2]. Its amphiphilic structure, comprising a hydrophilic tertiary amine headgroup and a hydrophobic stearic acid tail, makes it a candidate for the formation of lipid-based nanoparticles for drug and gene delivery. The tertiary amine headgroup can be protonated at physiological pH, rendering the lipid cationic and enabling it to electrostatically interact with negatively charged nucleic acids. The stearic acid tail provides the necessary lipophilicity to form stable lipid bilayers and nanoparticles.
Synthesis of this compound
The primary method for synthesizing DMAE-St is through an esterification reaction between dimethylaminoethanol and stearic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out at elevated temperatures (150-200°C) under reflux conditions[1]. A solvent-free approach is also possible, offering a more environmentally friendly synthesis route[1].
Formulation of DMAE-St Lipid Nanoparticles (LNPs)
DMAE-St can be formulated into LNPs for gene delivery, typically in combination with helper lipids, cholesterol, and a PEGylated lipid to enhance stability and circulation time. The general composition of such LNPs often includes:
-
Cationic Lipid (DMAE-St): For nucleic acid complexation and endosomal escape.
-
Helper Lipid (e.g., DOPE, DSPC): To aid in fusogenicity and nanoparticle stability.
-
Cholesterol: To modulate membrane fluidity and stability[3].
-
PEGylated Lipid (e.g., DMG-PEG2000): To provide a hydrophilic corona, reducing aggregation and opsonization.
The molar ratios of these components are critical for optimal transfection efficiency and are typically determined empirically[4].
Table 1: Representative Physicochemical Properties of Stearate-Modified and Cationic Lipid-Based Nanoparticles
| Formulation/Cationic Lipid | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Stearic Acid-PEI600 Microbubbles | 1500-2500 | +40 to +60 | ~85 (for DNA) | [5] |
| Folic Acid-Chitosan-Stearic Acid Micelles | 100-200 | -20 to -10 | >90 (for pDNA) | [4] |
| Cholesterol-based Cationic Lipid 1a/DOPE | 150-250 | +30 to +50 | Not Specified | [6] |
| CL15F6 LNPs with pDNA-PEI | ~35 | ~0 | Not Specified | [7] |
Proposed Mechanism of Gene Delivery
The gene delivery process using DMAE-St LNPs can be broken down into several key stages, as visualized in the signaling pathway below.
Caption: Proposed mechanism of DMAE-St LNP-mediated gene delivery.
The cationic nature of the DMAE headgroup is crucial for the "proton sponge" effect, which is a widely accepted mechanism for the endosomal escape of polyplexes and lipoplexes[][9][10][11]. As the endosome acidifies, the tertiary amine of DMAE-St becomes protonated, leading to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm[][11].
In Vitro and In Vivo Evaluation
The efficacy and safety of DMAE-St LNPs would need to be thoroughly evaluated through a series of in vitro and in vivo experiments.
In Vitro Transfection Efficiency
Transfection efficiency can be assessed using reporter genes such as green fluorescent protein (GFP) or luciferase. The level of protein expression can be quantified and compared to commercially available transfection reagents.
Table 2: Representative In Vitro Transfection Efficiencies of Cationic Lipid Formulations
| Cationic Lipid/Formulation | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| Cholesterol-based Cationic Gemini Lipids | B16-F10 | > Effectene | Not Specified | [12] |
| Cholesterol-based Cationic Lipid 1a/DOPE | 293T | Superior to DC-Chol | pEGFP-N1 | [6] |
| CholCadLys/DOPE | Hek-293 FT | ~40% | pDNA | [13] |
| Stearic Acid-PEI600 Microbubbles | MCF-7 | 8.97-fold higher than plain microbubbles | pCMV-Luc | [5] |
Cytotoxicity
The cytotoxicity of DMAE-St LNPs is a critical parameter. The MTT assay is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of cells[14][15][16].
Table 3: Representative Cytotoxicity Data of Cationic Formulations
| Formulation | Cell Line | Viability (%) at tested concentration | Assay | Reference |
| Stearic Acid-PEI600 Microbubbles | MCF-7 | ~60% with ultrasound | Not Specified | [5] |
| Cholesterol-based Cationic Lipid 1a | Not Specified | Low cytotoxicity | Not Specified | [6] |
| Folic Acid-Chitosan-Stearic Acid Micelles | SKOV3, A549 | Less toxic than Lipofectamine 2000 | Not Specified | [4] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of DMAE-St would involve the following steps:
-
Combine stearic acid and dimethylaminoethanol in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 150-180°C under a nitrogen atmosphere with constant stirring.
-
Remove the water byproduct using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once complete, cool the reaction and purify the product using column chromatography or distillation.
LNP Formulation by Ethanol Injection
References
- 1. Buy Diethylaminoethyl stearate (EVT-427130) | 3179-81-5 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Receptor-mediated gene delivery by folic acid-modified stearic acid-grafted chitosan micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Cationic Microbubble Coated with Stearic Acid-Modified Polyethylenimine to Enhance DNA Loading and Gene Delivery by Ultrasound | PLOS One [journals.plos.org]
- 6. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Structure-Activity Relationship of Dimethylaminoethyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylaminoethyl stearate (DMAES) is a cationic lipid that has garnered significant interest as a non-viral vector for gene delivery. Its structure, comprising a hydrophobic stearate tail and a hydrophilic dimethylaminoethyl headgroup, allows for the formation of liposomes that can encapsulate and deliver nucleic acids into cells. Understanding the intricate relationship between the molecular structure of DMAES and its biological activity is paramount for the rational design of more efficient and safer gene delivery systems. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and structure-activity relationships of DMAES and its analogs. It delves into the influence of the hydrophobic domain and the cationic headgroup on transfection efficiency and cytotoxicity. Furthermore, this guide details key experimental protocols for the synthesis and biological evaluation of these cationic lipids and explores the signaling pathways activated upon their introduction into a biological system.
Introduction
Gene therapy holds immense promise for the treatment of a wide array of genetic and acquired diseases. The successful delivery of therapeutic nucleic acids to target cells remains a critical challenge. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids have emerged as a leading platform due to their ease of synthesis, scalability, and favorable safety profile.
This compound (DMAES) is a prime example of a cationic lipid designed for gene delivery. Its amphiphilic nature drives the self-assembly of liposomes in aqueous environments. The positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids, leading to the formation of stable complexes known as lipoplexes. These lipoplexes protect the genetic cargo from degradation and facilitate its entry into cells.
The efficiency of a cationic lipid as a gene delivery agent is a delicate balance between its ability to effectively transfect cells and its inherent cytotoxicity. This balance is intrinsically linked to its molecular structure. This guide will explore the structure-activity relationship (SAR) of DMAES, providing insights into how modifications to its chemical architecture can be rationally tuned to optimize its performance as a gene delivery vector.
Physicochemical Properties of this compound
The fundamental physicochemical properties of DMAES are crucial for its function as a gene delivery agent.
| Property | Value | Reference |
| Molecular Formula | C22H45NO2 | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Appearance | Varies, can be a viscous liquid or oily substance | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
The amphiphilic character of DMAES, with its long hydrophobic stearate tail and polar dimethylaminoethyl headgroup, is the primary driver for its self-assembly into liposomes in aqueous solutions. These liposomes can then be formulated with nucleic acids to form lipoplexes, the functional unit for gene delivery. The physicochemical properties of these lipoplexes, such as size and zeta potential, are critical determinants of their biological activity.
| Nanoparticle Property | Typical Range | Significance in Gene Delivery |
| Size (Diameter) | 100 - 400 nm | Influences the mechanism of cellular uptake and biodistribution. Smaller particles are generally favored for systemic delivery. |
| Zeta Potential | +30 to +60 mV | A positive zeta potential is essential for binding to the negatively charged cell membrane and for complexing with nucleic acids. However, excessively high positive charge can lead to increased cytotoxicity. |
Structure-Activity Relationship (SAR) of this compound and its Analogs
The biological activity of DMAES is profoundly influenced by its molecular architecture. The SAR can be systematically investigated by modifying the two primary components of the molecule: the hydrophobic domain (stearate tail) and the cationic headgroup (dimethylaminoethyl).
The Hydrophobic Domain: Influence of the Alkyl Chain
The length and degree of saturation of the alkyl chain in the hydrophobic domain play a critical role in the stability of the liposome and the efficiency of gene transfection.
-
Alkyl Chain Length: The length of the fatty acid chain impacts the fluidity and stability of the lipid bilayer. Generally, longer chains (like stearate, C18) lead to more stable liposomes. However, there is an optimal range for transfection efficiency. While very short chains may not form stable liposomes, excessively long chains can result in rigid membranes that hinder the release of the nucleic acid cargo into the cytoplasm.
-
Saturation: The presence of double bonds (unsaturation) in the alkyl chain, as seen in oleate (C18:1) or linoleate (C18:2), introduces kinks in the hydrocarbon tail. This increases the fluidity of the liposomal membrane, which can enhance the fusogenicity of the lipoplex with the endosomal membrane, thereby facilitating the release of the genetic material. However, increased fluidity can also lead to decreased lipoplex stability and leakage of the encapsulated content.
Table 1: Hypothetical Transfection Efficiency and Cytotoxicity of DMAES Analogs with Varying Alkyl Chains
| Cationic Lipid Analog | Alkyl Chain | Transfection Efficiency (% GFP positive cells) | Cytotoxicity (IC50 in µM) |
| Dimethylaminoethyl Laurate | C12:0 | 15 ± 3 | 50 ± 8 |
| Dimethylaminoethyl Myristate | C14:0 | 25 ± 4 | 42 ± 6 |
| Dimethylaminoethyl Palmitate | C16:0 | 35 ± 5 | 35 ± 5 |
| This compound | C18:0 | 45 ± 6 | 28 ± 4 |
| Dimethylaminoethyl Oleate | C18:1 | 55 ± 7 | 32 ± 5 |
| Dimethylaminoethyl Linoleate | C18:2 | 50 ± 6 | 38 ± 6 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on general principles of SAR for cationic lipids. Actual values would need to be determined experimentally.
The Cationic Headgroup: Influence of the Amine Moiety
The structure of the cationic headgroup is a primary determinant of the lipid's ability to condense DNA, interact with cell membranes, and buffer the endosomal pH to facilitate endosomal escape.
-
Degree of Methylation: The dimethylaminoethyl headgroup of DMAES is a tertiary amine. At physiological pH, it is partially protonated, contributing to the positive charge of the liposome. Quaternary ammonium headgroups (e.g., trimethylammonium) are permanently positively charged, which can lead to stronger DNA binding but also increased cytotoxicity.
-
Nature of the Amine: Replacing the dimethylamino group with other amines, such as diethylamino or piperidino groups, can alter the pKa of the headgroup and its steric bulk. This, in turn, affects the buffering capacity and the overall shape of the lipid, which can influence the morphology of the resulting lipoplexes and their transfection efficiency. A headgroup with a pKa in the range of 6.0-7.0 is often desirable, as it can become protonated in the acidic environment of the endosome, leading to membrane disruption and release of the genetic cargo.
Table 2: Hypothetical Transfection Efficiency and Cytotoxicity of Stearate-Based Cationic Lipids with Varying Headgroups
| Cationic Lipid Analog | Headgroup | pKa (approx.) | Transfection Efficiency (% GFP positive cells) | Cytotoxicity (IC50 in µM) |
| This compound | Dimethylaminoethyl | ~6.5 | 45 ± 6 | 28 ± 4 |
| Diethylaminoethyl Stearate | Diethylaminoethyl | ~7.0 | 40 ± 5 | 35 ± 5 |
| Trimethylammoniumethyl Stearate | Trimethylammoniumethyl | N/A (permanent) | 30 ± 4 | 15 ± 3 |
| Hydroxyethylaminoethyl Stearate | Hydroxyethylaminoethyl | ~7.5 | 38 ± 5 | 45 ± 7 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on general principles of SAR for cationic lipids. Actual values would need to be determined experimentally.
Experimental Protocols
Synthesis of this compound
Principle: this compound is synthesized via an esterification reaction between stearic acid and 2-(dimethylamino)ethanol. This reaction is typically catalyzed by an acid.
Materials:
-
Stearic acid
-
2-(Dimethylamino)ethanol
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux reaction
Procedure:
-
In a round-bottom flask, dissolve stearic acid (1 equivalent) in toluene.
-
Add 2-(dimethylamino)ethanol (1.2 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Preparation of DMAES-based Liposomes and Lipoplexes
Principle: Liposomes are formed by the hydration of a thin lipid film. Lipoplexes are then formed by mixing the cationic liposomes with a solution of nucleic acid.
Materials:
-
This compound (DMAES)
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Nuclease-free water or buffer (e.g., HEPES)
-
Plasmid DNA (or other nucleic acid)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve DMAES and the helper lipid (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing to form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
To form lipoplexes, dilute the liposome suspension and the nucleic acid solution separately in a suitable buffer.
-
Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The N/P ratio (ratio of the moles of nitrogen atoms in the cationic lipid to the moles of phosphate groups in the nucleic acid) is a critical parameter to optimize.
In Vitro Transfection Assay
Principle: The transfection efficiency of the prepared lipoplexes is assessed by delivering a reporter gene (e.g., encoding Green Fluorescent Protein - GFP) to a cell line and quantifying the percentage of cells expressing the protein.
Materials:
-
Cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Lipoplex solution
-
96-well cell culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, replace the cell culture medium with serum-free medium.
-
Add the lipoplex solution to the cells at various N/P ratios.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
After the incubation period, replace the medium with complete medium (containing serum).
-
Incubate the cells for another 24-48 hours to allow for gene expression.
-
Analyze the percentage of GFP-positive cells using a flow cytometer or visualize the expression using a fluorescence microscope.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line
-
Cell culture medium
-
Lipoplex or empty liposome solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the transfection assay.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the lipoplexes or empty liposomes.
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Immunological Response
Cationic lipids, including DMAES, are not merely inert delivery vehicles. They can be recognized by the innate immune system, leading to the activation of specific signaling pathways. This can have both beneficial (adjuvant effect in vaccines) and detrimental (inflammatory side effects) consequences.
Recent studies have shown that some cationic lipids can activate Toll-like receptors (TLRs), particularly TLR2 and TLR4.[2][3] This activation can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines.
TLR4-Mediated NF-κB Activation
One of the key pathways activated by certain cationic lipids is the TLR4 signaling pathway, which culminates in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Caption: TLR4-mediated activation of the NF-κB signaling pathway by a cationic lipoplex.
Workflow of TLR4-Mediated NF-κB Activation:
-
Recognition: The DMAES lipoplex is recognized by the TLR4/MD-2 receptor complex on the surface of immune cells like macrophages.
-
Recruitment: This recognition leads to the recruitment of the adaptor protein MyD88.
-
Kinase Cascade: MyD88 initiates a kinase cascade involving IRAKs and TRAF6, which in turn activates TAK1.
-
IKK Activation: TAK1 phosphorylates and activates the IKK complex.
-
IκB Degradation: The activated IKK complex phosphorylates IκB, an inhibitor of NF-κB, targeting it for ubiquitination and proteasomal degradation.
-
NF-κB Translocation: The degradation of IκB releases NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Understanding these interactions is crucial for designing cationic lipids with reduced immunogenicity or, conversely, for harnessing this immunostimulatory property to develop effective vaccine adjuvants.
In Vivo Considerations
The ultimate goal of a gene delivery vector is its successful application in a living organism. The in vivo performance of DMAES-based formulations is influenced by several factors:
-
Biodistribution: Following intravenous administration, lipoplexes are often rapidly cleared from circulation by the reticuloendothelial system (RES), primarily accumulating in the liver and spleen. Surface modification with polymers like polyethylene glycol (PEG) can create a "stealth" effect, prolonging circulation time and potentially improving targeting to other tissues.
-
Toxicity: Systemic administration of cationic lipids can lead to toxicity, including inflammatory responses and damage to vital organs. The dose and formulation of the lipoplex must be carefully optimized to minimize these adverse effects.
-
Efficacy: The transfection efficiency observed in vitro does not always translate directly to in vivo efficacy. The complex biological environment, including interactions with serum proteins and clearance mechanisms, can significantly impact the ability of the lipoplex to reach its target and deliver its cargo.
While specific in vivo data for DMAES is limited in the public domain, studies on similar cationic lipid formulations have shown that gene expression is often highest in the lungs following intravenous injection.
Conclusion
The structure-activity relationship of this compound is a complex interplay between its hydrophobic and hydrophilic domains. By systematically modifying the alkyl chain and the cationic headgroup, it is possible to fine-tune the transfection efficiency and cytotoxicity of this versatile cationic lipid. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel DMAES analogs. Furthermore, the elucidation of the signaling pathways activated by these lipids opens new avenues for the rational design of safer and more effective gene delivery vectors and vaccine adjuvants. Future research should focus on obtaining more quantitative SAR data, exploring a wider range of chemical modifications, and conducting comprehensive in vivo studies to translate the promise of DMAES-based gene delivery into clinical reality.
References
In Vitro Cytotoxicity of Dimethylaminoethyl Stearate: A Review of Current Data
ó
For Researchers, Scientists, and Drug Development Professionals
The evaluation of the cytotoxic potential of chemical compounds is a critical step in the development of safe and effective pharmaceuticals and other consumer products. Dimethylaminoethyl stearate (DMAE-stearate), a cationic lipid, has potential applications in various formulations, including as a component of lipid nanoparticles for drug and vaccine delivery. Understanding its interaction with cells and its potential for cytotoxicity is therefore of significant interest. This technical guide synthesizes the currently available, though limited, data on the in vitro cytotoxicity of DMAE-stearate.
Quantitative Cytotoxicity Data
Published research directly investigating the in vitro cytotoxicity of this compound is not extensive. One study identified its presence in an ethanolic extract of Elaeagnus x submacrophylla Servett. leaves and reported its relative abundance, but did not directly test the cytotoxicity of the isolated compound. The study did, however, assess the overall cytotoxicity of the plant extract on mouse fibroblasts.[1]
To provide a framework for future studies, the following table structure is proposed for the clear presentation of quantitative data from in vitro cytotoxicity assays of DMAE-stearate.
| Cell Line | Assay Type | Endpoint | Concentration Range Tested | IC50 / EC50 | % Viability at a Given Concentration | Reference |
| e.g., HeLa | e.g., MTT | e.g., Cell Viability | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available | |
| e.g., HepG2 | e.g., LDH | e.g., Membrane Integrity | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available | |
| e.g., A549 | e.g., Annexin V/PI | e.g., Apoptosis | e.g., 0.1 - 100 µM | Data Not Available | Data Not Available |
Note: At present, specific quantitative data for pure this compound is not available in the public domain to populate this table. The provided structure serves as a template for future research findings.
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of DMAE-stearate cytotoxicity are not yet published. However, standard methodologies can be adapted for this purpose. The following are detailed protocols for key experiments that would be essential for a thorough cytotoxicological assessment.
1. Cell Culture and Maintenance
-
Cell Lines: A panel of relevant cell lines should be selected based on the intended application of DMAE-stearate. For example, for drug delivery applications, cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) are commonly used. For dermatological applications, human keratinocytes (HaCaT) or fibroblasts would be appropriate.
-
Culture Medium: The choice of culture medium will be specific to the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS, typically 10%), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere. Cells should be subcultured upon reaching 80-90% confluency to maintain exponential growth.
2. Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of DMAE-stearate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of DMAE-stearate. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry:
-
Seed cells in a 6-well plate and treat them with various concentrations of DMAE-stearate for a specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
While no specific signaling pathways for DMAE-stearate-induced cytotoxicity have been elucidated, a general workflow for investigating this can be proposed. Cationic lipids are known to induce cellular stress, which can lead to apoptosis or necrosis through various signaling cascades.
Workflow for Investigating DMAE-Stearate Induced Cytotoxicity
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of DMAE-stearate cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Potential Signaling Pathway for Cationic Lipid-Induced Apoptosis
Based on the known mechanisms of other cationic lipids, a hypothetical signaling pathway leading to apoptosis could involve the induction of oxidative stress and mitochondrial dysfunction.
Caption: Hypothetical apoptosis signaling pathway for DMAE-Stearate.
References
Self-Assembly of Dimethylaminoethyl Stearate into Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The self-assembly of amphiphilic molecules into nanoparticles is a cornerstone of advanced drug delivery systems. Dimethylaminoethyl stearate (DMEAS), a cationic lipid, holds significant promise in this arena due to its structural similarity to other lipids successfully used in nanoparticle-based therapeutics. This technical guide provides an in-depth overview of the core principles and methodologies for the formulation of DMEAS nanoparticles. While direct literature on DMEAS self-assembly is emerging, this document leverages established protocols for structurally analogous cationic and stearate-based lipids to propose a comprehensive framework for the synthesis, characterization, and potential biological interactions of DMEAS nanoparticles. All experimental protocols and data presented herein are based on these analogous systems and should be considered as a starting point for the development and optimization of DMEAS-specific formulations.
Introduction to this compound (DMEAS)
This compound is a cationic lipid featuring a positively charged dimethylaminoethyl head group and a long, hydrophobic stearate tail. This amphiphilic nature is the driving force behind its spontaneous self-assembly in aqueous environments into core-shell nanoparticle structures. The positive surface charge of the resulting nanoparticles is anticipated to facilitate interaction with negatively charged cell membranes, enhancing cellular uptake and intracellular delivery of therapeutic payloads.
Principles of DMEAS Nanoparticle Self-Assembly
The formation of DMEAS nanoparticles is governed by the hydrophobic effect. In an aqueous solution, the hydrophobic stearate tails of DMEAS molecules aggregate to minimize their contact with water, forming a hydrophobic core. Simultaneously, the hydrophilic dimethylaminoethyl head groups orient themselves towards the aqueous phase, creating a positively charged corona. This process results in the spontaneous formation of nanoparticles. The characteristics of these nanoparticles, such as size, charge, and stability, can be modulated by the formulation process and the inclusion of other lipids and excipients.
Proposed Experimental Protocols
The following protocols are adapted from established methods for the preparation of cationic and stearate-based lipid nanoparticles and are proposed as a starting point for the synthesis of DMEAS nanoparticles.
Nanoparticle Synthesis via Hot Homogenization
This method involves the dispersion of a molten lipid phase into a hot aqueous phase, followed by high-pressure homogenization to produce a nanoemulsion which, upon cooling, solidifies into nanoparticles.
Materials:
-
This compound (DMEAS)
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
-
Deionized Water
-
(Optional) Active Pharmaceutical Ingredient (API)
Procedure:
-
Lipid Phase Preparation: Weigh the desired amounts of DMEAS, DSPC, cholesterol, and DMG-PEG 2000. If incorporating a lipophilic API, dissolve it in this lipid mixture. Heat the mixture to 5-10°C above the melting point of the lipid with the highest melting temperature until a clear, homogenous molten phase is obtained.
-
Aqueous Phase Preparation: Heat the deionized water to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature. The lipid droplets will solidify, forming a dispersion of DMEAS nanoparticles.
-
Purification: (Optional) Remove any unincorporated API or excess surfactants by methods such as dialysis or centrifugation.
Nanoparticle Synthesis via Microemulsification
This method relies on the spontaneous formation of a microemulsion when a specific ratio of oil, water, and surfactant is mixed, which is then diluted in an aqueous phase to form nanoparticles.
Materials:
-
This compound (DMEAS)
-
Oil (e.g., medium-chain triglyceride)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Ethanol)
-
Deionized Water
-
(Optional) Active Pharmaceutical Ingredient (API)
Procedure:
-
Microemulsion Formation: In a vial, mix DMEAS, oil, surfactant, and co-surfactant. If including an API, dissolve it in this mixture. Gently stir until a clear and homogenous microemulsion is formed.
-
Nanoparticle Precipitation: Add the microemulsion dropwise into a larger volume of deionized water under constant stirring. The rapid diffusion of the oil and surfactant into the water phase leads to the precipitation of DMEAS as nanoparticles.
-
Solvent Removal: Remove the organic solvent (ethanol) and excess surfactant, typically by dialysis or ultrafiltration.
Characterization of DMEAS Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated nanoparticles. The following are key characterization techniques.
Particle Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Acquire the data and analyze the correlation function to obtain the average particle size (Z-average) and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
-
Zeta Potential
-
Technique: Laser Doppler Velocimetry (LDV)
-
Protocol:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient ionic strength for the measurement.
-
Inject the diluted sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software will calculate the zeta potential based on the measured mobility using the Henry equation. A positive zeta potential is expected for DMEAS nanoparticles.
-
Drug Loading and Encapsulation Efficiency
-
Protocol:
-
Separation of Free Drug: Separate the nanoparticles from the aqueous phase containing the unencapsulated drug. This can be achieved by ultracentrifugation or by using centrifugal filter units.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation:
-
Encapsulation Efficiency (EE%):
-
Drug Loading (DL%):
-
-
Quantitative Data Summary (Based on Analogous Systems)
The following table summarizes typical quantitative data obtained for cationic lipid nanoparticles prepared by similar methods. These values should serve as a benchmark for the optimization of DMEAS nanoparticle formulations.
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +50 mV | Laser Doppler Velocimetry (LDV) |
| Encapsulation Efficiency | 70 - 95% | HPLC, UV-Vis Spectroscopy |
| Drug Loading | 1 - 10% | HPLC, UV-Vis Spectroscopy |
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for DMEAS nanoparticle synthesis and characterization.
Proposed Cellular Uptake Pathway
Cationic lipid nanoparticles are generally thought to be internalized by cells through endocytosis. The positive charge of the nanoparticles facilitates interaction with the negatively charged cell membrane, triggering the endocytic process.
Caption: Proposed mechanism of cellular uptake for DMEAS nanoparticles.
Conclusion
This technical guide provides a foundational framework for the development of nanoparticles from this compound. By adapting established protocols from similar cationic lipid systems, researchers can begin to formulate and characterize DMEAS nanoparticles for a variety of drug delivery applications. The proposed methodologies for synthesis and characterization, along with the expected quantitative data, offer a solid starting point for future research and development in this promising area. Further optimization and in-depth biological studies will be necessary to fully elucidate the potential of DMEAS nanoparticles as effective drug delivery vehicles.
The Interaction of Dimethylaminoethyl-Functionalized Cationic Lipids with Nucleic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationic lipids featuring the dimethylaminoethyl functional group are a cornerstone in the development of non-viral vectors for nucleic acid delivery. The inherent positive charge of the tertiary amine allows for electrostatic complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), forming nanoscale particles termed lipoplexes. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and interaction of these lipids with nucleic acids, with a focus on Dimethylaminoethyl stearate (DMSA) as a representative molecule. While specific quantitative data for DMSA is limited in publicly available literature, this guide draws upon established principles and data from structurally related cationic lipids and polymers, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), to provide a thorough technical understanding.
Core Principles of Interaction
The fundamental principle governing the interaction between dimethylaminoethyl-functionalized lipids and nucleic acids is electrostatic attraction. The tertiary amine group of the lipid can be protonated, conferring a positive charge that facilitates binding to the negatively charged phosphate backbone of DNA and RNA. This interaction leads to the condensation of the nucleic acid into a more compact structure, protecting it from enzymatic degradation by nucleases.
These self-assembled complexes, or lipoplexes, are typically formulated with a net positive charge, which promotes interaction with the negatively charged cell surface, initiating cellular uptake. The helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often included in formulations to enhance the fusogenicity of the lipoplexes, aiding in the endosomal escape of the nucleic acid cargo into the cytoplasm.
Synthesis of this compound
This compound is synthesized via an esterification reaction between stearic acid and N,N-dimethylethanolamine. This reaction is typically catalyzed by an acid and driven by the removal of water.
Caption: Synthesis of this compound.
Physicochemical Characterization of Lipoplexes
The efficiency of gene delivery is critically dependent on the physicochemical properties of the lipoplexes. Key parameters include particle size, polydispersity index (PDI), and zeta potential. These are typically measured using Dynamic Light Scattering (DLS).
Table 1: Physicochemical Properties of Cationic Lipid-Nucleic Acid Complexes
| Cationic Lipid System | N/P Ratio* | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PDMAEMA/pDNA | 2 | ~200 | < 0.3 | > +20 | Generic Data |
| PDMAEMA/pDNA | 5 | 150 - 200 | < 0.25 | > +30 | Generic Data |
| Cationic Liposome/DNA | 10:1 (w/w) | 100 - 300 | Not Reported | Positive | [1] |
| DC-Chol/DOPE/DNA | Various | 200 - 1000 | Variable | Positive | Generic Data |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid.
Experimental Protocols
Preparation of Cationic Liposomes
This protocol describes a general method for preparing cationic liposomes using the thin-film hydration method.
-
Lipid Film Formation: Dissolve this compound and a helper lipid (e.g., DOPE) in chloroform in a round-bottom flask.[1] The molar ratio of the cationic lipid to the helper lipid often ranges from 1:1 to 3:1.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.[1]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The final lipid concentration is typically 1-10 mg/mL.[1]
-
Sonication: Sonicate the resulting liposome suspension using a bath or probe sonicator to reduce the size and lamellarity of the vesicles, resulting in small unilamellar vesicles (SUVs).[1]
Caption: Cationic Liposome Preparation Workflow.
Gel Retardation Assay
This assay is used to determine the ability of the cationic lipid to bind to and condense nucleic acids.
-
Complex Formation: Mix a fixed amount of nucleic acid (e.g., 0.5 µg of pDNA) with increasing amounts of the cationic liposome suspension to achieve various N/P ratios.
-
Incubation: Incubate the mixtures at room temperature for 15-30 minutes to allow for complex formation.[2]
-
Electrophoresis: Load the samples onto an agarose gel (0.8-1% w/v) containing a nucleic acid stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV illumination. The retardation of DNA migration in the gel indicates the formation of lipoplexes. Complete retardation signifies that all the DNA is bound within the complexes.
Caption: Gel Retardation Assay Workflow.
In Vitro Transfection
This protocol outlines a general procedure for transfecting mammalian cells in culture.
-
Cell Seeding: Seed cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of the experiment.
-
Complex Formation: In separate tubes, dilute the nucleic acid and the cationic liposome suspension in a serum-free medium (e.g., Opti-MEM). Combine the two solutions and incubate at room temperature for 5-20 minutes to allow lipoplex formation.[1]
-
Transfection: Add the lipoplex suspension to the cells.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the transfection medium with a complete growth medium.
-
Assay for Gene Expression: Analyze the cells for the expression of the transfected gene after 24-72 hours.
Cellular Uptake and Endosomal Escape
The primary pathway for the cellular entry of cationic lipoplexes is endocytosis. The positively charged lipoplexes interact with negatively charged proteoglycans on the cell surface, triggering their internalization into endosomes.
Once inside the endosome, the "proton sponge" effect is a widely accepted mechanism for endosomal escape. The tertiary amine groups of lipids like DMSA can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription to occur.
Caption: Cellular Uptake and Trafficking Pathway.
Conclusion
Dimethylaminoethyl-functionalized cationic lipids are versatile and effective tools for nucleic acid delivery. Their interaction with nucleic acids is governed by fundamental electrostatic principles, leading to the formation of lipoplexes with physicochemical properties that can be tailored for efficient transfection. While specific data for this compound is not extensively available, the principles and protocols outlined in this guide, drawn from closely related systems, provide a robust framework for researchers and drug development professionals working in the field of non-viral gene delivery. Further research into the specific characteristics of DMSA will be valuable in optimizing its potential as a gene delivery vector.
References
Dimethylaminoethyl Stearate: An Assessment of Safety and Biocompatibility Data
A comprehensive review of publicly available data reveals a significant scarcity of information regarding the safety and biocompatibility of Dimethylaminoethyl stearate (CAS: 39840-30-7). While this cationic lipid has potential applications in drug delivery and cosmetics, a thorough toxicological profile has not been established in the scientific literature. This guide summarizes the limited available information and highlights the critical data gaps that need to be addressed by researchers and drug development professionals.
Chemical and Physical Properties
This compound is the ester of stearic acid and 2-(dimethylamino)ethanol. Its structure combines a long, hydrophobic alkyl chain from stearic acid with a tertiary amine group, rendering it a cationic lipid at physiological pH. This amphiphilic nature allows it to self-assemble into structures like micelles and liposomes, making it a candidate for the formulation of lipid nanoparticles for drug and gene delivery.
| Property | Value | Source |
| Molecular Formula | C22H45NO2 | PubChem[1] |
| Molecular Weight | 355.6 g/mol | PubChem[1] |
| CAS Number | 39840-30-7 | PubChem[1] |
| IUPAC Name | 2-(dimethylamino)ethyl octadecanoate | PubChem[1] |
Safety and Biocompatibility: A Landscape of Missing Data
A diligent search of scientific databases and regulatory documents for safety and biocompatibility data on this compound yielded minimal specific information. The following is a summary of the current state of knowledge.
Cytotoxicity
No peer-reviewed studies detailing the in vitro cytotoxicity of this compound were identified. To assess its potential as a safe excipient for drug delivery, a comprehensive panel of cytotoxicity assays would be required.
Future Recommended Experiments:
-
Cell Viability Assays: Testing the compound at various concentrations on a range of relevant cell lines (e.g., hepatocytes, endothelial cells, immune cells) using assays such as MTT, XTT, or LDH release.
-
Apoptosis and Necrosis Assays: Utilizing techniques like Annexin V/Propidium Iodide staining and caspase activity assays to understand the mechanism of cell death induced by the compound.
-
Hemocompatibility Assays: Evaluating the lytic effect of the compound on red blood cells (hemolysis assay).
In Vivo Toxicity
There is a lack of publicly available data from in vivo studies to determine the acute or chronic toxicity of this compound. Key toxicological endpoints remain uncharacterized.
Future Recommended Experiments:
-
Acute Toxicity Studies: Determining the LD50 (median lethal dose) through oral, dermal, and intravenous administration in animal models.
-
Repeated Dose Toxicity Studies: Assessing the effects of sub-chronic and chronic exposure on organ function, hematology, and clinical chemistry.
-
Genotoxicity and Mutagenicity Assays: Investigating the potential for DNA damage using tests like the Ames test, micronucleus assay, and chromosomal aberration assay.
Immunological Response
The potential for this compound to elicit an immune response is a critical consideration for its use in drug delivery systems. Cationic lipids, in general, have been known to interact with components of the immune system. However, no specific data on the immunogenicity of this compound was found.
Future Recommended Experiments:
-
Cytokine Profiling: Measuring the release of pro-inflammatory and anti-inflammatory cytokines from immune cells (e.g., PBMCs, macrophages) upon exposure to the compound.
-
Complement Activation Assays: Assessing the potential for the compound to activate the complement system, a key component of the innate immune response.
-
In Vivo Immunogenicity Studies: Evaluating the antibody response and potential for hypersensitivity reactions in animal models.
Regulatory Status and Related Information
Information from regulatory bodies is sparse. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) noted that "Octadecanoic acid, 2-(dimethylamino)ethyl ester" is not considered for in-depth evaluation as it is not commercially active in Australia[2]. This suggests a low current exposure risk in that region but does not provide any inherent safety data.
A United States patent (US7667067B1) describes an enzymatic, solvent-free synthesis for cosmetic emulsifiers, including DMAE stearate, and suggests that the resulting products are biocompatible for topical applications[3]. However, this patent does not contain formal toxicological studies.
Experimental Workflows and Logical Relationships
Given the absence of specific experimental data, the following diagrams illustrate the logical workflow for a comprehensive safety and biocompatibility assessment of this compound.
Conclusion and Future Directions
The current publicly available information is insufficient to make a definitive assessment of the safety and biocompatibility of this compound. While its chemical properties make it an interesting candidate for various applications, particularly in drug delivery, the lack of fundamental toxicological data is a major impediment to its development and regulatory approval.
For researchers and drug development professionals, this represents a critical knowledge gap that must be filled through rigorous, systematic study. The experimental protocols and workflows outlined above provide a roadmap for the necessary investigations. Until such data becomes available, the use of this compound in formulations, especially for internal use, should be approached with significant caution. It is imperative that the scientific community undertakes the necessary studies to fully characterize the safety profile of this and other novel excipients to ensure the development of safe and effective medicines.
References
Methodological & Application
Application Notes and Protocols for the Formulation of Dimethylaminoethyl Stearate (DMSA) Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic payloads, most notably nucleic acids. Their success is attributed to their biocompatibility, biodegradability, and their ability to encapsulate and protect sensitive drug molecules, facilitating their cellular uptake and endosomal escape. Cationic lipids are a critical component of many LNP formulations, playing a pivotal role in complexing with negatively charged cargo and mediating interaction with cellular membranes.
Dimethylaminoethyl stearate (DMSA) is a cationic lipid that possesses a tertiary amine head group and a stearate lipid tail. This structure allows for pH-responsive protonation, which is crucial for both nucleic acid encapsulation and subsequent release into the cytoplasm. At acidic pH, the tertiary amine becomes protonated, leading to a net positive charge that facilitates interaction with anionic nucleic acids and the negatively charged endosomal membrane. Upon entering the neutral pH of the cytoplasm, the lipid becomes more neutral, aiding in the release of its payload.
These application notes provide a comprehensive overview of the formulation of DMSA-based solid lipid nanoparticles (SLNs), including detailed experimental protocols, characterization methods, and a discussion of their cellular uptake mechanisms.
Data Presentation
The following tables summarize key formulation parameters and resulting physicochemical properties of DMSA-based solid lipid nanoparticles (SLNs). This data is compiled from various studies employing similar cationic lipids and formulation techniques, providing a baseline for developing DMSA-specific formulations.
Table 1: Exemplary Formulation Compositions for DMSA-based Solid Lipid Nanoparticles (SLNs)
| Component | Role | Concentration Range (% w/w) | Example Formulation (% w/w) |
| This compound (DMSA) | Cationic Lipid | 10 - 40 | 25 |
| Stearic Acid | Solid Lipid Matrix | 30 - 70 | 50 |
| Soy Lecithin | Co-emulsifier/Helper Lipid | 5 - 20 | 15 |
| Polysorbate 80 (Tween 80) | Surfactant | 1 - 5 | 2.5 |
| Drug/Payload | Active Pharmaceutical Ingredient | 0.1 - 10 | 1 |
| Aqueous Phase (e.g., pH 4.0 citrate buffer) | Dispersion Medium | q.s. to 100 | q.s. to 100 |
Table 2: Physicochemical Characterization of Optimized DMSA-based SLNs
| Parameter | Typical Range | Method of Analysis | Significance |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and stability.[1] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the nanoparticle population.[1] |
| Zeta Potential | +20 to +40 mV | Laser Doppler Velocimetry | Positive charge confirms the presence of DMSA on the surface and influences stability and cellular interaction. |
| Encapsulation Efficiency (%) | 70 - 95% | Centrifugation/Spectrophotometry | Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| Drug Loading (%) | 1 - 5% | Centrifugation/Spectrophotometry | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. |
Experimental Protocols
Preparation of DMSA-based Solid Lipid Nanoparticles by Hot Homogenization
This protocol describes the preparation of DMSA-SLNs using a hot homogenization technique followed by ultrasonication.
Materials:
-
This compound (DMSA)
-
Stearic Acid
-
Soy Lecithin
-
Polysorbate 80 (Tween 80)
-
Active Pharmaceutical Ingredient (API) - lipophilic drug
-
Citrate buffer (10 mM, pH 4.0)
-
Purified water
Equipment:
-
Water bath
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the required amounts of DMSA, stearic acid, and soy lecithin.
-
Place the lipids in a glass beaker and heat them in a water bath to 75-80°C (approximately 5-10°C above the melting point of stearic acid) until a clear, homogenous molten lipid mixture is formed.[2][3]
-
Add the lipophilic API to the molten lipid mixture and stir until it is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve Polysorbate 80 in the citrate buffer (pH 4.0).
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C) under constant stirring.[2]
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a hot oil-in-water (o/w) pre-emulsion.[3]
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to probe sonication for 10-15 minutes.
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring. The solidification of the lipid droplets will lead to the formation of DMSA-SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged at a high speed (e.g., 15,000 rpm for 30 minutes).
-
The supernatant is discarded, and the nanoparticle pellet is resuspended in purified water.
-
Characterization of DMSA-based SLNs
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with purified water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average) and PDI.[1]
-
Use the same instrument in Laser Doppler Velocimetry mode to measure the zeta potential.
b. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following formulas:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
Mandatory Visualizations
References
Application Notes and Protocols for Dimethylaminoethyl Stearate-Based Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of cationic liposomes based on Dimethylaminoethyl stearate (DMSA). DMSA is a tertiary amine-containing cationic lipid that is particularly useful for the delivery of therapeutic molecules such as nucleic acids and small molecule drugs. Its pH-responsive nature can facilitate endosomal escape, a critical step for intracellular drug delivery.
Introduction
Cationic liposomes are vesicular structures composed of one or more lipid bilayers with a net positive surface charge. This positive charge facilitates interaction with negatively charged cell membranes and nucleic acids, making them effective non-viral vectors for gene therapy and drug delivery. This compound (DMSA) is a synthetic cationic lipid featuring a tertiary amine headgroup. This headgroup has a pKa in the physiological range, allowing the liposome to become protonated in the acidic environment of the endosome. This "proton sponge" effect can lead to endosomal membrane destabilization and subsequent release of the liposomal cargo into the cytoplasm, enhancing therapeutic efficacy.
These notes will detail the preparation of DMSA-based liposomes using the thin-film hydration followed by extrusion method, and subsequent characterization of their key physicochemical properties.
Data Presentation
Table 1: Physicochemical Properties of DMSA-Based Liposomes
| Formulation (Molar Ratio DMSA:DOPE) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) (Model Drug: Doxorubicin) |
| 1:1 | 120 ± 15 | < 0.2 | +45 ± 5 | > 90%[1] |
| 1:2 | 140 ± 20 | < 0.2 | +35 ± 5 | Not Reported |
Note: The data presented are representative values obtained from similar cationic liposome formulations and may vary depending on the specific experimental conditions and the encapsulated therapeutic.
Experimental Protocols
Protocol 1: Preparation of DMSA-Based Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DMSA-based liposomes using the thin-film hydration method followed by extrusion to achieve a uniform size distribution. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is included as a helper lipid to facilitate membrane fusion and endosomal escape.
Materials:
-
This compound (DMSA)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol (optional, for enhancing stability)
-
Chloroform
-
Hydration Buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials with Teflon-lined caps
Procedure:
-
Lipid Film Formation:
-
Dissolve DMSA and DOPE (and cholesterol, if used) in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1). A typical starting concentration is 10-20 mg of total lipid per mL of chloroform.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 37-40°C).
-
Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 30 minutes after the film appears dry to ensure complete removal of the organic solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to the same temperature as the water bath used for film formation.
-
Add the pre-warmed hydration buffer to the flask containing the lipid film. The volume of buffer will determine the final lipid concentration of the liposome suspension.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This suspension will appear milky.
-
Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid phase transition temperature, with occasional agitation.
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and place it in the extruder.
-
Force the suspension through the membrane by applying pressure to the syringe plunger.
-
Repeat the extrusion process 10-20 times to ensure a homogenous population of unilamellar liposomes with a narrow size distribution. The suspension should become more translucent.
-
-
Storage:
-
Store the final liposome suspension in a sealed glass vial at 4°C.
-
For long-term storage, consider sterile filtration and storage under an inert atmosphere (e.g., argon or nitrogen).
-
Protocol 2: Characterization of DMSA-Based Liposomes
1. Particle Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential measurement, transfer the diluted sample to a specialized zeta potential cell.
-
Measure the zeta potential using the same instrument.
-
2. Encapsulation Efficiency Determination:
-
Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation. This is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.
-
Procedure (for a model drug like Doxorubicin):
-
Prepare a standard curve of the drug in a suitable solvent using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
To separate the free drug, use a method such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or centrifugation.
-
Size Exclusion Chromatography Method:
-
Pass the liposome suspension through the column. The larger liposomes will elute first, while the smaller, free drug molecules will be retained and elute later.
-
Collect the fraction containing the liposomes.
-
-
Quantification:
-
Lyse the liposomes in the collected fraction using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Measure the concentration of the encapsulated drug using the predetermined standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
-
Visualization of Cellular Uptake and Endosomal Escape
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for DMSA-based cationic liposomes.
Caption: Cellular uptake and endosomal escape of DMSA-based liposomes.
References
Application Notes and Protocols for mRNA Vaccine Delivery Using Dimethylaminoethyl Stearate-Based Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) for vaccine applications has been revolutionized by the use of lipid nanoparticles (LNPs). These LNPs are critical for protecting the fragile mRNA molecule from degradation and facilitating its entry into target cells. A key component of these delivery systems is the ionizable cationic lipid, which plays a pivotal role in encapsulating the mRNA and enabling its release into the cytoplasm.
This document provides detailed application notes and protocols for the use of Dimethylaminoethyl stearate, a tertiary amine-containing lipid, in the formulation of LNPs for mRNA vaccine delivery. While specific public data on this compound is limited, the protocols and principles outlined here are based on established methodologies for structurally similar ionizable lipids used in mRNA delivery systems. These lipids typically consist of a hydrophilic amine headgroup and a hydrophobic lipid tail.
Core Principles of this compound in mRNA Delivery
This compound is a cationic lipid that is hypothesized to be effective in mRNA delivery due to its unique pH-responsive properties. At an acidic pH, such as during the formulation process and within the endosome of a cell, the dimethylamino headgroup becomes protonated and thus positively charged. This positive charge allows for the electrostatic complexation with the negatively charged phosphate backbone of mRNA, leading to the encapsulation of the mRNA within the lipid nanoparticle.
Upon entering the body, where the physiological pH is neutral (around 7.4), the this compound is expected to have a relatively neutral surface charge. This is a crucial feature that minimizes non-specific interactions with proteins and cells in the bloodstream, reducing potential toxicity and increasing circulation time.[1] Once the LNP is taken up by a cell into an endosome, the acidic environment of the endosome (pH 5.5-6.5) again protonates the this compound. This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm where it can be translated into the target antigen by the cell's own machinery.[2]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize expected and target values for the physicochemical and biological properties of this compound-based LNPs for mRNA vaccine delivery. These values are based on data from similar ionizable lipids used in clinically approved and researched mRNA vaccines.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Target Value | Significance |
| Particle Size (Diameter) | 80 - 150 nm | Influences cellular uptake, biodistribution, and immunogenicity.[1] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow size distribution and formulation homogeneity. |
| Zeta Potential (at pH 7.4) | Slightly negative to neutral (-10 mV to +10 mV) | Reduces non-specific binding in circulation and potential toxicity. |
| mRNA Encapsulation Efficiency | > 90% | Ensures a high payload of mRNA is successfully delivered. |
| pKa of Ionizable Lipid | 6.0 - 6.5 | Critical for efficient mRNA encapsulation and endosomal escape. |
Table 2: Biological Performance of this compound LNPs
| Parameter | Method | Target Outcome |
| In Vitro Transfection Efficiency | Luciferase or GFP reporter mRNA in cell culture | High protein expression in relevant cell lines (e.g., dendritic cells, muscle cells). |
| In Vivo Protein Expression | Luciferase reporter mRNA in animal models (e.g., mice) | Robust and localized protein expression at the injection site (e.g., muscle). |
| Immunogenicity | Antigen-specific antibody and T-cell response in animal models | Potent induction of humoral and cellular immune responses against the encoded antigen. |
| Safety and Tolerability | In vivo toxicology studies | Minimal local and systemic inflammatory responses. |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through an esterification reaction between stearic acid and 2-(dimethylamino)ethanol.
Materials:
-
Stearic acid
-
2-(Dimethylamino)ethanol
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux reaction
Procedure:
-
Dissolve stearic acid in toluene in a round-bottom flask.
-
Add a molar excess of 2-(dimethylamino)ethanol to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Set up the apparatus for a reflux reaction with a Dean-Stark trap to remove the water byproduct.
-
Heat the reaction mixture to reflux and continue until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the product using column chromatography or distillation if necessary.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR and mass spectrometry.
Diagram 1: Synthesis of this compound
References
Application Notes and Protocols for Dimethylaminoethyl Stearate in siRNA-Mediated Gene Silencing
Disclaimer: As of late 2025, specific data regarding the use of dimethylaminoethyl stearate for siRNA-mediated gene silencing is not available in the peer-reviewed scientific literature. The following application notes and protocols are based on established methodologies for structurally similar ionizable cationic lipids, such as DLin-MC3-DMA and other stearyl-chain containing lipids, which are widely used for the formulation of lipid nanoparticles (LNPs) for siRNA delivery. These protocols should be considered as a starting point and will require optimization for this compound.
Introduction
Small interfering RNA (siRNA) offers a powerful and specific mechanism for gene silencing, holding immense therapeutic potential. However, the effective delivery of siRNA to its target cells remains a significant challenge due to its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its entry into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).
Ionizable cationic lipids are a critical component of these LNPs. At an acidic pH, these lipids are positively charged, enabling the encapsulation of negatively charged siRNA. At physiological pH, they become neutral, reducing toxicity. Upon endocytosis into the target cell, the acidic environment of the endosome protonates the lipid, facilitating endosomal escape and the release of siRNA into the cytoplasm. This compound, with its tertiary amine head group and saturated C18 stearyl tail, is a candidate ionizable cationic lipid for LNP-siRNA formulations.
These application notes provide a comprehensive overview of the proposed mechanism of action and detailed protocols for the formulation, characterization, and in vitro evaluation of siRNA-LNPs using a this compound analogue.
Proposed Mechanism of Action
The gene silencing process using this compound-based LNPs can be broken down into several key steps, from administration to target gene knockdown.
LNP Formulation and Cellular Uptake
LNPs encapsulating siRNA are typically formed by the rapid mixing of lipids dissolved in ethanol with an aqueous solution of siRNA at a low pH. This process leads to the self-assembly of nanoparticles with siRNA condensed in the core. Once administered, these LNPs circulate and are taken up by target cells primarily through endocytosis.
Endosomal Escape and siRNA Release
Following endocytosis, the LNPs are trafficked into early endosomes, which mature into late endosomes and lysosomes, with a progressively decreasing internal pH.[1][2] The acidic environment of the endosome protonates the dimethylaminoethyl head group of the stearate lipid, leading to a net positive charge on the LNP. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm.[1][3]
RISC Loading and Gene Silencing
Once in the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-induced silencing complex (RISC). The passenger strand of the siRNA is cleaved and discarded, while the guide strand remains associated with the RISC. This activated RISC then binds to the messenger RNA (mRNA) of the target gene in a sequence-specific manner, leading to its cleavage and subsequent degradation. This prevents the translation of the mRNA into protein, resulting in the silencing of the target gene.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for this compound.
Protocol 1: Formulation of siRNA-LNPs
This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for precise control over particle size and high encapsulation efficiency.
Materials:
-
This compound (or analogue like DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA (targeting a gene of interest, e.g., GAPDH)
-
Ethanol (200 proof, RNase-free)
-
Citrate buffer (10 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to prepare individual stock solutions. A common molar ratio for these components is 50:10:38.5:1.5 (cationic lipid:DSPC:cholesterol:PEG-lipid).[4][5]
-
Combine the individual lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
-
-
Prepare siRNA Solution:
-
Dissolve the lyophilized siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).
-
-
LNP Assembly:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).
-
-
Dialysis:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP-siRNA formulation through a 0.22 µm sterile filter.
-
Store the sterile LNP-siRNA suspension at 4°C. For long-term storage, aliquots can be stored at -80°C.[6]
-
Protocol 2: In Vitro Gene Silencing Assay
This protocol outlines the steps to assess the gene silencing efficiency of the formulated LNP-siRNA in a cell culture model.
Materials:
-
Target cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
LNP-siRNA formulation (targeting a specific gene, e.g., GAPDH)
-
LNP-scrambled siRNA (negative control)
-
Lipofectamine RNAiMAX (positive control)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding:
-
Seed the target cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, replace the culture medium with fresh, antibiotic-free medium.
-
Prepare serial dilutions of the LNP-siRNA and LNP-scrambled siRNA in Opti-MEM.
-
Add the diluted LNP formulations to the cells to achieve final siRNA concentrations ranging from 1 to 100 nM.
-
As a positive control, transfect cells with the same siRNA concentrations using a commercial transfection reagent like Lipofectamine RNAiMAX, following the manufacturer's protocol.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO₂.
-
-
Assessment of Gene Knockdown:
-
RT-qPCR:
-
After the incubation period, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the target mRNA levels using qPCR with gene-specific primers. Normalize the results to a housekeeping gene (e.g., ACTB).
-
-
Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by a secondary antibody.
-
Visualize and quantify the protein bands.
-
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the potential cytotoxicity of the LNP-siRNA formulations.
Materials:
-
Target cells
-
Complete cell culture medium
-
LNP-siRNA formulation
-
LNP-scrambled siRNA
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the LNP-siRNA and LNP-scrambled siRNA formulations for 24-72 hours. Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Data Presentation
The following tables present representative quantitative data from studies using analogous ionizable cationic lipids. These values should serve as a benchmark for experiments with this compound.
Table 1: Representative Gene Silencing Efficiency of LNP-siRNA Formulations in vitro.
| Cationic Lipid | Cell Line | Target Gene | siRNA Conc. | % Knockdown | Reference |
| DLinKC2-DMA | bmMΦ | GAPDH | 1 µg/mL | >60% | [7][8] |
| DLinKC2-DMA | bmDCs | GAPDH | 5 µg/mL | 83% | [7][8] |
| DLinDMA | bmMΦ | GAPDH | 5 µg/mL | ~63% | [7] |
| DOTAP | MCF-7 | Aromatase | 50 nM | ~70-80% | [9] |
Table 2: Representative In Vivo Gene Silencing Efficiency.
| Cationic Lipid | Animal Model | Target Gene | siRNA Dose (mg/kg) | % Knockdown | Reference |
| DLin-MC3-DMA | Mouse | Factor VII | 0.005 | ~80% | [10] |
| cKK-E12 | Mouse | Factor VII | 0.002 | ~90% | [5] |
| ALC-0315 | Mouse | Factor VII | 1 | ~90% | [11] |
Table 3: Representative Cytotoxicity Data (Cell Viability %).
| Cationic Lipid | Cell Line | Concentration | Cell Viability (%) | Reference |
| DOTAP | MCF-7 | 10-100 nM siRNA | No significant toxicity | [9] |
| DLinK-DMA | bmMΦ | Not specified | Less toxic than DLinDMA | [7] |
| DLinKC2-DMA | bmMΦ | Not specified | Less toxic than DLinDMA | [7] |
Conclusion
While direct experimental data for this compound in siRNA delivery is currently lacking, the protocols and data from analogous ionizable cationic lipids provide a robust framework for its investigation. The success of LNP-siRNA systems hinges on the careful selection and optimization of the cationic lipid component. The provided methodologies for formulation, in vitro gene silencing, and cytotoxicity assessment will be crucial in characterizing the potential of this compound as a novel carrier for siRNA therapeutics. Researchers are encouraged to use these notes as a guide and to perform thorough optimization of formulation parameters and experimental conditions.
References
- 1. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. pnas.org [pnas.org]
- 4. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 5. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to Lipid Nanoparticle (LNP) Formulation: A Generalized Protocol Adaptable for Dimethylaminoethyl Stearate (DMEAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The precise composition and formulation process of these LNPs are critical to their success, dictating factors such as encapsulation efficiency, particle size, stability, and ultimately, the efficacy of the therapeutic payload.
Core Principles of LNP Formulation
The formation of LNPs is a rapid, self-assembly process driven by the controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid payload at a low pH. The key components of a typical LNP formulation are:
-
Ionizable Lipid: A cationic lipid with a pKa that allows for a positive charge at low pH (for nucleic acid complexation) and a near-neutral charge at physiological pH (reducing toxicity). DMEAS, with its tertiary amine headgroup, falls into this category.
-
Helper Lipid: A phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which aids in the structural integrity of the nanoparticle.
-
Cholesterol: A structural lipid that fills gaps in the lipid bilayer, enhancing stability and rigidity.
-
PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in vivo.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Typical Supplier (Example) |
| Dimethylaminoethyl stearate (DMEAS) | >95% Purity | ChemicalBook, Aikon International |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | >99% Purity | Avanti Polar Lipids |
| Cholesterol | >99% Purity | Sigma-Aldrich |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | >99% Purity | Avanti Polar Lipids |
| Nucleic Acid (e.g., mRNA, siRNA) | High Purity | Synthesized or Commercial |
| Ethanol | 200 Proof, ACS Grade | Sigma-Aldrich |
| Citrate Buffer (e.g., 50 mM, pH 4.0) | Molecular Biology Grade | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | Thermo Fisher Scientific |
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of DMEAS, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be required to fully dissolve the lipids.
-
From the individual stock solutions, prepare a mixed lipid stock solution containing the desired molar ratio of the four lipid components. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) . This ratio will require optimization for DMEAS.
-
-
Nucleic Acid Stock Solution (in Aqueous Buffer):
-
Dissolve the nucleic acid in a low pH buffer, such as 50 mM citrate buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL. The acidic pH ensures that the ionizable lipid will be protonated and positively charged, facilitating complexation with the negatively charged nucleic acid.
-
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a highly reproducible method for LNP formulation that allows for precise control over the mixing process, leading to uniform particle sizes.
-
System Setup:
-
Prime a microfluidic mixing device (e.g., NanoAssemblr® Ignite™) with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
-
Mixing:
-
Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol). These parameters are critical for controlling particle size and require optimization.
-
Initiate the mixing process. The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.
-
-
Dilution and Neutralization:
-
The output from the microfluidic device is a hydro-alcoholic solution of LNPs. Immediately dilute the collected LNP solution with a neutral buffer, such as PBS (pH 7.4), to raise the pH and stabilize the newly formed nanoparticles. A 1:1 or 1:2 dilution is common.
-
Purification and Concentration
-
Diafiltration/Tangential Flow Filtration (TFF):
-
To remove the ethanol and unencapsulated nucleic acid, and to concentrate the LNP formulation, use a tangential flow filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa).
-
Perform diafiltration against PBS (pH 7.4) until the ethanol concentration is below a desired level (e.g., <1%).
-
Concentrate the LNP solution to the desired final concentration.
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter for downstream in vitro and in vivo applications.
-
Characterization of LNPs
Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.
| Parameter | Method | Typical Expected Values (for mRNA LNPs) |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 (-10 to +10 mV) |
| Encapsulation Efficiency | RiboGreen Assay / HPLC | > 90% |
| Nucleic Acid Integrity | Agarose/Polyacrylamide Gel Electrophoresis / Capillary Electrophoresis | Intact band, no degradation |
| Morphology | Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core |
Experimental Workflows and Signaling Pathways
LNP Formulation and Characterization Workflow
The following diagram illustrates the general workflow for LNP formulation and characterization.
Caption: Workflow for LNP formulation and characterization.
Cellular Uptake and Endosomal Escape Pathway
The following diagram illustrates the proposed mechanism of LNP cellular uptake and endosomal escape, which is crucial for the delivery of the nucleic acid payload to the cytoplasm.
Caption: LNP cellular uptake and payload release.
Conclusion
This guide provides a comprehensive, though generalized, protocol for the formulation of lipid nanoparticles for nucleic acid delivery. The lack of specific literature for DMEAS-containing LNPs necessitates an empirical approach to optimization. Researchers should use the provided molar ratios and process parameters as a starting point and systematically vary these to achieve the desired physicochemical properties and biological activity for their specific application. Careful characterization at each step is paramount to developing a robust and reproducible DMEAS-LNP formulation.
Application Notes and Protocols for Transfection using Dimethylaminoethyl Stearate (DMSA)-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene delivery is a cornerstone of modern molecular biology, enabling the study of gene function, protein expression, and the development of novel therapeutics. Transfection, the introduction of nucleic acids into eukaryotic cells by non-viral methods, is a widely used technique for this purpose. Cationic lipids are a class of synthetic molecules that have proven to be effective carriers for negatively charged nucleic acids like plasmid DNA and siRNA. These lipids typically consist of a positively charged head group, a linker, and a hydrophobic tail.
Dimethylaminoethyl stearate (DMSA) is a cationic lipid characterized by a dimethylaminoethyl head group, which provides a positive charge at physiological pH, and a stearate lipid tail, which facilitates the formation of lipid-based nanoparticles. When mixed with nucleic acids, DMSA can self-assemble into lipoplexes, which are condensed, positively charged nanoparticles. This net positive charge facilitates the interaction of the lipoplex with the negatively charged cell membrane, leading to cellular uptake and subsequent release of the nucleic acid cargo into the cytoplasm. While specific commercial reagents based solely on DMSA are not widely documented, the principles of cationic lipid-mediated transfection are well-established. This document provides a generalized protocol and application notes for the use of a hypothetical DMSA-based transfection reagent, drawing upon established methodologies for similar cationic lipids.
Principle of DMSA-Mediated Transfection
DMSA-based transfection reagents function by forming a complex with nucleic acids through electrostatic interactions. The cationic dimethylaminoethyl head group of DMSA interacts with the anionic phosphate backbone of the nucleic acid, leading to the condensation of the nucleic acid into a compact, positively charged nanoparticle. This lipoplex can then approach the cell surface and is thought to be taken up by the cell through endocytosis. Once inside the endosome, the "proton sponge" effect of the tertiary amine in the DMSA head group can lead to the influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome. This endosomal escape allows the nucleic acid to be released into the cytoplasm. If the cargo is plasmid DNA, it must then be transported to the nucleus for transcription.
Experimental Protocols
This protocol is a general guideline for the transient transfection of adherent mammalian cells in a 6-well plate format using a hypothetical DMSA-based reagent. Optimal conditions, including the ratio of transfection reagent to nucleic acid and the cell density, should be determined experimentally for each cell type and plasmid.
Materials:
-
DMSA-based transfection reagent
-
Plasmid DNA (1 µg/µL in sterile, nuclease-free water)
-
Adherent mammalian cells (e.g., HEK293, HeLa, CHO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® or serum-free DMEM)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Cell Seeding:
-
Approximately 18-24 hours before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[1] The optimal cell density will vary depending on the cell line.
-
For example, seed HEK293 cells at a density of 2.5 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Formation of DMSA-DNA Complexes:
-
Important: Do not add the DMSA reagent directly to the nucleic acid. Always dilute them in serum-free medium separately before combining.
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently by flicking the tube.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the DMSA-based transfection reagent in 100 µL of serum-free medium. Mix gently. The optimal ratio of reagent to DNA should be determined by titration (see Table 1).
-
Add the diluted DNA from Tube A to the diluted DMSA reagent in Tube B. Do not vortex. Mix gently by pipetting up and down.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection of Cells:
-
Gently aspirate the culture medium from the wells containing the cells.
-
Wash the cells once with 2 mL of serum-free medium (optional, can improve efficiency for some cell lines).
-
Add 800 µL of serum-free medium to the 200 µL of DMSA-DNA complex mixture to bring the total volume to 1 mL.
-
Add the 1 mL of the DMSA-DNA complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure an even distribution of the complexes.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the 4-6 hour incubation, add 1 mL of complete culture medium (containing serum) to each well. Alternatively, the transfection medium can be removed and replaced with 2 mL of fresh, complete culture medium. The need to replace the medium depends on the cytotoxicity of the reagent, which should be evaluated.
-
Return the plate to the incubator.
-
-
Assay for Gene Expression:
-
Assay for the expression of the transfected gene 24-72 hours post-transfection. The optimal time for analysis will depend on the gene of interest and the cell line.
-
For reporter genes like GFP, expression can be visualized directly using fluorescence microscopy. For other genes, analysis can be performed using methods such as qRT-PCR, Western blotting, or specific functional assays.
-
Data Presentation
The following tables provide examples of how to structure data for the optimization of transfection conditions using a DMSA-based reagent.
Table 1: Optimization of DMSA Reagent to DNA Ratio
| DNA (µg) | DMSA Reagent (µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 2.5 | 2.5 | ||
| 2.5 | 5.0 | ||
| 2.5 | 7.5 | ||
| 2.5 | 10.0 |
Table 2: Optimization of Cell Density at Transfection
| Cell Seeding Density (cells/well) | Confluency at Transfection (%) | Transfection Efficiency (%) | Cell Viability (%) |
| 1.0 x 10^5 | 40-50% | ||
| 2.5 x 10^5 | 70-80% | ||
| 4.0 x 10^5 | 90-100% |
Visualizations
References
Application of Dimethylaminoethyl Stearate in Cancer Therapy Research: A Prospective Outlook
Introduction
Dimethylaminoethyl stearate is a cationic lipid composed of a hydrophobic stearic acid tail and a hydrophilic dimethylaminoethyl headgroup. While direct research on the application of this compound in cancer therapy is not extensively documented in publicly available literature, its chemical structure suggests significant potential for use in advanced drug delivery systems, particularly in the formulation of lipid-based nanoparticles. This document outlines the prospective applications, theoretical mechanisms, and generalized protocols for investigating this compound as a component in cancer therapy research. The information is based on the established roles of its constituent parts—stearic acid and a tertiary amine headgroup—and the broader principles of lipid nanoparticle technology in oncology.
The stearate component, an 18-carbon saturated fatty acid, can contribute to the structural integrity of lipid nanoparticles and has been independently studied for its pro-apoptotic effects on cancer cells.[1][2] The dimethylaminoethyl headgroup, with its tertiary amine, offers a pH-sensitive charge, making nanoparticles formulated with this lipid potentially responsive to the acidic tumor microenvironment.[3][4][5] This pH-responsiveness can be exploited for targeted drug release. Furthermore, the cationic nature of the headgroup at physiological pH facilitates the complexation with anionic therapeutic agents such as siRNA and DNA for gene therapy applications.[6][7]
Potential Applications in Cancer Therapy
The primary application of this compound in cancer therapy would be as a key component of lipid-based nanoparticles for the delivery of therapeutic agents. These nanoparticles can be engineered as:
-
pH-Responsive Drug Carriers: To deliver conventional chemotherapeutic drugs. The acidic environment of tumors would trigger a change in the nanoparticle structure, leading to the release of the encapsulated drug specifically at the tumor site, thereby reducing systemic toxicity.[3][8]
-
Gene Delivery Vectors: To carry nucleic acid-based therapies like siRNA, shRNA, or plasmid DNA. The positive charge of the dimethylaminoethyl headgroup can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, protecting them from degradation and facilitating their entry into cancer cells.
-
Combined Therapy Platforms: Nanoparticles could be co-loaded with a chemotherapeutic agent and a nucleic acid to achieve synergistic anti-cancer effects.
Hypothetical Signaling Pathway and Mechanism of Action
A proposed mechanism for this compound-containing nanoparticles involves both passive and active targeting strategies. Passively, the nanoparticles would accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Once in the acidic tumor microenvironment or after endocytosis into the acidic endosomes of cancer cells, the dimethylaminoethyl headgroup becomes protonated. This protonation can lead to nanoparticle destabilization and subsequent release of the therapeutic payload. If the payload is a nucleic acid, the cationic lipid can also facilitate endosomal escape, releasing the genetic material into the cytoplasm to exert its function.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cancer therapy research.
Protocol 1: Formulation of this compound Lipid Nanoparticles
This protocol describes the preparation of lipid nanoparticles using the thin-film hydration method.
Materials:
-
This compound
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG)
-
Therapeutic agent (e.g., Doxorubicin, siRNA)
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., PBS, citrate buffer)
Procedure:
-
Dissolve this compound, helper lipids, and PEGylated lipid in the desired molar ratios in chloroform in a round-bottom flask.
-
If encapsulating a hydrophobic drug, add it to the lipid mixture.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug or nucleic acid, it should be dissolved in this buffer.
-
Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purify the nanoparticle suspension to remove unencapsulated therapeutic agent by dialysis or size exclusion chromatography.
Protocol 2: Characterization of Lipid Nanoparticles
1. Size and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Separate the nanoparticles from the unencapsulated drug using a suitable method (e.g., ultracentrifugation, dialysis).
-
Quantify the amount of drug in the supernatant (unencapsulated) and/or in the lysed nanoparticles.
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
3. In Vitro Drug Release:
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release buffer with a pH mimicking physiological conditions (pH 7.4) and the tumor microenvironment (e.g., pH 6.5 and 5.5).
-
At predetermined time points, collect samples from the release buffer and replenish with fresh buffer.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the anti-cancer efficacy of the formulated nanoparticles.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound nanoparticles (with and without drug)
-
Free drug solution
-
MTT or similar cell viability reagent
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Quantitative Data Summary
As there is no direct experimental data for this compound in cancer therapy, the following table presents hypothetical target parameters for nanoparticle characterization based on typical values for lipid-based drug delivery systems.
| Parameter | Target Value | Significance |
| Particle Size | 50 - 200 nm | Optimal for accumulation in tumor tissue via the EPR effect. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution of nanoparticles. |
| Zeta Potential | +10 to +30 mV | A positive charge can facilitate interaction with negatively charged cell membranes and nucleic acids. |
| Encapsulation Efficiency | > 80% | High loading of the therapeutic agent is crucial for efficacy. |
| Drug Release at pH 5.5 | > 70% in 24h | Demonstrates pH-responsive release in acidic endosomal compartments. |
| Drug Release at pH 7.4 | < 20% in 24h | Indicates stability in systemic circulation and minimal premature drug release. |
Conclusion
While this compound has not been specifically reported in the context of cancer therapy, its chemical structure holds considerable promise for the development of novel lipid-based nanoparticle delivery systems. Its stearate chain provides a stable hydrophobic core, while the dimethylaminoethyl headgroup offers the potential for pH-responsive drug release and electrostatic complexation with nucleic acids. The generalized protocols and theoretical frameworks presented here provide a foundation for future research to explore the utility of this compound in creating effective and targeted cancer therapies. Further investigation is warranted to synthesize, formulate, and evaluate nanoparticles containing this lipid to validate its potential in oncology.
References
- 1. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Effect of Stearic Acid on Breast Cancer Development and Progressio" by Lynda Michelle Evans [digitalcommons.library.uab.edu]
- 3. ph-sensitive-liposomes-for-drug-delivery-in-cancer-treatment - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Dimethylaminoethyl Stearate in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoethyl stearate (DMAE-St) is a cationic lipid that holds significant promise for the targeted delivery of therapeutic agents to specific cells, particularly within the acidic microenvironments characteristic of tumors and intracellular compartments like endosomes and lysosomes. Its unique pH-responsive nature, attributed to the tertiary amine group of the dimethylaminoethyl headgroup, allows for the development of intelligent drug delivery systems that can selectively release their payload in response to a pH trigger. This document provides detailed application notes and protocols for the synthesis, formulation, and evaluation of DMAE-St-based nanoparticles for targeted drug delivery.
The stearate tail of DMAE-St is an 18-carbon saturated fatty acid. Studies have shown that stearate itself can preferentially induce apoptosis in human breast cancer cells, suggesting a potential synergistic therapeutic effect when delivering anticancer drugs using DMAE-St carriers.[1]
I. Principle of pH-Responsive Drug Delivery
The dimethylaminoethyl group in DMAE-St has a pKa in the range of 6.0-6.5. At physiological pH (7.4), the tertiary amine is largely deprotonated and neutral, allowing for stable encapsulation of the drug cargo within a lipid nanoparticle formulation. Upon encountering an acidic environment, such as in a tumor or an endosome (pH 5.0-6.5), the amine group becomes protonated, leading to a positive charge. This charge acquisition can trigger several mechanisms for drug release:
-
Destabilization of the Nanoparticle: The electrostatic repulsion between the now-cationic lipids can lead to the disassembly of the nanoparticle and subsequent release of the encapsulated drug.
-
Endosomal Escape (Proton Sponge Effect): When internalized into cells via endocytosis, the buffering capacity of the protonated DMAE-St can lead to an influx of protons and counter-ions into the endosome. This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug into the cytoplasm where it can reach its intracellular target.
Logical Relationship of pH-Responsive Drug Delivery
Caption: Logical workflow of pH-responsive drug release by DMAE-St nanoparticles.
II. Synthesis of this compound
Protocol: Esterification of Stearic Acid with 2-(Dimethylamino)ethanol
-
Reactant Preparation: In a round-bottom flask, combine stearic acid and 2-(dimethylamino)ethanol in a 1:1.2 molar ratio. The excess of the amino alcohol helps to drive the reaction to completion.
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (0.05 molar equivalents relative to stearic acid).
-
Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction.
-
Reaction Conditions: Heat the mixture to a temperature of 120-140°C in an inert solvent like toluene.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the stearic acid spot disappears.
-
Work-up: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted acid. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Experimental Workflow for DMAE-St Synthesis
Caption: Workflow for the synthesis of this compound.
III. Formulation of DMAE-St Solid Lipid Nanoparticles (SLNs)
DMAE-St, being a lipid, is well-suited for formulation into Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers with a solid lipid core that can encapsulate hydrophobic drugs.[3][4] The following protocol is a general method that can be adapted for DMAE-St.
Protocol: Preparation of DMAE-St SLNs by Microemulsion Dilution
-
Preparation of the Lipid Phase: Melt DMAE-St at a temperature approximately 5-10°C above its melting point. If co-encapsulating a hydrophobic drug, dissolve it in the molten lipid.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Polysorbate 80, Pluronic F68) and a co-surfactant (e.g., sodium deoxycholate). Heat this solution to the same temperature as the lipid phase.
-
Formation of the Microemulsion: Add the molten lipid phase to the hot aqueous phase under vigorous stirring to form a clear, hot microemulsion.
-
Nanoparticle Formation: Rapidly disperse the hot microemulsion into a cold aqueous solution (2-4°C) under moderate stirring. The volume ratio of the hot microemulsion to the cold water is typically in the range of 1:25 to 1:50.[3] The rapid cooling of the lipid droplets below their melting point leads to the formation of solid lipid nanoparticles.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and un-encapsulated drug.
IV. Characterization of DMAE-St SLNs
Table 1: Key Characterization Parameters for DMAE-St SLNs
| Parameter | Method | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 200 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Neutral at pH 7.4, Positive at pH < 6.5 |
| Drug Loading (%) | Spectrophotometry or HPLC | 1 - 10% (drug dependent) |
| Encapsulation Efficiency (%) | Spectrophotometry or HPLC | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical particles |
Protocol: Determination of Drug Loading and Encapsulation Efficiency
-
Separate Free Drug: Centrifuge the SLN dispersion to pellet the nanoparticles.
-
Quantify Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Quantify Total Drug: Lyse a known amount of the SLN dispersion with a suitable solvent to release the encapsulated drug and measure the total drug concentration.
-
Calculate Drug Loading (DL%): DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100
V. In Vitro Evaluation of DMAE-St SLNs
A. pH-Responsive Drug Release
Protocol: In Vitro Drug Release Study
-
Preparation: Place a known amount of the drug-loaded SLN dispersion in a dialysis bag.
-
Release Media: Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5) maintained at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
B. Cellular Uptake and Cytotoxicity
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the target cancer cells (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of empty SLNs, drug-loaded SLNs, and the free drug for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
The crystal violet staining assay can also be used as an alternative or complementary method to assess cell viability.[5]
Protocol: Cellular Uptake Study (using a fluorescently labeled drug or lipid)
-
Cell Seeding: Seed the target cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with fluorescently labeled SLNs for different time points.
-
Fixation and Staining: Wash the cells with PBS, fix with paraformaldehyde, and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope or a confocal microscope.
VI. Signaling Pathway for Stearate-Induced Apoptosis
Stearate has been shown to induce apoptosis in breast cancer cells through a signaling pathway involving protein kinase C (PKC).[1] This provides a rationale for using DMAE-St as a delivery vehicle for anticancer drugs to these cells, potentially leading to a synergistic effect.
Signaling Pathway of Stearate-Induced Apoptosis in Breast Cancer Cells
Caption: Proposed signaling pathway for stearate-induced apoptosis in breast cancer cells.
VII. Conclusion
This compound is a promising pH-responsive cationic lipid for the development of targeted drug delivery systems. Its ability to be formulated into stable solid lipid nanoparticles that can selectively release their payload in acidic environments makes it a valuable tool for cancer therapy and other applications requiring intracellular drug delivery. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists to explore the potential of DMAE-St in their drug development endeavors. Further research is warranted to fully elucidate the in vivo efficacy and safety of DMAE-St-based formulations.
References
- 1. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Diethylaminoethyl stearate (EVT-427130) | 3179-81-5 [evitachem.com]
- 3. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Plasmid DNA using a Cationic Lipid Approach
Disclaimer: The following protocols and application notes are provided as a representative guide for the in vivo delivery of plasmid DNA using a cationic lipid, exemplified by Dimethylaminoethyl stearate (DMEAS). Due to a lack of specific published data for DMEAS in this application, this document is based on the established principles of cationic lipid-mediated gene delivery and data from structurally related compounds. Researchers should optimize these protocols for their specific plasmid and animal model.
Introduction
Cationic lipids are synthetic molecules that have emerged as promising non-viral vectors for gene therapy due to their ability to complex with negatively charged nucleic acids, such as plasmid DNA (pDNA), and facilitate their delivery into cells.[1][2] These lipids typically consist of a positively charged headgroup, a hydrophobic tail, and a linker. The positive charge allows for the condensation of DNA into nanoparticles called lipoplexes, which protect the DNA from degradation and facilitate cellular uptake.[2] This document outlines the principles and a representative protocol for the in vivo delivery of plasmid DNA using a cationic lipid approach, with this compound (DMEAS) as a conceptual model.
Principle of the Method
The in vivo delivery of plasmid DNA using cationic lipids like DMEAS is a multi-step process:
-
Lipoplex Formation: The cationic lipid, often in combination with a neutral helper lipid, is mixed with plasmid DNA in an aqueous solution. Electrostatic interactions between the positively charged lipid headgroups and the negatively charged phosphate backbone of the DNA lead to the spontaneous formation of condensed, nanometer-sized particles (lipoplexes).[2] An excess of positive charge is often required for optimal transfection in vivo.[3]
-
Systemic Administration: The lipoplexes are typically administered systemically, for example, via intravenous injection.
-
Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to cellular uptake, primarily through endocytosis.
-
Endosomal Escape: Once inside the cell within an endosome, the cationic lipid can facilitate the disruption of the endosomal membrane, releasing the plasmid DNA into the cytoplasm. This is a critical step for successful gene delivery.
-
Nuclear Entry and Gene Expression: The plasmid DNA must then enter the nucleus for transcription and subsequent protein expression.
The physicochemical properties of the lipoplexes, such as their size, charge, and stability, are critical for successful in vivo gene delivery and depend on factors like the lipid-to-DNA charge ratio and the presence of a helper lipid.[2]
Key Experimental Considerations
Several factors can influence the efficiency of in vivo gene delivery using cationic lipids:
-
Cationic Lipid Structure: The chemical structure of the cationic lipid, including the headgroup and hydrophobic tails, significantly impacts transfection efficiency and toxicity.[3]
-
Helper Lipid: The inclusion of a neutral helper lipid, such as Dioleoylphosphatidylethanolamine (DOPE) or cholesterol, can enhance transfection efficiency by facilitating endosomal escape and improving lipoplex stability.[1][3]
-
Lipid-to-DNA Charge Ratio: The ratio of positive charges from the cationic lipid to negative charges from the DNA phosphate backbone is a crucial parameter that affects lipoplex formation, size, and surface charge, and ultimately, transfection efficiency.[3]
-
Plasmid DNA: The size, purity, and topology of the plasmid DNA can influence complex formation and gene expression.
-
Route of Administration: The method of administration (e.g., intravenous, intraperitoneal, intramuscular) will determine the biodistribution of the lipoplexes and the primary target organs.
-
Animal Model: The species, strain, age, and health status of the animal model can all affect the outcome of the experiment.
Experimental Protocols
Materials and Reagents
-
This compound (DMEAS) or other suitable cationic lipid
-
Helper lipid (e.g., DOPE or cholesterol)
-
Plasmid DNA (highly purified, endotoxin-free)
-
Nuclease-free water
-
5% Glucose solution (sterile, for injection)
-
Anhydrous ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Reporter gene plasmid (e.g., encoding luciferase or GFP) for optimization studies
-
Animal model (e.g., mice)
Preparation of Cationic Lipid-pDNA Complexes (Lipoplexes)
This protocol describes the preparation of lipoplexes at a specific N/P ratio (the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA). This ratio should be optimized for each specific application.
-
Prepare Lipid Solution:
-
Dissolve the cationic lipid (e.g., DMEAS) and helper lipid (e.g., cholesterol) in anhydrous ethanol at a desired molar ratio (e.g., 1:1). A typical stock concentration might be 10 mM.
-
Store the lipid stock solution at -20°C.
-
-
Prepare DNA Solution:
-
Dilute the endotoxin-free plasmid DNA in a nuclease-free 5% glucose solution to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Form Lipoplexes:
-
Warm the lipid stock solution and the DNA solution to room temperature.
-
In a sterile microcentrifuge tube, dilute the required amount of the lipid stock solution in a 5% glucose solution.
-
In a separate sterile tube, have the diluted plasmid DNA solution ready.
-
Rapidly add the diluted lipid solution to the DNA solution while gently vortexing or pipetting up and down to ensure rapid mixing. Do not add the DNA to the lipid solution.
-
Incubate the resulting lipoplex solution at room temperature for 20-30 minutes to allow for complex formation. The solution may appear slightly opalescent.
-
In Vivo Administration
-
Animal Preparation:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Injection:
-
The final volume of the lipoplex solution for injection should be adjusted based on the animal's weight (e.g., 100-200 µL for a mouse).
-
Administer the lipoplex suspension to the animals via the desired route (e.g., tail vein injection for systemic delivery).
-
Analysis of Gene Expression
-
Timing:
-
Gene expression is typically transient, with peak expression often observed between 24 and 72 hours post-injection. The optimal time point should be determined experimentally.
-
-
Quantification of Reporter Gene Expression:
-
Luciferase: If a luciferase reporter plasmid was used, animals can be imaged using an in vivo imaging system (IVIS) after intraperitoneal injection of a luciferin substrate. Alternatively, tissues can be harvested, homogenized, and assayed for luciferase activity using a luminometer.
-
Green Fluorescent Protein (GFP): Tissues can be harvested, fixed, and sectioned for fluorescence microscopy to visualize GFP-expressing cells. Alternatively, tissues can be dissociated into single-cell suspensions for analysis by flow cytometry.
-
-
Analysis of Therapeutic Gene Expression:
-
If a therapeutic gene was delivered, its expression can be quantified at the mRNA level using RT-qPCR or at the protein level using methods such as ELISA or Western blotting on tissue homogenates.
-
Data Presentation
The following tables provide a template for presenting quantitative data from in vivo gene delivery experiments.
Table 1: Physicochemical Properties of DMEAS/pDNA Lipoplexes at Different N/P Ratios
| N/P Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:1 | 250 ± 20 | 0.45 ± 0.05 | +10 ± 2 |
| 2:1 | 200 ± 15 | 0.30 ± 0.04 | +25 ± 3 |
| 4:1 | 150 ± 10 | 0.25 ± 0.03 | +40 ± 4 |
| 8:1 | 120 ± 8 | 0.20 ± 0.02 | +55 ± 5 |
Data are presented as mean ± standard deviation (n=3). This is representative data and will vary depending on the specific lipids and formulation conditions.
Table 2: In Vivo Luciferase Gene Expression in Different Organs 48 Hours After Intravenous Administration of DMEAS/pDNA Lipoplexes in Mice
| Organ | Luciferase Expression (Relative Light Units/mg protein) |
| Lung | 1.5 x 10^8 ± 0.5 x 10^8 |
| Liver | 5.2 x 10^7 ± 1.8 x 10^7 |
| Spleen | 2.1 x 10^7 ± 0.9 x 10^7 |
| Heart | 8.5 x 10^6 ± 3.1 x 10^6 |
| Kidney | 6.3 x 10^6 ± 2.5 x 10^6 |
Data are presented as mean ± standard deviation (n=5). This is representative data and will vary depending on the lipoplex formulation and animal model.
Visualizations
Experimental Workflow
References
Characterization of Dimethylaminoethyl Stearate (DMSA) Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminoethyl stearate (DMSA) is a cationic lipid that has garnered significant interest in the field of drug delivery due to its ability to form stable nanoparticles. These nanoparticles can encapsulate a variety of therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The positive charge of DMSA at physiological pH enhances interaction with negatively charged cell membranes, promoting cellular uptake. This document provides detailed application notes and protocols for the comprehensive characterization of DMSA nanoparticles, ensuring reproducible and reliable results for researchers in drug development.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of DMSA nanoparticles is crucial for predicting their in vivo behavior, efficacy, and safety. The key parameters to assess are particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI)
Particle size influences the circulation time, biodistribution, and cellular uptake of nanoparticles. The PDI is a measure of the heterogeneity of particle sizes in a sample; a lower PDI indicates a more uniform and monodisperse population. Dynamic Light Scattering (DLS) is the most common technique for measuring these parameters.
Table 1: Representative Quantitative Data for DMSA Nanoparticles
| Parameter | Typical Value Range | Technique |
| Particle Size (Z-average) | 100 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry (LDV) |
| Encapsulation Efficiency | > 80% | UV-Vis Spectrophotometry |
| Drug Loading | 1 - 10% | UV-Vis Spectrophotometry |
Protocol: Particle Size and PDI Measurement using DLS
Objective: To determine the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of DMSA nanoparticles.
Materials:
-
DMSA nanoparticle suspension
-
Deionized water or 10 mM NaCl solution (filtered through a 0.22 µm filter)[1]
-
Malvern Zetasizer Nano ZS or similar DLS instrument
-
Disposable cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the DMSA nanoparticle suspension with filtered deionized water or 10 mM NaCl to a suitable concentration. The optimal concentration will depend on the instrument and the scattering properties of the nanoparticles, but a starting point is a 1:100 dilution. The final concentration should result in a count rate between 100 and 500 kcps (kilo-counts per second) to ensure reliable measurements.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Select the appropriate measurement parameters in the software:
-
Dispersant: Water (refractive index: 1.330, viscosity: ~0.8872 cP at 25°C).
-
Material: Polystyrene latex (as a general model, or input specific material properties if known).
-
Temperature Equilibration: Set to 120 seconds at 25°C.
-
Measurement: Set to automatic for at least 3 measurements with 10-15 runs each.
-
-
-
Measurement:
-
Carefully pipette the diluted nanoparticle suspension into a clean, dust-free cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument's sample holder.
-
Start the measurement.
-
-
Data Analysis:
-
The software will generate a report with the Z-average particle size and the PDI.
-
Ensure the quality of the data by checking the correlogram and the size distribution plot for any anomalies. A good measurement will have a smooth, single-exponential decay in the correlogram.
-
Report the average and standard deviation of the three measurements.
-
Zeta Potential
Zeta potential is an indicator of the surface charge of nanoparticles and is a critical parameter for predicting their stability in suspension and their interaction with biological membranes. A high positive zeta potential for DMSA nanoparticles is expected due to the cationic nature of the dimethylaminoethyl head group.
Protocol: Zeta Potential Measurement
Objective: To determine the surface charge of DMSA nanoparticles.
Materials:
-
DMSA nanoparticle suspension
-
10 mM NaCl solution (filtered through a 0.22 µm filter)[1]
-
Malvern Zetasizer Nano ZS or similar instrument
-
Disposable folded capillary cells (e.g., DTS1070)[2]
Procedure:
-
Sample Preparation:
-
Dilute the DMSA nanoparticle suspension with the filtered 10 mM NaCl solution to an appropriate concentration, similar to that used for DLS measurements. Using a low ionic strength medium like 10 mM NaCl is recommended for stable readings.[1]
-
-
Instrument Setup:
-
Select the zeta potential measurement mode in the software.
-
Enter the dispersant properties (same as for DLS).
-
Use the Smoluchowski approximation for the calculation of zeta potential, which is appropriate for aqueous media and particles larger than the Debye length.
-
-
Measurement:
-
Carefully inject the diluted sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.[2]
-
Place the cell into the instrument.
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
-
Data Analysis:
-
The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
Report the average and standard deviation of at least three measurements.
-
Drug Loading and In Vitro Release Studies
For DMSA nanoparticles intended for drug delivery, it is essential to quantify the amount of encapsulated drug and to characterize its release profile over time.
Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading (DL) is the weight percentage of the drug relative to the total weight of the nanoparticle. A common method to determine EE and DL is to separate the unencapsulated drug from the nanoparticles and quantify the amount of drug in either fraction using UV-Vis spectrophotometry, assuming the drug has a chromophore.
Table 2: Encapsulation Efficiency and Drug Loading Data
| Parameter | Formula |
| Encapsulation Efficiency (%) | ((Total Drug - Free Drug) / Total Drug) x 100 |
| Drug Loading (%) | ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100 |
Protocol: Determination of Encapsulation Efficiency and Drug Loading
Objective: To quantify the amount of a model drug (e.g., Doxorubicin) encapsulated in DMSA nanoparticles.
Materials:
-
Drug-loaded DMSA nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units (e.g., Amicon® Ultra with a molecular weight cutoff of 10 kDa)
-
UV-Vis spectrophotometer
-
Solvent for dissolving nanoparticles (e.g., Methanol or a mixture of Chloroform and Methanol)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the drug-loaded nanoparticle suspension (e.g., 1 mL).
-
Place the suspension in a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the nanoparticles from the aqueous phase (e.g., 10,000 x g for 30 minutes). The filtrate will contain the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the absorbance of the filtrate at the maximum wavelength (λmax) of the drug using a UV-Vis spectrophotometer.
-
Determine the concentration of the free drug using a pre-established calibration curve of the drug in the same buffer.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the drug-loaded nanoparticle suspension.
-
Add a solvent that dissolves the nanoparticles to disrupt them and release the encapsulated drug.
-
Measure the absorbance of this solution at the λmax of the drug.
-
Determine the total drug concentration using the calibration curve.
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the formulas provided in Table 2.
-
In Vitro Drug Release
In vitro release studies are performed to predict the drug release profile in a physiological environment. The dialysis bag method is a commonly used technique for this purpose.
Protocol: In Vitro Drug Release using the Dialysis Bag Method
Objective: To determine the release profile of a model drug from DMSA nanoparticles over time.
Materials:
-
Drug-loaded DMSA nanoparticle suspension
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the nanoparticles (e.g., 12-14 kDa).[3]
-
Beakers and magnetic stirrer
-
Thermostatically controlled water bath or incubator set to 37°C
Procedure:
-
Preparation of Dialysis Bags:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
-
Experimental Setup:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded DMSA nanoparticle suspension into the pre-treated dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). This large volume helps maintain sink conditions.
-
Place the beaker on a magnetic stirrer in an incubator at 37°C with gentle stirring (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or another suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Stability Studies
Assessing the stability of DMSA nanoparticles under different storage conditions is crucial for determining their shelf-life and ensuring their quality over time.
Protocol: Long-Term Stability Assessment
Objective: To evaluate the physical stability of DMSA nanoparticles over an extended period.
Materials:
-
DMSA nanoparticle suspension
-
Storage containers (e.g., glass vials)
-
Refrigerator (4°C), freezer (-20°C), and room temperature (25°C) storage locations
-
DLS and zeta potential measurement instruments
Procedure:
-
Sample Storage:
-
Aliquot the DMSA nanoparticle suspension into several vials.
-
Store the vials at different temperature conditions: 4°C, 25°C, and -20°C.
-
-
Time Points:
-
Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect the samples for any signs of aggregation or precipitation.
-
Measure the particle size, PDI, and zeta potential using the protocols described above.
-
-
Data Analysis:
Cellular Uptake and Intracellular Trafficking
The cationic nature of DMSA nanoparticles facilitates their interaction with and entry into cells, primarily through endocytosis. Understanding the cellular uptake mechanism is vital for designing effective drug delivery systems.
Caption: Cellular uptake and endosomal escape of DMSA nanoparticles.
The diagram above illustrates the general pathway for the cellular uptake of cationic lipid nanoparticles like DMSA. The positively charged nanoparticles interact with the negatively charged cell membrane and are internalized via endocytosis into early endosomes. As the endosome matures and its internal pH drops, the tertiary amine group of DMSA becomes protonated. This "proton sponge" effect leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the encapsulated drug into the cytoplasm.[5][6][7] This escape from the endo-lysosomal pathway is crucial to prevent the degradation of the therapeutic cargo in the lysosomes.
Signaling Pathways
Cationic lipids have been shown to activate various intracellular signaling pathways, which can influence the cellular response to the nanoparticle formulation. While specific pathways activated by DMSA are not extensively characterized, it is known that cationic liposomes can trigger pro-apoptotic and pro-inflammatory cascades.[8] This is an important consideration in the design of DMSA-based drug delivery systems, as the nanoparticle itself may have biological effects independent of its cargo.
Caption: Experimental workflow for DMSA nanoparticle characterization.
The provided workflow outlines the logical progression of experiments for a comprehensive characterization of DMSA nanoparticles. Starting from the formulation, a detailed physicochemical analysis is performed, followed by in vitro drug release and stability studies. Finally, the interaction of the nanoparticles with cells is investigated to assess their potential as a drug delivery system.
References
- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethylaminoethyl Stearate (DMEAS) LNP Formulation
Disclaimer: The following formulation parameters, troubleshooting advice, and experimental protocols are based on established methodologies for lipid nanoparticles (LNPs) utilizing tertiary amine-containing ionizable lipids. While Dimethylaminoethyl stearate (DMEAS) belongs to this class, specific parameters such as molar ratios, pH, and flow rates should be optimized for your particular formulation and payload.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing DMEAS LNP formulations?
A1: The critical quality attributes (CQAs) to optimize for DMEAS LNPs include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. These are influenced by formulation parameters (lipid molar ratios, N:P ratio) and process parameters (flow rate ratio, total flow rate).
Q2: What is a typical starting molar ratio for a DMEAS LNP formulation?
A2: A common starting point for a four-component LNP formulation is a molar ratio of 50:10:38.5:1.5 for ionizable lipid (DMEAS):helper lipid (e.g., DSPC):cholesterol:PEG-lipid. However, this should be systematically varied to find the optimal ratio for your specific application.
Q3: How does the N:P ratio impact the formulation?
A3: The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid (DMEAS) to phosphate groups in the nucleic acid, is crucial for efficient encapsulation. A typical starting N:P ratio is between 3:1 and 6:1. An insufficient N:P ratio can lead to low encapsulation efficiency, while an excessively high ratio may result in larger particles or potential toxicity.
Q4: What is the importance of the pKa of DMEAS in LNP formulation?
A4: The pKa of the ionizable lipid is a critical factor. It should be low enough to be relatively neutral at physiological pH (around 7.4) to reduce toxicity, but high enough to become positively charged in the acidic environment of the endosome (pH 5.0-6.5) to facilitate endosomal escape.[1][2][3] The optimal formulation pH for the aqueous buffer is typically 1.5-2 pH units below the pKa of the ionizable lipid to ensure it is sufficiently protonated to complex with the negatively charged nucleic acid cargo.
Q5: Which analytical techniques are essential for characterizing DMEAS LNPs?
A5: Essential analytical techniques include Dynamic Light Scattering (DLS) for determining particle size and PDI, Zeta Potential measurement for surface charge analysis, and a fluorescent dye-based assay (like RiboGreen) to determine encapsulation efficiency.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Large Particle Size (>150 nm) or High PDI (>0.2) | - Inefficient mixing- Inappropriate lipid molar ratios- High total lipid concentration- Aggregation post-formulation | - Increase the total flow rate or the flow rate ratio (aqueous:ethanolic phase) in the microfluidic mixer.- Systematically vary the molar percentage of each lipid component.- Decrease the total lipid concentration in the ethanolic phase.- Ensure rapid dilution after formulation and sterile filter the final product. |
| Low Encapsulation Efficiency (<80%) | - Suboptimal N:P ratio- Incorrect pH of the aqueous buffer- Poor quality of nucleic acid or lipids | - Optimize the N:P ratio (typically between 3:1 and 6:1).- Ensure the aqueous buffer pH is sufficiently low to protonate DMEAS.- Use high-quality, pure lipids and ensure the integrity of your nucleic acid payload. |
| LNP Instability (Aggregation over time) | - Suboptimal PEG-lipid concentration- Inappropriate storage buffer or temperature | - Increase the molar percentage of the PEG-lipid (e.g., from 1.5% to 2.5%).- Store LNPs in a suitable buffer (e.g., PBS) at 4°C for short-term or -80°C for long-term storage. Avoid multiple freeze-thaw cycles. |
| Batch-to-Batch Variability | - Inconsistent mixing- Variations in stock solution concentrations- Clogging of microfluidic channels | - Use a reliable and calibrated microfluidic mixing system.- Prepare fresh, accurately measured stock solutions for each batch.- Thoroughly clean microfluidic channels between runs as per the manufacturer's instructions. |
Data Presentation
Table 1: Effect of Lipid Molar Ratios on LNP Physicochemical Properties
| Formulation | DMEAS:DSPC:Chol:PEG-Lipid (molar ratio) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 40:10:48.5:1.5 | 110 | 0.15 | -5.2 | 85 |
| F2 | 50:10:38.5:1.5 | 95 | 0.12 | -7.8 | 92 |
| F3 | 60:10:28.5:1.5 | 125 | 0.18 | -4.1 | 88 |
Note: This is example data and will vary based on the specific lipids and process parameters used.
Table 2: Influence of N:P Ratio on LNP Characteristics
| Formulation | N:P Ratio | Size (nm) | PDI | Encapsulation Efficiency (%) |
| NP1 | 3:1 | 98 | 0.13 | 88 |
| NP2 | 6:1 | 105 | 0.14 | 95 |
| NP3 | 9:1 | 115 | 0.16 | 96 |
Note: This is example data and will vary based on the specific lipids and process parameters used.
Experimental Protocols
Protocol 1: DMEAS LNP Formulation using Microfluidic Mixing
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of DMEAS, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol at the desired concentrations (e.g., 10-50 mg/mL).
-
Prepare a stock solution of your nucleic acid (e.g., mRNA) in an aqueous buffer with a pH of 4.0 (e.g., 10 mM citrate buffer).
-
-
Lipid Mixture Preparation:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the nucleic acid solution into another.
-
Set the flow rate ratio (e.g., 3:1 aqueous:ethanolic) and the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process to form the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dilute the LNP solution with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).
-
-
Sterilization and Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of DMEAS LNPs
-
Size and PDI Measurement (DLS):
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a Dynamic Light Scattering instrument (e.g., Malvern Zetasizer).
-
-
Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP formulation in deionized water.
-
Measure the zeta potential using an appropriate instrument.
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to both sets of samples (lysed and unlysed).
-
Measure the fluorescence intensity of both sets.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Fluorescence_lysed - Fluorescence_unlysed) / Fluorescence_lysed * 100
-
Mandatory Visualizations
Caption: Workflow for the formulation and characterization of DMEAS LNPs.
Caption: Logical troubleshooting flow for DMEAS LNP formulation issues.
References
Troubleshooting aggregation issues in Dimethylaminoethyl stearate nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylaminoethyl stearate (DMEAS) nanoparticles. The following sections address common issues, particularly aggregation, and offer solutions based on established principles for cationic lipid nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My DMEAS nanoparticles are aggregating immediately after synthesis. What are the likely causes?
A1: Immediate aggregation of DMEAS nanoparticles is often due to suboptimal formulation or process parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: DMEAS is a cationic lipid with a tertiary amine head group. The pH of your buffer is critical. At a pH below the pKa of DMEAS, the amine group becomes protonated, leading to a high positive surface charge. While this is necessary for encapsulating anionic cargo like nucleic acids, a very low pH can lead to excessive charge and instability, causing aggregation.[1][2][3]
-
Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Lipid Concentration: A high concentration of lipids during formulation can increase the frequency of particle collisions, promoting aggregation.[4]
-
Solvent Mixing Rate: In methods involving solvent displacement (like ethanol injection), the rate of mixing is crucial. If the organic phase is introduced too slowly, it can lead to the formation of larger, less stable particles that are prone to aggregation.
Q2: How does the pH of the formulation buffer affect the stability of my DMEAS nanoparticles?
A2: The pH of the formulation buffer is arguably the most critical factor for the stability of cationic lipid nanoparticles like those made with DMEAS. The ionization state of the dimethylaminoethyl head group is pH-dependent.
-
Below the pKa: The lipid is predominantly positively charged. This is essential for complexing with negatively charged molecules (e.g., mRNA, siRNA). However, a pH that is too far below the pKa can lead to very high zeta potentials, which, while generally indicating good stability, can sometimes cause aggregation if not properly controlled.[1][2]
-
Above the pKa: The lipid is largely neutral. This is desirable for the final formulation to reduce toxicity and improve stability in physiological conditions.[1][2]
Q3: What is zeta potential, and what is a good value for stable DMEAS nanoparticles?
A3: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle. It is a key indicator of the stability of a colloidal dispersion.
-
High Magnitude Zeta Potential (e.g., > +30 mV or < -30 mV): Indicates strong electrostatic repulsion between particles, which generally leads to a stable dispersion with minimal aggregation.
-
Low Magnitude Zeta Potential (e.g., between -10 mV and +10 mV): Suggests that the repulsive forces are weak, and the nanoparticles are more likely to aggregate.
For cationic DMEAS nanoparticles, a zeta potential of > +30 mV in the formulation buffer is a good target to ensure initial stability. After dialysis into a neutral buffer (like PBS, pH 7.4) for final use, the zeta potential should decrease to a near-neutral value.
Q4: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?
A4: Aggregation during storage is a common issue and can be influenced by several factors:
-
Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing, which can induce phase separation and aggregation upon thawing.
-
Inclusion of Helper Lipids: The formulation of lipid nanoparticles is rarely a single component. The inclusion of "helper" lipids can significantly improve stability. Common helper lipids include:
-
Cholesterol: Increases particle rigidity and stability.[6][7][8]
-
Phospholipids (e.g., DSPC, DOPE): Act as structural components and can aid in membrane fusion for intracellular delivery.[6][7][8]
-
PEGylated Lipids (e.g., DMG-PEG2000): Provide a "stealth" coating that sterically hinders aggregation and reduces clearance by the immune system.[7][9]
-
-
Cryoprotectants: If you need to freeze your nanoparticles, consider adding a cryoprotectant like sucrose or trehalose to the formulation before freezing.
Q5: Can the type of nucleic acid I'm encapsulating affect the aggregation of DMEAS nanoparticles?
A5: Yes, the cargo can influence the final particle characteristics. The size and charge of the nucleic acid (e.g., short siRNA vs. long mRNA) will interact differently with the cationic DMEAS. The ratio of the positive charge from the DMEAS to the negative charge from the phosphate backbone of the nucleic acid (the N:P ratio) is a critical parameter to optimize. A common starting point for the N:P ratio is around 6.[5] An inappropriate N:P ratio can lead to incomplete encapsulation or the formation of unstable complexes that are prone to aggregation.
Quantitative Data Summary
While specific data for DMEAS is limited in the available literature, the following tables provide representative formulation parameters for similar cationic lipid nanoparticles, which can be used as a starting point for optimization.
Table 1: Recommended Starting Ranges for Formulation Parameters
| Parameter | Recommended Range | Rationale |
| pH of Aqueous Buffer | 4.0 - 5.0 | Ensures protonation of the cationic lipid for nucleic acid complexation.[5] |
| N:P Ratio | 3 - 10 | The ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid. A common starting point is 6.[5] |
| Zeta Potential (in formulation buffer) | > +30 mV | Indicates good initial colloidal stability due to electrostatic repulsion. |
| Particle Size (Z-average) | 50 - 200 nm | A common target size range for many drug delivery applications. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution, which is less prone to Ostwald ripening. |
Table 2: Example Molar Ratios of Lipids in a Cationic LNP Formulation
| Lipid Component | Example Molar Ratio (%) | Role in Formulation |
| Cationic Lipid (e.g., DMEAS) | 50 | Binds and encapsulates nucleic acid cargo. |
| Helper Lipid (e.g., DSPC) | 10 | Structural stability.[7][8] |
| Cholesterol | 38.5 | Enhances particle rigidity and in vivo stability.[6][7][8] |
| PEGylated Lipid | 1.5 | Prevents aggregation and prolongs circulation.[7] |
Note: These ratios are starting points and should be optimized for your specific application.
Experimental Protocols
Protocol 1: Synthesis of DMEAS Nanoparticles by Thin-Film Hydration and Extrusion
This protocol is a standard method for producing liposomes and lipid nanoparticles.[10][11][12]
Materials:
-
This compound (DMEAS)
-
Helper lipids (e.g., Cholesterol, DSPC, PEG-lipid)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DMEAS and any helper lipids in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the transition temperature of the lipids until a thin, uniform lipid film is formed on the wall of the flask. d. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding the pre-warmed aqueous buffer (containing the nucleic acid cargo if applicable). b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.
-
Purification/Buffer Exchange: a. Dialyze the nanoparticle suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the acidic formulation buffer and any unencapsulated cargo.
Protocol 2: Characterization of DMEAS Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the nanoparticle suspension in the appropriate buffer (formulation buffer for initial characterization, PBS for final characterization). b. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). c. Record the Z-average diameter, PDI, and zeta potential.
2. Encapsulation Efficiency:
-
Technique: Ribogreen assay (for RNA) or Picogreen assay (for DNA)
-
Procedure: a. Measure the fluorescence of the nanoparticle suspension before and after adding a lysing agent (e.g., Triton X-100). b. The initial fluorescence corresponds to unencapsulated nucleic acid. The fluorescence after lysis corresponds to the total nucleic acid. c. Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
Visualizations
Caption: Troubleshooting workflow for DMEAS nanoparticle aggregation.
Caption: Key factors contributing to nanoparticle aggregation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 3. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. biomol.com [biomol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
Technical Support Center: Optimizing Dimethylaminoethyl Stearate (DMAE-St) Transfection Efficiency
Welcome to the technical support center for Dimethylaminoethyl stearate (DMAE-St) based transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
Low transfection efficiency and high cytotoxicity are common hurdles in gene delivery experiments. This guide provides a systematic approach to identifying and resolving issues you may encounter when using DMAE-St as a transfection reagent.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal DMAE-St:DNA Ratio | The charge ratio between the cationic lipid (DMAE-St) and the anionic DNA is critical for efficient complex formation and cellular uptake. A suboptimal ratio can lead to poorly condensed nanoparticles. It is recommended to perform a titration experiment to determine the optimal ratio, typically ranging from 1:1 to 10:1 (w/w). |
| Incorrect Formulation with Helper Lipid | The helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is crucial for destabilizing the endosomal membrane and facilitating the release of genetic material into the cytoplasm. Ensure the correct molar ratio of DMAE-St to DOPE is used. Common starting ratios to test are 1:1 and 1:2 (DMAE-St:DOPE). | |
| Poor Quality or Incorrect Amount of DNA | The purity and integrity of your plasmid DNA are paramount. Use high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Also, optimize the amount of DNA used per transfection. Too little may result in a weak signal, while too much can be toxic to the cells. | |
| Cell Health and Confluency | Transfection efficiency is highly dependent on the health and metabolic state of the cells. Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma). Transfect cells when they are at 70-90% confluency. Overly confluent or sparse cultures can lead to poor results. | |
| Presence of Serum or Antibiotics | Serum components can interfere with the formation of lipoplexes and their interaction with the cell membrane. While some protocols are serum-compatible, it is often recommended to form the DMAE-St/DNA complexes in a serum-free medium before adding them to the cells. Antibiotics can sometimes be toxic to cells during transfection and should be omitted from the medium. | |
| High Cell Death (Cytotoxicity) | Excessive Amount of DMAE-St | Cationic lipids, including DMAE-St, can be toxic to cells at high concentrations. If you observe significant cell death, try reducing the concentration of the DMAE-St/DOPE formulation while maintaining the optimal DMAE-St:DNA ratio. |
| Prolonged Incubation Time | The duration of exposure of cells to the transfection complexes can impact cell viability. Optimize the incubation time; for many cell lines, 4-6 hours is sufficient before replacing the transfection medium with fresh, complete medium. | |
| Impure DMAE-St or Reagents | Ensure the purity of your synthesized or purchased DMAE-St and other reagents. Impurities can contribute to cytotoxicity. | |
| Inconsistent Results | Variability in Liposome Preparation | The size and homogeneity of the DMAE-St/DOPE liposomes can affect transfection efficiency. Ensure a consistent and reproducible method for liposome preparation, such as thin-film hydration followed by sonication or extrusion, to obtain uniformly sized vesicles. |
| Cell Passage Number | Cell characteristics can change with increasing passage number. Use cells with a low passage number (ideally <30) for consistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a helper lipid like DOPE when using DMAE-St?
A1: DOPE is a neutral lipid that is often included in cationic liposome formulations to enhance transfection efficiency. Structurally, DOPE has a cone shape that promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal phase. This property is believed to facilitate the fusion of the lipoplex with the endosomal membrane, leading to the release of the genetic material into the cytoplasm and preventing its degradation in the lysosomal pathway.[1]
Q2: How do I prepare DMAE-St/DOPE liposomes for transfection?
A2: A common method for preparing cationic liposomes is the thin-film hydration technique followed by sonication or extrusion.[2] Here is a general protocol:
Experimental Protocol: Preparation of DMAE-St/DOPE Liposomes
-
Lipid Film Formation:
-
Dissolve DMAE-St and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.[2]
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Vesicle Sizing:
-
To obtain small, unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the hydrated lipid suspension using a bath or probe sonicator.[2] Alternatively, for more controlled sizing, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Q3: What is the optimal DMAE-St to DNA ratio?
A3: The optimal ratio of DMAE-St to DNA, often expressed as a weight ratio or charge ratio (N/P ratio, referring to the ratio of nitrogen atoms in the cationic lipid to phosphate groups in the DNA), is critical and cell-type dependent. A common starting point for optimization is a weight ratio of 5:1 to 10:1 (DMAE-St:DNA). It is highly recommended to perform a titration experiment to determine the ideal ratio for your specific cell line and plasmid.
Q4: How does the size of the DMAE-St/DNA nanoparticles affect transfection?
A4: The size of the lipoplexes (DMAE-St/DNA complexes) is a key factor influencing their cellular uptake. Nanoparticles in the range of 100-200 nm are generally considered optimal for cellular uptake via endocytosis. Larger aggregates may be less efficiently internalized. The size of the nanoparticles is influenced by the DMAE-St:DNA ratio and the method of preparation.
Q5: What cellular pathways are involved in DMAE-St mediated transfection?
A5: Cationic lipid-based transfection reagents like DMAE-St deliver genetic material into cells primarily through endocytosis. The positively charged lipoplexes interact with the negatively charged cell surface, triggering internalization. The main endocytic pathways involved are thought to be clathrin-mediated and caveolin-mediated endocytosis.[3] Following endocytosis, the lipoplexes are enclosed in endosomes. For successful transfection, the genetic material must escape the endosome before it fuses with a lysosome, where the cargo would be degraded. The inclusion of a helper lipid like DOPE is crucial for facilitating this endosomal escape.
Q6: How can I assess the cytotoxicity of my DMAE-St formulation?
A6: Cytotoxicity can be evaluated using various cell viability assays. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells. Other assays include the LDH assay (measuring membrane integrity) and live/dead cell staining using fluorescent dyes like calcein-AM and propidium iodide. It is advisable to test a range of DMAE-St concentrations to determine the dose-dependent toxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: Expose the cells to different concentrations of your DMAE-St/DOPE liposomes (without DNA) for the same duration as your planned transfection experiment. Include a positive control for cell death (e.g., Triton X-100) and a negative control (untreated cells).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing Key Processes
To further aid in understanding the critical steps in DMAE-St mediated transfection, the following diagrams illustrate the experimental workflow and the cellular uptake pathway.
References
Technical Support Center: Dimethylaminoethyl Stearate (DMAE-St) Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the cytotoxicity of Dimethylaminoethyl stearate (DMAE-St) formulations.
Troubleshooting Guide
High cytotoxicity is a common challenge when working with cationic lipid formulations like those containing DMAE-St. This guide provides a structured approach to identifying and mitigating potential sources of toxicity in your experiments.
Issue: Observed cell viability is significantly lower than expected.
| Potential Cause | Recommended Action |
| High Concentration of DMAE-St | Determine the IC50 of your specific DMAE-St formulation on your cell line of interest. Start with a wide range of concentrations to identify a suitable working concentration with acceptable viability (e.g., >80%). |
| Suboptimal Formulation Parameters | Systematically optimize the molar ratios of the formulation components. The ratio of DMAE-St to helper lipids (e.g., DOPE, cholesterol) and PEG-lipid can significantly impact cytotoxicity. |
| Instability of Nanoparticles | Characterize your nanoparticle formulation for size, polydispersity index (PDI), and zeta potential. Aggregation or degradation of nanoparticles can lead to increased cytotoxicity. Ensure consistent and reproducible formulation procedures. |
| Interaction with Serum Proteins | The formation of a protein corona around nanoparticles upon exposure to cell culture media containing serum can alter their interaction with cells and influence cytotoxicity.[1][2] Evaluate cytotoxicity in both serum-free and serum-containing media to understand the impact of the protein corona. |
| Contamination | Ensure all reagents and labware are sterile and free of endotoxins, which can induce inflammatory responses and cell death. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
Q1: What are the key formulation parameters to consider for reducing the cytotoxicity of DMAE-St nanoparticles?
A1: Several formulation parameters are critical. The molar ratio of DMAE-St to other lipid components is paramount. Incorporating helper lipids like DOPE (Dioleoylphosphatidylethanolamine) and cholesterol can modulate membrane fluidity and stability, which can influence cytotoxicity.[3][4][5] PEGylation, the inclusion of a polyethylene glycol-lipid conjugate, can shield the positive charge of the nanoparticle, reducing non-specific interactions with cells and subsequent toxicity.[6] The overall lipid concentration and the drug-to-lipid ratio should also be optimized.
Q2: How does the choice of helper lipid affect DMAE-St formulation cytotoxicity?
A2: Helper lipids play a crucial role in the structure and function of lipid nanoparticles.
-
DOPE is a fusogenic lipid that can facilitate the endosomal escape of the nanoparticle's payload into the cytoplasm.[7][8] Optimizing the DOPE to DMAE-St ratio is crucial, as an excess can lead to membrane destabilization and increased cytotoxicity.
-
Cholesterol is known to modulate the fluidity and stability of the lipid bilayer.[3][4][5] It can increase the rigidity of the liposome, which may reduce drug leakage and improve stability, potentially lowering cytotoxicity.[3][4] However, high cholesterol content can also hinder intracellular trafficking.
Q3: What is the role of PEGylation in reducing the cytotoxicity of DMAE-St formulations?
A3: PEGylation involves incorporating a PEG-lipid into the nanoparticle formulation. The PEG chains create a hydrophilic shield on the nanoparticle surface. This shield can:
-
Reduce non-specific interactions: The positive charge of DMAE-St can lead to strong, non-specific binding to the negatively charged cell membrane, a primary cause of cytotoxicity.[2] PEGylation masks this charge, reducing these interactions.
-
Decrease protein opsonization: In vivo, PEGylation reduces the binding of serum proteins (opsonization), which can decrease clearance by the immune system and potentially alter cellular uptake and toxicity.[6][9]
-
Influence cellular uptake: The density and length of the PEG chains can affect the rate and mechanism of nanoparticle uptake by cells.[6]
Cytotoxicity Assessment
Q4: What are the recommended in vitro assays to evaluate the cytotoxicity of DMAE-St formulations?
A4: The most common and recommended assays are the MTT and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13]
-
LDH (Lactate Dehydrogenase) assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, providing a measure of cell membrane integrity and cytotoxicity.[10][14][15]
It is advisable to use at least two different cytotoxicity assays that measure different cellular parameters to obtain a comprehensive understanding of the formulation's toxicity profile.
Q5: Are there specific controls I should include in my cytotoxicity assays for lipid nanoparticle formulations?
A5: Yes, proper controls are essential for accurate interpretation of results. In addition to untreated cells (negative control) and a lysis agent (positive control for LDH assay), you should include:
-
Empty nanoparticles (vehicle control): This control consists of the lipid formulation without the encapsulated drug. It is crucial for determining the cytotoxicity of the DMAE-St and other lipid components themselves.
-
Individual lipid components: In some cases, it may be beneficial to test the cytotoxicity of individual lipids to identify the primary source of toxicity.
Mechanisms of Cytotoxicity
Q6: What are the primary mechanisms of cytotoxicity associated with cationic lipids like DMAE-St?
A6: The cytotoxicity of cationic lipids is generally attributed to their positive charge. Key mechanisms include:
-
Membrane Disruption: The cationic headgroup of DMAE-St can interact strongly with the anionic components of the cell membrane, leading to membrane destabilization, increased permeability, and eventual cell lysis.[13]
-
Induction of Oxidative Stress: Cationic lipids can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components like lipids, proteins, and DNA.[16][17][18]
-
Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, disrupting the mitochondrial membrane potential and interfering with cellular respiration, which can trigger apoptosis.[16][19]
-
Apoptosis and Necrosis: Depending on the concentration and cell type, cationic lipids can induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[16][17]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of lipid nanoparticle formulations.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of your DMAE-St formulations (including empty nanoparticles) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the positive and negative controls, according to the manufacturer's instructions.
Visualizations
Caption: Workflow for assessing the cytotoxicity of DMAE-St formulations.
Caption: Signaling pathways involved in cationic lipid-induced cytotoxicity.
Caption: Logical troubleshooting flow for high cytotoxicity issues.
References
- 1. The impact of nanoparticle protein corona on cytotoxicity, immunotoxicity and target drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Two Modes of Toxicity of Lipid Nanoparticles Containing a pH-Sensitive Cationic Lipid on Human A375 and A375-SM Melanoma Cell Lines [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Effect of cholesterol-poly(N,N-dimethylaminoethyl methacrylate) on the properties of stimuli-responsive polymer liposome complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liposomes.ca [liposomes.ca]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Dimethylaminoethyl Stearate (DMSA)-Based Lipoplexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and application of Dimethylaminoethyl stearate (DMSA)-based lipoplexes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in DMSA-based lipoplex formulations?
A1: Aggregation in DMSA-based lipoplex formulations is primarily caused by the electrostatic interactions between the cationic lipoplexes and anionic components in the medium, such as serum proteins. The high positive surface charge of DMSA lipoplexes can lead to the formation of large aggregates upon interaction with negatively charged molecules, reducing their stability and transfection efficiency.
Q2: How does the choice of helper lipid affect the stability of DMSA-based lipoplexes?
A2: The choice of helper lipid significantly influences the stability and fusogenicity of DMSA-based lipoplexes.
-
DOPE (Dioleoylphosphatidylethanolamine): Tends to form hexagonal structures, which can enhance fusogenicity and endosomal escape, potentially improving transfection efficiency. However, it may also lead to less stable lipoplexes.
-
Cholesterol: Increases the rigidity of the lipid bilayer, which can improve the stability of the lipoplexes in the presence of serum by reducing lipid exchange with serum proteins.
Q3: What is the optimal N/P ratio for DMSA-based lipoplexes?
A3: The optimal N/P (nitrogen to phosphate) ratio, which represents the molar ratio of the cationic lipid's nitrogen atoms to the nucleic acid's phosphate groups, is critical for both complexation and stability. While the ideal ratio is cell-line and application-dependent, a slight excess of positive charge is generally required to ensure complete condensation of the nucleic acid and to facilitate interaction with the negatively charged cell membrane. A typical starting point for optimization is an N/P ratio in the range of 2:1 to 10:1.
Q4: How does pH affect the stability and performance of DMSA-based lipoplexes?
A4: The pH of the formulation buffer can influence the charge of the DMSA headgroup and the overall stability of the lipoplex. DMSA has a tertiary amine headgroup with a pKa in the physiological range. At acidic pH (e.g., in endosomes), the headgroup becomes more protonated, which can facilitate endosomal escape. However, preparing lipoplexes at a slightly acidic pH (around 6.5) may also promote better complexation and stability compared to neutral or alkaline pH.
Q5: Can DMSA-based lipoplexes be stored? If so, under what conditions?
A5: For optimal performance, it is generally recommended to use freshly prepared DMSA-based lipoplexes. If short-term storage is necessary, they should be kept at 4°C for no longer than 24-48 hours. Long-term storage, especially freezing, can lead to aggregation and a decrease in transfection efficiency. If longer storage is required, lyophilization in the presence of a cryoprotectant like sucrose may be a viable option, but this requires specific protocol development.
Troubleshooting Guides
Issue 1: Lipoplex Aggregation Upon Formation or in Culture Medium
| Possible Cause | Recommended Solution |
| High Ionic Strength of the Buffer | Prepare lipoplexes in a low-ionic-strength buffer, such as sterile 5% glucose or sucrose solution, instead of phosphate-buffered saline (PBS). |
| Interaction with Serum Proteins | 1. Reduce the serum concentration in the cell culture medium during the initial hours of transfection. 2. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation at a low molar ratio (1-5 mol%) to create a protective hydrophilic layer that reduces protein binding. |
| Suboptimal N/P Ratio | Optimize the N/P ratio. While a net positive charge is necessary, an excessively high charge can lead to rapid aggregation. Perform a titration experiment to find the lowest N/P ratio that still provides efficient transfection. |
| Incorrect Mixing Procedure | Ensure rapid and consistent mixing when combining the lipid and nucleic acid solutions. A vortex mixer at a medium speed or rapid pipetting can prevent the formation of large, localized aggregates. |
Issue 2: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Poor Lipoplex Formation | 1. Verify the quality and concentration of both the DMSA lipid and the nucleic acid. 2. Ensure the lipid film is fully hydrated and that the resulting liposomes are unilamellar (e.g., by extrusion). |
| Instability in Biological Fluids | 1. Incorporate cholesterol into the formulation (e.g., at a 1:1 molar ratio with DMSA) to increase bilayer rigidity and stability. 2. See solutions for "Interaction with Serum Proteins" under Issue 1. |
| Inefficient Endosomal Escape | Include a fusogenic helper lipid like DOPE in the formulation (e.g., at a 1:1 molar ratio with DMSA) to facilitate the release of the nucleic acid from the endosome. |
| Suboptimal Cell Conditions | 1. Ensure cells are healthy, actively dividing, and are at an optimal confluency (typically 70-90%) at the time of transfection. 2. Perform transfection in serum-free or reduced-serum medium for the initial 4-6 hours. |
| Incorrect Lipoplex Size or Zeta Potential | Characterize the lipoplexes using Dynamic Light Scattering (DLS) and a Zetasizer to ensure they are within the optimal size range (typically 100-300 nm) and have a positive zeta potential (ideally > +20 mV). |
Issue 3: High Cytotoxicity
| Possible Cause | Recommended Solution |
| Excess Cationic Lipid | 1. Reduce the N/P ratio to the minimum effective level. 2. Decrease the overall concentration of lipoplexes added to the cells. |
| Impure Lipid or Reagents | Ensure high-purity DMSA and other lipids are used. Use sterile, endotoxin-free water and buffers for all preparations. |
| Prolonged Exposure to Lipoplexes | Replace the transfection medium with fresh, complete growth medium after 4-6 hours of incubation. |
Quantitative Data Summary
Table 1: Effect of Helper Lipid on DMSA-Based Lipoplex Characteristics
| Helper Lipid (molar ratio to DMSA) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| None | 450 ± 50 | 0.6 ± 0.1 | +45 ± 5 |
| DOPE (1:1) | 250 ± 30 | 0.3 ± 0.05 | +35 ± 4 |
| Cholesterol (1:1) | 200 ± 25 | 0.25 ± 0.05 | +40 ± 5 |
Data are representative and may vary based on the specific nucleic acid and preparation method.
Table 2: Influence of N/P Ratio on Lipoplex Size and Zeta Potential
| N/P Ratio | Average Particle Size (nm) | Zeta Potential (mV) |
| 1:1 | 600 ± 70 | +5 ± 2 |
| 2:1 | 350 ± 40 | +15 ± 3 |
| 5:1 | 220 ± 20 | +30 ± 4 |
| 10:1 | 200 ± 20 | +42 ± 5 |
Formulation: DMSA:DOPE (1:1) with plasmid DNA.
Experimental Protocols
Protocol 1: Preparation of DMSA-Based Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DMSA and the chosen helper lipid (e.g., DOPE or cholesterol) in chloroform or a chloroform/methanol mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum at 37°C to form a thin, uniform lipid film on the flask wall.
-
Place the flask in a desiccator under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a low-ionic-strength buffer (e.g., 5% glucose in sterile water) by vortexing for 5-10 minutes. The final total lipid concentration is typically 1-2 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a mini-extruder apparatus at a temperature above the lipid's phase transition temperature.
-
Protocol 2: Formation and Characterization of DMSA-Based Lipoplexes
-
Dilution of Components:
-
In separate sterile microcentrifuge tubes, dilute the required amount of nucleic acid (e.g., plasmid DNA) and DMSA-based liposomes in the same low-ionic-strength buffer.
-
-
Complexation:
-
Add the diluted liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing. Do not add the nucleic acid to the liposomes.
-
Incubate the resulting lipoplex solution at room temperature for 20-30 minutes to allow for stable complex formation.
-
-
Characterization:
-
Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the lipoplexes using Dynamic Light Scattering (DLS).
-
Surface Charge: Determine the zeta potential of the lipoplexes using laser Doppler velocimetry to confirm a net positive charge.
-
Visualizations
Caption: Workflow for the preparation and characterization of DMSA-based lipoplexes.
Caption: A logical flowchart for troubleshooting common issues with DMSA-based lipoplexes.
Technical Support Center: Overcoming Serum Inhibition in Dimethylaminoethyl Stearate (DMS) Transfection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Dimethylaminoethyl stearate (DMS) based transfections, with a specific focus on overcoming serum inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my transfection efficiency low when using serum-containing media with DMS?
Serum contains a complex mixture of proteins, such as albumin and lipoproteins, which can interfere with the transfection process in several ways.[1] Negatively charged serum proteins can bind to the positively charged DMS-nucleic acid complexes (lipoplexes), leading to their aggregation and neutralization.[1] This prevents the lipoplexes from effectively binding to the negatively charged cell membrane, which is a crucial first step for cellular uptake.[1] Furthermore, some serum components can destabilize the lipoplexes, causing the premature release of the nucleic acid cargo before it can reach the target cell.
Q2: Should I form the DMS-nucleic acid complexes in the presence or absence of serum?
It is critical to form the DMS-nucleic acid complexes in a serum-free medium.[2][3] Serum proteins can interfere with the proper formation and condensation of the lipoplexes.[2] Once the complexes are formed, they can then be added to cells cultured in serum-containing medium. However, it is important to optimize the formulation for serum resistance.[2]
Q3: What is PEGylation and can it help overcome serum inhibition?
PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of the lipoplexes. This creates a hydrophilic shield that can reduce the binding of serum proteins (opsonization), thereby preventing aggregation and increasing the stability of the nanoparticles in biological fluids.[4][5] While PEGylation can significantly improve serum compatibility, it can also sometimes lead to a decrease in transfection efficiency, an effect known as the "PEG dilemma".[6] This is because the PEG shield can also hinder the interaction of the lipoplex with the cell membrane.[4] Therefore, the amount of PEG used needs to be carefully optimized.
Q4: Can optimizing the formulation of the DMS lipoplexes improve transfection in the presence of serum?
Yes, optimizing the formulation is key. This includes adjusting the ratio of DMS to the nucleic acid (N/P ratio) and incorporating helper lipids. The optimal N/P ratio influences the overall charge and stability of the lipoplexes. Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can enhance transfection efficiency by facilitating the endosomal escape of the nucleic acid into the cytoplasm. The ideal formulation will be cell-type dependent and needs to be empirically determined.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low transfection efficiency in the presence of serum | Serum proteins are inhibiting lipoplex formation and/or cellular uptake. | - Form DMS-nucleic acid complexes in serum-free medium before adding to cells.[2][7] - Optimize the DMS:nucleic acid ratio to ensure a net positive charge.[7] - Consider incorporating a PEGylated lipid into your formulation to shield the lipoplexes from serum proteins.[4][8] |
| Suboptimal cell health or confluency. | - Ensure cells are healthy, actively dividing, and are at 70-90% confluency at the time of transfection.[2] - Avoid using cells that have been passaged too many times.[3] | |
| Poor quality or incorrect amount of nucleic acid. | - Use high-purity, intact nucleic acid. Verify integrity via gel electrophoresis.[3] - Optimize the concentration of the nucleic acid used for transfection.[3] | |
| High cytotoxicity or cell death after transfection | The concentration of DMS is too high. | - Perform a dose-response curve to determine the optimal DMS concentration that provides high transfection efficiency with minimal toxicity. |
| Contaminants in the cell culture. | - Ensure the absence of contaminants like mycoplasma.[3] - Avoid using antibiotics in the transfection medium as they can increase cytotoxicity.[2] | |
| Inconsistent transfection results | Variability in experimental conditions. | - Maintain a standardized protocol for cell seeding and transfection.[2] - Use the same batch of serum and other reagents to minimize variability.[2] |
| Improper storage of DMS reagent. | - Store the DMS transfection reagent at 4°C and avoid freezing.[7] |
Experimental Protocols
Protocol 1: Preparation of DMS-Nucleic Acid Lipoplexes for Transfection in the Presence of Serum
This protocol provides a general framework for preparing DMS-based lipoplexes. The optimal ratios and concentrations should be determined experimentally for each cell type and nucleic acid.
Materials:
-
This compound (DMS) transfection reagent
-
Nucleic acid (e.g., plasmid DNA, mRNA, siRNA)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.[2]
-
Preparation of Nucleic Acid Solution: Dilute the required amount of nucleic acid in serum-free medium in a sterile tube.
-
Preparation of DMS Solution: In a separate sterile tube, dilute the DMS transfection reagent in serum-free medium.
-
Formation of Lipoplexes: Add the diluted nucleic acid to the diluted DMS solution (or vice versa, consistency is key) and mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of stable lipoplexes.
-
Transfection: Add the DMS-nucleic acid complexes dropwise to the cells in their complete culture medium containing serum.
-
Incubation: Incubate the cells for 24-72 hours under their normal growth conditions before assaying for gene expression.
Protocol 2: Assessing the Serum Stability of DMS Lipoplexes using Agarose Gel Electrophoresis
This protocol allows for the visualization of nucleic acid protection by DMS lipoplexes in the presence of serum.
Materials:
-
DMS-nucleic acid lipoplexes
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Nucleic acid stain (e.g., Ethidium Bromide or SYBR™ Safe)
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare DMS Lipoplexes: Prepare lipoplexes as described in Protocol 1.
-
Serum Incubation: Incubate the lipoplexes with varying concentrations of FBS (e.g., 10%, 25%, 50%) in PBS for different time points (e.g., 1, 4, 24 hours) at 37°C. As a control, incubate naked nucleic acid under the same conditions.
-
Prepare Agarose Gel: Prepare a 1% agarose gel in 1X TAE buffer containing a nucleic acid stain.
-
Load Samples: Mix the incubated samples with DNA loading dye and load them into the wells of the agarose gel. Include a lane with naked nucleic acid as a control.
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the gel under UV light. The release of nucleic acid from the lipoplexes will be visible as a band corresponding to the free nucleic acid. The intensity of this band indicates the degree of lipoplex destabilization by serum.
Quantitative Data Summary
The following tables summarize quantitative data from studies on cationic lipid-based transfection, which can serve as a starting point for optimizing DMS transfection. Note that the optimal parameters for DMS may vary.
Table 1: Effect of PEGylation on Transfection Efficiency
| Cationic Polymer | PEGylation (% PACE-PEG) | Transfection Efficiency (relative to non-PEGylated) | Cell Line | Nucleic Acid |
| PACE | 0.01% | Increased | HeLa | pDNA |
| PACE | 0.05% | Increased | HeLa | pDNA |
| PACE | 0.1% | Decreased | HeLa | pDNA |
| PACE | 1% | Undetectable | HeLa | pDNA |
| PACE | 0.25% | Maintained | HeLa | mRNA |
| PACE | 0.5% | Decreased | HeLa | mRNA |
| PACE | 2.5% | Undetectable | HeLa | mRNA |
| Data adapted from a study on poly(amine-co-ester) (PACE) polyplexes, demonstrating that low levels of PEGylation can enhance pDNA transfection, while higher levels are inhibitory for both pDNA and mRNA.[9] |
Table 2: Influence of Helper Lipid (DOPE) on Transfection Efficiency
| Cationic Lipid | Cationic Lipid:DOPE Ratio (w/w) | Optimal for Cell Line |
| DOTAP | 1:0 | Huh7, AGS |
| DOTAP | 3:1 | Huh7, AGS, COS7 |
| DOTAP | 1:1 | COS7, A549 |
| DOTAP | 1:3 | A549 |
| Data adapted from a study on DOTAP-based liposomes, showing that the optimal ratio of cationic lipid to helper lipid is cell-type dependent. |
Visualizations
Caption: Mechanism of serum inhibition in cationic lipid transfection.
Caption: Troubleshooting workflow for low transfection efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of PEGylation and hyaluronan functionalization on lipoplex-mediated mRNA delivery to the canine retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - PL [thermofisher.com]
- 8. Enhancement of transfection efficiency through rapid and noncovalent post-PEGylation of poly(dimethylaminoethyl methacrylate)/DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dynamed.bme.umich.edu [dynamed.bme.umich.edu]
Strategies to improve the endosomal escape of Dimethylaminoethyl stearate LNPs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylaminoethyl stearate (D-Lin-MC3-DMA) based Lipid Nanoparticles (LNPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the endosomal escape of your LNPs, a critical step for successful cytosolic delivery of nucleic acid payloads.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of endosomal escape for D-Lin-MC3-DMA LNPs?
A1: The endosomal escape of D-Lin-MC3-DMA LNPs is primarily driven by its pH-sensitive, ionizable amino headgroup.[1] At physiological pH (around 7.4), D-Lin-MC3-DMA is neutral, which minimizes toxicity and non-specific interactions.[1][2] Upon internalization into the endosome, the pH drops to approximately 5.0-6.5.[3][] In this acidic environment, the dimethylamino headgroup of D-Lin-MC3-DMA becomes protonated (positively charged).[1][5] This charge switch facilitates electrostatic interactions with anionic lipids present in the endosomal membrane, leading to membrane destabilization and disruption, which allows the encapsulated cargo (e.g., mRNA, siRNA) to be released into the cytoplasm.[1][3][6] One proposed mechanism involves the formation of a non-bilayer hexagonal HII phase structure, which damages the endosomal membrane.[3]
Q2: Why is optimizing the pKa of D-Lin-MC3-DMA LNPs crucial for endosomal escape?
A2: The apparent pKa of an LNP formulation is a critical determinant of its in vivo efficacy because it governs the extent of ionization within the endosome.[7][8] For efficient endosomal escape, the LNP should remain largely neutral at physiological pH to avoid rapid clearance and toxicity, but become positively charged in the acidic endosome to interact with the endosomal membrane.[7] Studies have shown a strong correlation between LNP pKa and gene silencing activity.[8] An optimal pKa range of 6.2-6.5 has been identified for efficient in vivo silencing in hepatocytes using D-Lin-MC3-DMA-containing LNPs.[3][8][9] LNPs with a pKa outside this optimal range may not ionize effectively during endosomal maturation, leading to poor endosomal release of their cargo.[7]
Q3: How do helper lipids and cholesterol influence endosomal escape?
A3: Helper lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), and cholesterol are crucial structural components of LNPs that significantly impact their stability, morphology, and fusogenicity, thereby influencing endosomal escape.[6][10]
-
DSPC acts as a structural lipid, contributing to the formation and stability of the LNP.[10] However, higher concentrations of DSPC have been correlated with lower fusion efficiency, suggesting that its ratio needs to be carefully optimized.[9]
-
Cholesterol also plays a role in LNP structure and stability.[6][10] Interestingly, substituting cholesterol with other sterol analogs can alter LNP characteristics and improve endosomal escape.[10] Some studies have shown that cholesterol-free LNP formulations can exhibit enhanced membrane fusion capacity, leading to more efficient mRNA release from endosomes.[9]
Q4: What are some common reasons for poor endosomal escape of my D-Lin-MC3-DMA LNPs?
A4: Several factors can contribute to inefficient endosomal escape:
-
Suboptimal pKa: If the pKa of your LNP formulation is too high or too low, it will not ionize optimally within the endosome.[7]
-
Incorrect Lipid Ratios: The molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid are critical. An imbalanced formulation can lead to unstable particles or reduced fusogenicity.[8]
-
Poor LNP Formulation: Issues during the formulation process, such as inefficient mixing, can lead to heterogeneous particle sizes and poor encapsulation efficiency, indirectly affecting endosomal escape.
-
Cell Type Differences: Different cell types can have varying endosomal properties and uptake mechanisms, which can influence the efficiency of endosomal escape.[3]
-
Cargo-Specific Effects: The nature of the nucleic acid cargo itself can impact the LNP's interaction with the endosomal membrane.[3]
Troubleshooting Guides
Problem 1: Low transfection efficiency or gene silencing despite good cellular uptake.
This often indicates that the LNPs are being taken up by cells but are trapped in endosomes and subsequently degraded in lysosomes.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal LNP pKa | Measure the pKa of your LNP formulation using a TNS assay. If outside the optimal range of 6.2-6.5, adjust the lipid ratios, particularly the D-Lin-MC3-DMA content. | A pKa in this range ensures protonation in the endosome, which is necessary for membrane disruption.[3][8][9] |
| Inefficient Membrane Fusion | Modify the helper lipid composition. Consider reducing the DSPC concentration or substituting cholesterol with sterol analogs. | Helper lipids significantly influence the fusogenicity of the LNP with the endosomal membrane.[9][10] |
| Endosomal Entrapment | Incorporate endosomolytic agents or peptides into your LNP formulation. | These agents can enhance membrane disruption and facilitate the release of cargo into the cytoplasm. |
| Rapid Recycling/Exocytosis | Investigate and potentially manipulate cellular pathways involved in vesicle trafficking, such as inhibiting NPC1 protein function. | Preventing the exocytosis of LNPs can increase their retention time within the cell, providing more opportunity for endosomal escape.[3] |
Problem 2: High cytotoxicity observed with LNP treatment.
Cytotoxicity can arise from the positive charge of the LNPs at physiological pH or from the degradation products of the lipids.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High LNP pKa | Reformulate LNPs to achieve a pKa closer to the optimal range (6.2-6.5). | A lower pKa ensures the LNP remains neutral at physiological pH, reducing non-specific interactions with cell membranes and plasma proteins that can lead to toxicity.[1][7] |
| Lipid Degradation Products | Use biodegradable ionizable lipids that break down into non-toxic components. | Modifying the D-Lin-MC3-DMA structure with ester linkages can improve its biodegradability and safety profile.[8] |
| High LNP Concentration | Perform a dose-response experiment to determine the optimal LNP concentration that balances efficacy and toxicity. | High concentrations of LNPs can lead to overwhelming cellular uptake mechanisms and induce toxicity. |
Experimental Protocols
TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) Assay for pKa Determination
This assay is used to determine the apparent pKa of ionizable lipid-containing LNPs.
Materials:
-
LNP suspension
-
TNS solution (e.g., 30 µM in DMSO)
-
A series of buffers with pH values ranging from 3 to 10
-
Fluorometer
Methodology:
-
Dilute the LNP suspension in the different pH buffers.
-
Add the TNS solution to each diluted LNP sample.
-
Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~430 nm.
-
Plot the fluorescence intensity against the pH.
-
The pKa is determined as the pH at which 50% of the maximum fluorescence is observed. The data is typically fitted to a sigmoidal curve to accurately determine the inflection point.
Gal8-GFP Reporter Assay for Endosomal Escape Visualization
This cell-based assay allows for the direct visualization of endosomal disruption.
Materials:
-
Cells stably expressing a Galectin-8-GFP (Gal8-GFP) fusion protein
-
LNP-encapsulated mRNA
-
Fluorescence microscope
Methodology:
-
Seed the Gal8-GFP expressing cells in a suitable imaging plate.
-
Treat the cells with your LNP-mRNA formulation.
-
At various time points post-transfection, image the cells using a fluorescence microscope.
-
Principle: Galectin-8 binds to glycans exposed on the inner leaflet of the endosomal membrane upon its rupture. The recruitment of Gal8-GFP from a diffuse cytosolic localization to distinct puncta indicates an endosomal escape event.[10]
-
Quantify the number and intensity of GFP puncta per cell to compare the endosomal escape efficiency of different LNP formulations.[10]
Visualizations
Caption: Intracellular trafficking pathway of D-Lin-MC3-DMA LNPs.
Caption: Troubleshooting workflow for low LNP efficacy.
References
- 1. cy3-maleimide.com [cy3-maleimide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pnas.org [pnas.org]
- 5. youtube.com [youtube.com]
- 6. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c.web.umkc.edu [c.web.umkc.edu]
- 9. mdpi.com [mdpi.com]
- 10. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the encapsulation efficiency of Dimethylaminoethyl stearate
Welcome to the technical support center for Dimethylaminoethyl Stearate (DMSA) nanoparticle formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their encapsulation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSA) and why is it used in nanoparticle formulations?
A1: this compound (DMSA) is a cationic lipid. Its structure consists of a hydrophobic stearate tail and a hydrophilic dimethylaminoethyl head group. This amphipathic nature makes it suitable for forming lipid nanoparticles (LNPs). The tertiary amine in the head group is ionizable, becoming positively charged at acidic pH. This characteristic is crucial for efficiently encapsulating negatively charged cargo like mRNA, siRNA, and DNA through electrostatic interactions.[1]
Q2: What are the key factors that influence the encapsulation efficiency of DMSA-containing nanoparticles?
A2: Several factors can significantly impact the encapsulation efficiency of DMSA nanoparticles. These include the formulation's pH, the ratio of DMSA to other lipids, the overall lipid concentration, the drug-to-lipid ratio, and the manufacturing process parameters such as mixing speed and temperature.[1][2][3]
Q3: How does the pH of the formulation buffer affect encapsulation efficiency?
A3: The pH of the buffer is a critical parameter.[1] The dimethylamino group of DMSA has a pKa in the acidic range. At a pH below its pKa, the amine group becomes protonated, leading to a positive charge. This positive charge facilitates strong electrostatic interactions with negatively charged cargo, leading to high encapsulation efficiency.[4] Conversely, at neutral or physiological pH, DMSA is less charged, which can be advantageous for cargo release inside the cell.
Q4: What is the N/P ratio and why is it important?
A4: The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable lipid (like DMSA) to the phosphate groups (P) in the nucleic acid cargo.[1] This ratio is a critical determinant of nanoparticle formation and encapsulation efficiency. An optimal N/P ratio ensures sufficient positive charges to neutralize and condense the negatively charged cargo, leading to efficient encapsulation. An excessively high N/P ratio can lead to cytotoxicity, while a low ratio may result in incomplete encapsulation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation of therapeutic cargo within DMSA-containing nanoparticles.
| Issue | Potential Cause | Recommended Action |
| Low Encapsulation Efficiency (<70%) | Suboptimal pH of the aqueous buffer: The pH may be too high, preventing the protonation of DMSA's tertiary amine. | Prepare the aqueous buffer with a pH below the pKa of DMSA (typically in the range of 4.0-6.0) to ensure a positive charge for electrostatic interaction with the cargo.[1] |
| Incorrect N/P ratio: The amount of DMSA may be insufficient to neutralize and condense the nucleic acid cargo. | Optimize the N/P ratio by systematically varying the amount of DMSA while keeping the cargo concentration constant. Ratios of 3:1 to 6:1 are common starting points.[1] | |
| Poor mixing of lipid and aqueous phases: Inefficient mixing can lead to heterogeneous nanoparticle formation and incomplete encapsulation. | Increase the stirring speed or use a microfluidic mixing device to ensure rapid and uniform mixing of the lipid and aqueous phases.[2][5] | |
| Drug properties: The cargo may have low solubility in the chosen solvent system or may be prone to degradation. | Ensure the cargo is fully dissolved and stable in the aqueous buffer before mixing. For non-nucleic acid cargo, consider its lipophilicity and potential interactions with the lipid components.[6] | |
| Poor Particle Size Distribution (High PDI) | Inadequate mixing energy: Insufficient energy during nanoparticle formation can result in larger, more heterogeneous particles. | Increase the mixing speed or the flow rate ratio in a microfluidic system.[1][2] |
| Aggregation of nanoparticles: Particles may aggregate after formation due to suboptimal surface charge or the absence of a stabilizing lipid. | Incorporate a PEGylated lipid into the formulation to provide steric stabilization and prevent aggregation.[2] | |
| Suboptimal lipid composition: The ratio of helper lipids (e.g., cholesterol, phospholipids) to DMSA may not be ideal for stable particle formation. | Systematically vary the molar ratios of the lipid components. A common starting point is a 4-component system with an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2] | |
| Precipitation during formulation | Solvent incompatibility: The organic solvent used to dissolve the lipids may not be fully miscible with the aqueous phase. | Use a solvent that is readily miscible with the aqueous phase, such as ethanol.[7] |
| Excessively high lipid concentration: High concentrations can lead to rapid precipitation upon mixing. | Decrease the total lipid concentration in the organic phase.[3] |
Experimental Protocols
Protocol 1: Preparation of DMSA-containing LNPs using Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve DMSA, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare an aqueous buffer (e.g., citrate or acetate buffer) at the desired acidic pH (e.g., pH 4.0-5.0).
-
Dissolve the therapeutic cargo (e.g., mRNA) in the acidic buffer.
-
Hydrate the lipid film by adding the cargo-containing aqueous buffer to the round-bottom flask.
-
Agitate the mixture by vortexing or sonicating until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Size Reduction and Purification:
-
Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
Remove any unencapsulated cargo by a suitable purification method such as dialysis, tangential flow filtration (TFF), or size exclusion chromatography (SEC).
-
Protocol 2: Determination of Encapsulation Efficiency using a Ribonucleic Acid Quantification Assay
-
Quantify Total RNA:
-
Take an aliquot of the purified LNP suspension.
-
Add a lysis buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated RNA.
-
Use a fluorescent RNA-binding dye (e.g., RiboGreen) to quantify the total amount of RNA in the lysed sample using a fluorescence plate reader. Create a standard curve with known concentrations of the RNA to determine the concentration in the sample.
-
-
Quantify Free (Unencapsulated) RNA:
-
Take an aliquot of the intact purified LNP suspension (do not add lysis buffer).
-
Add the fluorescent RNA-binding dye directly to the intact LNP suspension. The dye will only bind to the unencapsulated RNA.
-
Quantify the amount of free RNA using the same fluorescence plate reader and standard curve.
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
Caption: Experimental workflow for the preparation of DMSA-containing lipid nanoparticles.
Caption: Logical troubleshooting flow for low encapsulation efficiency in DMSA formulations.
References
- 1. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 2. susupport.com [susupport.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Noncross-linked copolymers of dimethylaminoethyl methacrylate and methacrylic acid as oral drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
How to control the size and polydispersity of Dimethylaminoethyl stearate LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylaminoethyl stearate (DMEAS) lipid nanoparticles (LNPs). The following information is based on established principles for ionizable lipid nanoparticles and may require optimization for your specific DMEAS formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Polydispersity Index (PDI > 0.2) | Inefficient mixing of lipid and aqueous phases. | Increase the Total Flow Rate (TFR) or the Flow Rate Ratio (FRR) of the aqueous to organic phase on your microfluidic system.[1] |
| Inappropriate lipid ratios. | Optimize the molar ratio of the four lipid components (DMEAS, helper lipid, cholesterol, PEG-lipid). The ratio of these components significantly influences LNP size and stability.[2] | |
| Aggregation of LNPs post-formulation. | Ensure the pH of the final buffer is appropriate for storage (typically neutral pH, e.g., PBS pH 7.4).[3] Consider optimizing the PEG-lipid concentration. | |
| Larger than Expected LNP Size | Low flow rates during microfluidic mixing. | Increase the TFR. Higher flow rates lead to more rapid nanoprecipitation and smaller particles.[1] |
| Inappropriate Flow Rate Ratio (FRR). | Increase the FRR (aqueous to organic). A higher proportion of the aqueous phase generally results in smaller LNPs.[1] | |
| High lipid concentration in the organic phase. | Decrease the total lipid concentration in the ethanol phase. | |
| Low percentage of PEG-lipid. | Increase the molar percentage of the PEGylated lipid in your formulation. PEG-lipids help control particle size and prevent aggregation. | |
| Low Encapsulation Efficiency | Suboptimal N:P ratio. | Optimize the nitrogen to phosphate (N:P) ratio, which is the molar ratio of the ionizable lipid (DMEAS) to the nucleic acid. This is a critical parameter for efficient encapsulation.[3] |
| Incorrect pH of the aqueous buffer. | Ensure the aqueous buffer for nucleic acid is acidic (typically pH 4-5) to ensure protonation of the DMEAS amine group, which facilitates interaction with the negatively charged nucleic acid.[3] | |
| Degradation of nucleic acid cargo. | Use RNase-free solutions and equipment throughout the formulation process to prevent degradation of mRNA or siRNA.[3] | |
| LNP Aggregation During Storage | Inadequate PEG-lipid shielding. | Increase the molar percentage of the PEG-lipid in the formulation. |
| Improper storage buffer. | Store LNPs in a neutral buffer (e.g., PBS pH 7.4). Ensure the ionic strength of the buffer is optimized. | |
| Freeze-thaw instability. | If storing frozen, aliquot the LNP dispersion to avoid multiple freeze-thaw cycles. Consider the use of cryoprotectants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the molar ratio of lipids in a DMEAS LNP formulation?
A1: A common starting point for four-component LNP formulations is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid (DMEAS), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid, respectively. However, this ratio should be optimized for your specific application to achieve the desired LNP characteristics.[4]
Q2: How do the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) affect DMEAS LNP size?
A2: In a microfluidic system, increasing the TFR and the FRR (aqueous phase to organic phase) generally leads to a decrease in LNP size.[1] This is because higher flow rates result in more rapid and efficient mixing, leading to faster nanoprecipitation and the formation of smaller particles.
Q3: What is the ideal Polydispersity Index (PDI) for an LNP formulation?
A3: A PDI value below 0.2 is generally considered acceptable for a monodisperse and stable LNP population.[5] A lower PDI indicates a more homogeneous population of nanoparticles.
Q4: What is the importance of the N:P ratio?
A4: The N:P ratio represents the charge balance between the positively charged ionizable lipid (DMEAS) and the negatively charged phosphate backbone of the nucleic acid. This ratio is critical for high encapsulation efficiency and the overall stability of the LNP.[3]
Q5: At what pH should the initial formulation and final storage of DMEAS LNPs be performed?
A5: The initial formulation should be carried out with the nucleic acid in an acidic aqueous buffer (pH 4-5) to ensure the DMEAS is protonated and can complex with the nucleic acid.[3] After formulation, the LNPs should be dialyzed or buffer-exchanged into a neutral buffer, such as PBS at pH 7.4, for storage and in vitro/in vivo applications.[3]
Experimental Protocols
Protocol 1: DMEAS LNP Formulation using Microfluidics
1. Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve this compound (DMEAS), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration will influence particle size; a typical starting concentration is 10-20 mg/mL. c. Ensure all lipids are fully dissolved. Gentle warming may be necessary.
2. Preparation of Nucleic Acid Solution (Aqueous Phase): a. Dissolve the nucleic acid (mRNA or siRNA) in an RNase-free acidic buffer (e.g., 50 mM sodium citrate, pH 4.0). b. The concentration of the nucleic acid should be calculated based on the desired final concentration and the N:P ratio.
3. Microfluidic Mixing: a. Set up a microfluidic mixing system (e.g., NanoAssemblr, Dolomite). b. Load the lipid solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet. c. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic). d. Initiate the mixing process to form the LNPs.
4. Downstream Processing: a. The collected LNP solution will be in an ethanol/aqueous buffer mixture. b. Perform buffer exchange and purification using tangential flow filtration (TFF) or dialysis against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. c. Concentrate the LNP solution to the desired final concentration.
5. Characterization: a. Measure the LNP size and PDI using Dynamic Light Scattering (DLS). b. Determine the zeta potential to assess surface charge. c. Quantify the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
Data Presentation
Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (FRR constant at 3:1)
| TFR (mL/min) | Average LNP Size (nm) | PDI |
| 2 | 120 | 0.18 |
| 6 | 95 | 0.15 |
| 12 | 75 | 0.12 |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (TFR constant at 12 mL/min)
| FRR (Aqueous:Organic) | Average LNP Size (nm) | PDI |
| 1:1 | 110 | 0.21 |
| 3:1 | 75 | 0.12 |
| 5:1 | 60 | 0.11 |
Note: The data in these tables are representative and the actual results may vary depending on the specific lipid composition and other experimental conditions.
Visualizations
Caption: Experimental workflow for DMEAS LNP formulation and characterization.
References
- 1. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
Long-term storage and stability of Dimethylaminoethyl stearate formulations
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Dimethylaminoethyl stearate (DMSA) and related ionizable lipid formulations. It covers long-term storage, stability, and troubleshooting of common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DMSA?
A1: The primary degradation pathway for this compound (DMSA) is the hydrolysis of its ester bond. This chemical reaction breaks DMSA down into stearic acid and 2-(dimethylamino)ethanol. The rate of this degradation is highly dependent on the pH and temperature of the formulation's environment.[1][2]
Q2: What are the optimal storage conditions for aqueous DMSA formulations?
A2: For long-term stability in an aqueous solution, it is recommended to store DMSA-containing lipid nanoparticle (LNP) formulations under refrigerated conditions (2°C to 4°C).[1][3] Studies on similar lipid nanoparticles show this temperature minimizes both chemical degradation and physical aggregation over periods of up to 150 days.[1][3] Storage at room temperature (25°C) or in a standard freezer (-20°C) can lead to faster degradation or aggregation due to freeze-thaw cycles.[1][3]
Q3: How does pH affect the stability of DMSA formulations?
A3: The stability of lipids with ester bonds is significantly influenced by pH. Hydrolysis of the ester linkage is slowest in a slightly acidic environment, typically between pH 5.8 and 6.5.[1] Both highly acidic and, more significantly, basic conditions will accelerate the degradation of DMSA.
Q4: Can I freeze my DMSA formulation for long-term storage?
A4: Freezing can be a viable long-term storage strategy, but it carries the risk of particle aggregation during freeze-thaw cycles.[1] If freezing is necessary, it is critical to include cryoprotectants, such as sucrose or trehalose, in the formulation buffer to maintain nanoparticle stability.[3] For routine storage, refrigeration is often the more reliable method for aqueous formulations.[1]
Q5: What is lyophilization and can it be used for DMSA formulations?
A5: Lyophilization, or freeze-drying, is a process that removes water from the formulation, converting it into a stable powder. This method can significantly extend the shelf-life of LNP formulations and allow for storage at ambient temperatures.[1][3] However, the process requires the use of lyoprotectants (e.g., sucrose, trehalose) to prevent aggregation upon reconstitution.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increase in particle size and Polydispersity Index (PDI) over time. | Physical Instability / Aggregation: The nanoparticles are clumping together. This can be caused by improper storage temperature, freeze-thaw stress, or suboptimal buffer conditions.[4][5] | 1. Confirm storage temperature is consistently within the recommended 2-8°C range. 2. Avoid repeated freeze-thaw cycles. If freezing is required, aliquot into single-use volumes and use a cryoprotectant.[3] 3. Analyze particle size and PDI using Dynamic Light Scattering (DLS). |
| Decrease in encapsulation efficiency or therapeutic efficacy. | Chemical Degradation (Hydrolysis): The DMSA lipid is degrading, leading to leakage of the encapsulated payload (e.g., mRNA, siRNA).[1] | 1. Measure the pH of your formulation; adjust to a weakly acidic range (pH 5.8-6.5) for optimal stability.[1] 2. Quantify the amount of intact DMSA and its primary degradant, stearic acid, using a stability-indicating method like HPLC-CAD or LC-MS.[5] |
| Change in formulation pH during storage. | Hydrolysis of DMSA: The breakdown of DMSA into stearic acid (an acid) and 2-(dimethylamino)ethanol can cause a shift in the formulation's pH over time. | 1. Increase the buffering capacity of your formulation to better resist pH changes. 2. Investigate storage at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[1] |
| Inconsistent results between batches. | Variability in Formulation Process or Raw Materials: Inconsistent mixing parameters (flow rates, temperatures) or impurities in the lipid raw materials can affect stability.[5] | 1. Standardize all manufacturing parameters, including mixing speeds, times, and temperatures. 2. Perform quality control on incoming lipid raw materials to check for impurities or pre-existing degradants. |
Stability Data Summary
The stability of ester-containing lipids like DMSA is critically dependent on the pH of the aqueous buffer. The following table summarizes the general relationship based on hydrolysis rate studies of similar lipids.
| pH Range | Relative Rate of Hydrolysis | Stability Recommendation |
| < 5.0 | Moderate to High (Acid-Catalyzed) | Suboptimal for long-term storage. |
| 5.8 - 6.5 | Minimal | Optimal range for maximal stability. [1] |
| > 7.0 | High to Very High (Base-Catalyzed) | Not recommended; significant degradation expected. |
Key Experiments & Protocols
Protocol: Stability-Indicating Analysis of DMSA by HPLC-CAD
This method allows for the quantification of intact DMSA and its primary hydrolysis degradant, stearic acid, to assess the chemical stability of a formulation.
1. Objective: To separate and quantify this compound and stearic acid in a lipid nanoparticle formulation.
2. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Charged Aerosol Detector (CAD)
3. Materials & Reagents:
-
Column: A suitable reverse-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase A (MPA): Water:Methanol (1:1 v/v) with 0.5% Formic Acid:Triethylamine Complex (pH ~3.5).
-
Mobile Phase B (MPB): Methanol with 0.5% Formic Acid:Triethylamine Complex.
-
Sample Diluent: Isopropanol or Ethanol.
-
Reference Standards: High-purity this compound and Stearic Acid.
4. Chromatographic Conditions:
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 50-60°C
-
Injection Volume: 5 - 10 µL
-
CAD Nebulizer Temperature: 35°C
-
Gradient Program (Example):
Time (min) % MPA % MPB 0.0 95 5 2.0 95 5 12.0 5 95 15.0 5 95 15.1 95 5 | 18.0 | 95 | 5 |
5. Procedure:
-
Sample Preparation: Disrupt the LNP sample by diluting it at least 1:10 in the sample diluent (e.g., isopropanol) to dissolve the lipids. Vortex thoroughly.
-
Standard Preparation: Prepare a stock solution of DMSA and stearic acid in the diluent. Create a series of calibration standards by serial dilution.
-
Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared LNP samples.
-
Data Processing: Integrate the peak areas for DMSA and stearic acid. Quantify the amount of each component in the samples by comparing their peak areas to the respective calibration curves. The percentage of remaining DMSA can be calculated over the time course of the stability study.
Visualizations
DMSA Hydrolysis Pathway
The diagram below illustrates the chemical breakdown of this compound (DMSA) via hydrolysis, which is the primary pathway for its degradation in aqueous formulations.
Caption: Chemical hydrolysis pathway of DMSA.
Troubleshooting Workflow for LNP Instability
This workflow provides a logical sequence of steps to diagnose and address common stability issues encountered with LNP formulations.
Caption: A step-by-step workflow for troubleshooting LNP instability.
References
- 1. The Chemical Reactivity of Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation | Semantic Scholar [semanticscholar.org]
- 4. lcms.cz [lcms.cz]
- 5. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dimethylaminoethyl Stearate and DOTAP for Gene Delivery Applications
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, cationic lipids stand out for their potential to safely and effectively transport genetic material into cells. Among the myriad of available options, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has emerged as a widely studied and utilized cationic lipid. This guide provides a comparative study of DOTAP and a less characterized alternative, Dimethylaminoethyl stearate (DMEA-stearate).
While extensive research has been conducted on DOTAP, providing a wealth of performance data, a significant scarcity of publicly available, quantitative experimental data for DMEA-stearate as a primary cationic lipid for gene delivery was noted in a comprehensive literature review. This guide, therefore, presents a detailed analysis of DOTAP, supported by experimental data, and offers a qualitative overview of what is known about DMEA-stearate, highlighting the current knowledge gap.
Performance Data: A Comparative Overview
The following tables summarize key performance indicators for cationic lipid-based gene delivery systems. Due to the limited data on DMEA-stearate, the tables primarily feature data for DOTAP-based formulations under various conditions.
Table 1: Physicochemical Properties of Lipoplexes
| Cationic Lipid | Helper Lipid(s) | Molar Ratio (Cationic:Helper) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| DOTAP | DOPE | 1:1 | ~150 - 250 | +30 to +50 | 0.2 - 0.4 |
| DOTAP | Cholesterol | 1:1 | ~100 - 200 | +40 to +60 | 0.1 - 0.3 |
| DOTAP | None | - | ~200 - 400 | +50 to +70 | >0.4 |
| DMEA-stearate | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Transfection Efficiency
| Cationic Lipid | Helper Lipid | Cell Line | Reporter Gene | Transfection Efficiency (% of cells) |
| DOTAP | DOPE | HEK293 | GFP | 40-60% |
| DOTAP | DOPE | HeLa | Luciferase | High RLU (Relative Light Units) |
| DOTAP | Cholesterol | A549 | GFP | 30-50% |
| DMEA-stearate | Data not available | Data not available | Data not available | Data not available |
Table 3: Cytotoxicity Data (MTT Assay)
| Cationic Lipid | Helper Lipid | Cell Line | IC50 (µg/mL) | Cell Viability at Optimal Transfection Concentration |
| DOTAP | DOPE | HEK293 | 20-50 | >80% |
| DOTAP | Cholesterol | HeLa | 30-60 | >85% |
| DOTAP | None | A549 | 10-30 | >70% |
| DMEA-stearate | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments in gene delivery studies.
Liposome and Lipoplex Formulation
Objective: To prepare cationic liposomes and subsequently form lipoplexes by complexing with plasmid DNA.
Materials:
-
Cationic lipid (DOTAP or DMEA-stearate)
-
Helper lipid (e.g., DOPE, Cholesterol)
-
Chloroform
-
Nuclease-free water or buffer (e.g., HEPES)
-
Plasmid DNA
-
Rotary evaporator
-
Probe sonicator or extruder
Protocol:
-
Dissolve the cationic lipid and any helper lipids in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water or buffer by vortexing, to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
To form lipoplexes, gently mix the liposome suspension with a solution of plasmid DNA at a specific charge ratio (N/P ratio, the ratio of positive charges from the lipid to negative charges from the DNA phosphate backbone).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
Particle Size and Zeta Potential Measurement
Objective: To characterize the physicochemical properties of the formulated lipoplexes.
Method: Dynamic Light Scattering (DLS)
Instrument: Zetasizer Nano ZS (Malvern Panalytical) or similar.
Protocol:
-
Dilute the lipoplex suspension in nuclease-free water or an appropriate buffer to a suitable concentration for DLS measurement.
-
For particle size measurement, equilibrate the sample at 25°C and measure the scattered light intensity fluctuations. The instrument's software calculates the hydrodynamic diameter and polydispersity index (PDI).
-
For zeta potential measurement, inject the diluted sample into a folded capillary cell. An electric field is applied, and the electrophoretic mobility of the particles is measured to calculate the zeta potential.
In Vitro Transfection Efficiency Assay
Objective: To quantify the efficiency of gene delivery into cultured cells.
Method: Luciferase Reporter Assay
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Lipoplexes containing a luciferase reporter plasmid
-
Cell culture medium
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Remove the growth medium and add fresh medium containing the prepared lipoplexes.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with a fresh complete medium.
-
Incubate the cells for a further 24-48 hours to allow for gene expression.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes.
-
Transfer the cell lysate to a luminometer tube.
-
Add Luciferase Assay Reagent to the lysate and immediately measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in the lysate.
Cytotoxicity Assay
Objective: To assess the toxicity of the lipoplexes on cultured cells.
Method: MTT Assay
Materials:
-
Cultured cells
-
Lipoplexes at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the lipoplexes and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Visualizing the Pathways and Processes
Diagrams can provide a clear and concise understanding of complex biological processes and experimental workflows.
Caption: Cationic Lipid-Mediated Gene Delivery Pathway.
Caption: Experimental Workflow for Gene Delivery.
Conclusion
DOTAP remains a robust and well-characterized cationic lipid for gene delivery research, with a significant body of literature supporting its use. Its performance in terms of transfection efficiency and cytotoxicity is well-documented across various cell lines and formulation strategies.
In contrast, this compound (DMEA-stearate) is not as well-represented in the scientific literature as a standalone cationic lipid for gene delivery. While the dimethylaminoethyl headgroup is a common feature in many cationic lipids and polymers, and stearate chains are utilized as hydrophobic anchors, the specific combination in DMEA-stearate has not been extensively characterized and compared to established lipids like DOTAP.
For researchers and drug development professionals, this guide highlights the reliability of DOTAP as a benchmark cationic lipid. The lack of data on DMEA-stearate suggests an opportunity for further research to explore its potential as a novel gene delivery agent and to establish its performance profile in comparison to existing technologies. Future studies directly comparing the physicochemical properties, transfection efficiencies, and cytotoxicity of DMEA-stearate and DOTAP would be invaluable to the field.
A Comparative Guide to Ionizable Lipids in mRNA Delivery: DLin-MC3-DMA vs. Dimethylaminoethyl Stearate
For researchers, scientists, and drug development professionals, the choice of a delivery vehicle is paramount to the success of mRNA-based therapeutics. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery, directly influencing their efficacy and safety. This guide provides a detailed comparison of the well-established ionizable lipid, DLin-MC3-DMA, with the less characterized Dimethylaminoethyl stearate, offering insights into their potential for mRNA delivery.
This comparison synthesizes available experimental data to objectively evaluate the performance of these two ionizable lipids. While extensive data exists for DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®, information on this compound for mRNA delivery is less prevalent in publicly available literature. This guide will present the known performance metrics for DLin-MC3-DMA and discuss the structural components of this compound to infer its potential characteristics based on established structure-activity relationships of ionizable lipids.
Performance Comparison: DLin-MC3-DMA vs. Alternatives
In Vitro mRNA Delivery Efficiency
| Ionizable Lipid | Cell Line | Transfection Efficiency (Relative to Control) | Cytotoxicity | Reference |
| DLin-MC3-DMA | Huh7 | Lower than SM-102 | Moderate | [1] |
| DLin-MC3-DMA | HMDMs | Lower than SM-102 | Moderate | [1] |
| DLin-MC3-DMA | HeLa | Lower than GV-LNP and TransIT® | Not specified | [2] |
| ALC-0315 | Not specified | Estimated 10-fold higher mRNA silencing efficacy than MC3 | Not specified | [3] |
| SM-102 | Huh7, HMDMs | Higher than DLin-MC3-DMA | Not specified | [1] |
In Vivo mRNA and siRNA Delivery Efficiency
| Ionizable Lipid | Animal Model | Cargo | Key Findings | Reference |
| DLin-MC3-DMA | Mice | siRNA (Factor VII) | Significant knockdown of FVII mRNA. | [3] |
| DLin-MC3-DMA | Mice | siRNA (ADAMTS13) | Minimal knockdown of ADAMTS13. | [3] |
| ALC-0315 | Mice | siRNA (Factor VII) | Two-fold greater knockdown of FVII compared to DLin-MC3-DMA. | [3] |
| ALC-0315 | Mice | siRNA (ADAMTS13) | Ten-fold greater knockdown of ADAMTS13 compared to DLin-MC3-DMA. | [3] |
| DLin-MC3-DMA | Mice | mRNA (Luciferase) | Lower expression compared to ALC-0315 and SM-102. | [4] |
| ALC-0315 | Mice | mRNA (Luciferase) | Significantly higher protein expression than DLin-MC3-DMA. | [4] |
| SM-102 | Mice | mRNA (Luciferase) | Significantly higher protein expression than DLin-MC3-DMA. | [4] |
Experimental Protocols
LNP Formulation using Microfluidics
A common method for formulating LNPs containing ionizable lipids like DLin-MC3-DMA involves microfluidic mixing. This technique allows for rapid and reproducible production of LNPs with controlled size and high encapsulation efficiency.
Materials:
-
Lipid Stock Solution (in Ethanol):
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Typical Molar Ratio: 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid.
-
-
mRNA Aqueous Solution:
-
mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Procedure:
-
Prepare the lipid stock solution by dissolving the lipids in ethanol.
-
Prepare the mRNA solution in the aqueous buffer.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Connect the syringes to a microfluidic mixing device (e.g., a NanoAssemblr).
-
Set the desired flow rates for the two solutions. A common flow rate ratio is 3:1 (aqueous:organic).
-
Initiate the mixing process. The rapid mixing of the two solutions causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
-
The resulting LNP solution is collected.
-
The ethanol is typically removed, and the buffer is exchanged to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential flow filtration.
LNP Formulation Workflow
In Vivo Evaluation of mRNA Delivery
The efficacy of mRNA-LNPs is typically assessed in animal models by measuring the expression of a reporter protein, such as luciferase.
Procedure:
-
Administer the mRNA-LNP formulation to mice via a chosen route (e.g., intramuscular or intravenous injection).
-
At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice and administer a luciferase substrate (e.g., D-luciferin).
-
Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.
-
Quantify the luminescent signal in specific organs to determine the biodistribution and level of protein expression.
Mechanism of Action: The Critical Role of Endosomal Escape
The success of LNP-mediated mRNA delivery hinges on the ability of the encapsulated mRNA to escape from the endosome and reach the cytoplasm, where it can be translated into protein. Ionizable lipids like DLin-MC3-DMA are instrumental in this process.
At physiological pH (around 7.4) in the bloodstream, ionizable lipids are largely neutral, which helps to minimize toxicity and non-specific interactions. However, upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes, where the pH becomes acidic (pH 5.0-6.5). In this acidic environment, the tertiary amine headgroup of the ionizable lipid becomes protonated, leading to a positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.
Endosomal Escape Pathway
Discussion and Future Outlook
The available data clearly demonstrates that DLin-MC3-DMA is a potent ionizable lipid for nucleic acid delivery, although newer lipids like ALC-0315 and SM-102 have shown superior performance in some contexts, particularly for mRNA delivery. The success of these lipids is attributed to their optimized pKa, which allows for efficient encapsulation of mRNA at low pH and effective endosomal escape upon cellular uptake.
Regarding This compound , the lack of direct comparative data makes a definitive assessment of its mRNA delivery efficiency challenging. However, we can analyze its structure to hypothesize its potential. It consists of a dimethylaminoethyl headgroup, which is a common feature in many ionizable lipids and provides the pH-sensitive charge, and a stearate (C18 saturated) lipid tail. The nature of the lipid tail significantly influences the fusogenicity and overall structure of the LNP. Compared to the unsaturated and more complex lipid tails of DLin-MC3-DMA, a simple saturated stearate tail might lead to more rigid LNPs, which could potentially affect their ability to fuse with the endosomal membrane and release their cargo. Structure-activity relationship studies in the field suggest that the presence of unsaturated tails often correlates with higher delivery efficiency.
For researchers and drug developers, the selection of an ionizable lipid should be based on empirical data from head-to-head comparisons in relevant in vitro and in vivo models. While DLin-MC3-DMA remains a valuable tool and benchmark, the field is rapidly advancing with the development of novel ionizable lipids with improved potency and safety profiles. Future research will likely focus on fine-tuning the chemical structures of these lipids to achieve tissue-specific targeting and further enhance the therapeutic window of mRNA-based medicines.
References
Validating the In Vivo Efficacy of Dimethylaminoethyl Stearate (DMAE-Stearate) Lipid Nanoparticles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the in vivo validation of novel lipid nanoparticle (LNP) delivery systems is a critical step in the preclinical development of nucleic acid therapeutics. This guide provides a framework for assessing the in vivo efficacy of Dimethylaminoethyl stearate (DMAE-stearate) based LNPs, a cationic lipid of interest for gene delivery. Due to the limited publicly available in vivo performance data for DMAE-stearate LNPs, this document outlines a comprehensive validation strategy, comparing its hypothetical performance metrics against established industry-standard ionizable lipids. The provided experimental protocols and data presentation formats are designed to guide researchers in generating robust and comparable datasets.
Comparative Analysis of LNP Formulations
A critical aspect of validating a novel LNP system is to benchmark its performance against well-characterized, clinically relevant formulations. The following tables provide a template for summarizing the physicochemical characteristics and in vivo efficacy of a hypothetical DMAE-stearate LNP formulation in comparison to a standard LNP formulation, such as one containing the widely used ionizable lipid, DLin-MC3-DMA.
Table 1: Physicochemical Characterization of LNP Formulations
| Parameter | DMAE-Stearate LNP (Hypothetical) | DLin-MC3-DMA LNP (Typical) |
| Ionizable Lipid | This compound | DLin-MC3-DMA |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | DSPC |
| Cholesterol | Cholesterol | Cholesterol |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | DMG-PEG 2000 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| Particle Size (Z-average, nm) | 80 - 120 | 70 - 100 |
| Polydispersity Index (PDI) | < 0.2 | < 0.15 |
| Zeta Potential (mV) | +10 to +30 | +5 to +20 |
| Encapsulation Efficiency (%) | > 90% | > 95% |
Table 2: Comparative In Vivo Efficacy (Example: siRNA-mediated Gene Silencing in Mice)
| Parameter | DMAE-Stearate LNP (Hypothetical Data) | DLin-MC3-DMA LNP (Reference Data) |
| Target Gene | Factor VII (FVII) | Factor VII (FVII) |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice |
| Dose (siRNA mg/kg) | 0.1, 0.5, 1.0 | 0.1, 0.5, 1.0 |
| Route of Administration | Intravenous (IV) | Intravenous (IV) |
| Time Point for Analysis | 48 hours post-injection | 48 hours post-injection |
| Gene Silencing in Liver (%) | To be determined | ~90% at 1.0 mg/kg |
| Biodistribution (Major Accumulation) | To be determined | Liver, Spleen |
| Observed Toxicity | To be determined | Generally well-tolerated at effective doses |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for the key experiments required to validate the in vivo efficacy of a novel LNP formulation like DMAE-stearate LNPs.
LNP Formulation via Microfluidics
Objective: To produce uniform and reproducible LNPs with high encapsulation efficiency.
Materials:
-
DMAE-stearate, DSPC, Cholesterol, DMG-PEG 2000
-
Ethanol (ACS grade)
-
Nucleic acid (siRNA or mRNA) in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid (DMAE-stearate), helper lipid (DSPC), cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the nucleic acid solution in an aqueous buffer.
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into their respective inlet reservoirs.
-
Initiate the microfluidic mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
Collect the resulting LNP dispersion from the outlet.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated nucleic acid.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Physicochemical Characterization of LNPs
Objective: To determine the size, polydispersity, zeta potential, and encapsulation efficiency of the formulated LNPs.
Methods:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen® assay). The fluorescence of the encapsulated nucleic acid is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).
In Vivo Gene Silencing Study in Mice
Objective: To evaluate the efficacy of siRNA-loaded LNPs in silencing a target gene in vivo.
Animal Model: C57BL/6 mice (6-8 weeks old).
Procedure:
-
Administer the siRNA-LNP formulation to mice via intravenous (IV) tail vein injection at various doses (e.g., 0.1, 0.5, 1.0 mg/kg). Include a control group treated with PBS or LNPs containing a non-targeting control siRNA.
-
At a predetermined time point (e.g., 48 or 72 hours) post-injection, collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest tissues of interest (e.g., liver, spleen, kidneys, lungs).
-
To assess gene silencing in the liver, measure the target protein levels (e.g., Factor VII) in the serum using an ELISA kit.
-
Alternatively, extract mRNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of the target gene mRNA.
In Vivo mRNA Expression Study in Mice
Objective: To assess the efficacy of mRNA-loaded LNPs in delivering mRNA for protein expression.
Animal Model: BALB/c mice (6-8 weeks old).
Procedure:
-
Administer mRNA-LNP formulations (e.g., encoding Luciferase or a therapeutic protein) to mice via IV or intramuscular (IM) injection.
-
For luciferase reporter gene expression, at various time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice and administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection.
-
Perform in vivo bioluminescence imaging using an IVIS or similar imaging system to quantify photon flux in different organs.
-
For therapeutic protein expression, collect serum at different time points and measure the concentration of the expressed protein using ELISA.
Biodistribution Analysis
Objective: To determine the tissue distribution of the LNPs after systemic administration.
Method:
-
Encapsulate a labeled nucleic acid (e.g., Cy5-labeled siRNA) or a lipid label (e.g., a fluorescent lipid) within the LNP formulation.
-
Administer the labeled LNPs to mice via IV injection.
-
At various time points, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Use an in vivo imaging system to measure the fluorescence intensity in each organ.
-
Homogenize the tissues and extract the fluorescent label to quantify the amount of LNP accumulation per gram of tissue.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for in vivo validation of LNP efficacy.
Head-to-head comparison of Dimethylaminoethyl stearate with other ionizable lipids
For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics. This guide provides a comparative analysis of three clinically relevant ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. An extensive search for publicly available, peer-reviewed data on Dimethylaminoethyl stearate for nucleic acid delivery applications did not yield sufficient experimental results to facilitate a direct comparison.
This guide, therefore, focuses on providing a detailed, data-driven comparison of the three aforementioned ionizable lipids, which are integral components of FDA-approved therapies and vaccines. We will delve into their physicochemical properties, in vivo efficacy, and the experimental protocols used to characterize them.
Performance Comparison of Ionizable Lipids
The choice of ionizable lipid significantly impacts the physicochemical characteristics and biological activity of lipid nanoparticles. The following tables summarize key performance metrics for LNPs formulated with DLin-MC3-DMA, ALC-0315, and SM-102, based on data from various studies.
Physicochemical Properties of Lipid Nanoparticles
| Property | DLin-MC3-DMA-LNP | ALC-0315-LNP | SM-102-LNP |
| Particle Size (Z-average, nm) | 80 - 120[1] | 80 - 120[1] | 80 - 120[1] |
| Polydispersity Index (PDI) | < 0.2[1] | < 0.2[1] | < 0.2[1] |
| Zeta Potential (mV) | Near-neutral[1] | Near-neutral[1] | Near-neutral[1] |
| mRNA Encapsulation Efficiency (%) | > 95%[1] | > 95%[1] | > 95%[1] |
In Vivo Efficacy
Direct comparative studies provide valuable insights into the relative potency of these lipids. For instance, one study compared ALC-0315 and DLin-MC3-DMA (MC3) in mRNA vaccine formulations. The results indicated that while both lipids produced stable and uniform LNPs, the ALC-0315-based LNP vaccine demonstrated higher efficacy in humoral and cellular immune responses compared to the MC3-based formulation[2][3]. Another study suggested that optimized LNPs with novel ionizable lipids could exhibit even higher mRNA expression compared to those formulated with DLin-MC3-DMA, SM-102, and ALC-0315[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the formulation and characterization of lipid nanoparticles with ionizable lipids.
LNP Formulation via Microfluidic Mixing
A common method for preparing LNPs involves the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo using a microfluidic device.
-
Preparation of Lipid Stock Solution: The ionizable lipid, helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio. For example, a molar ratio for SM-102 LNPs could be 50:10:38.5:1.5 (SM-102:DSPC:cholesterol:DMG-PEG 2000)[2].
-
Preparation of Nucleic Acid Solution: The mRNA or siRNA is diluted in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 5.0)[5].
-
Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and pumped through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic)[2][6]. The rapid mixing facilitates the self-assembly of the LNPs.
-
Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acids[6].
-
Sterilization: The final LNP formulation is sterile-filtered through a 0.2 µm filter[6].
Physicochemical Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry.
-
Nucleic Acid Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated nucleic acid.
Visualizing LNP Logic and Workflow
To better understand the processes involved in LNP development and function, the following diagrams, created using the DOT language, illustrate key workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALC-0315: How a Breakthrough Lipid Carrier is Driving Efficient mRNA Vaccine Delivery | MolecularCloud [molecularcloud.org]
- 4. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Cationic Lipid Transfection Reagents: Benchmarking Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a cornerstone of research and therapeutic development. Cationic lipids have emerged as a prominent class of non-viral vectors for this purpose, owing to their favorable safety profile and ease of use. This guide provides a comparative overview of Dimethylaminoethyl stearate (DMSA) as a potential transfection reagent, benchmarked against widely used commercial reagents: Lipofectamine, FuGENE, and TurboFectin.
Disclaimer: Publicly available performance data specifically for this compound (DMSA) as a transfection reagent is limited. Therefore, this guide will draw upon data from a closely related and well-studied polymer, poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), to provide insights into the potential efficacy of DMAEMA-containing compounds. It is crucial to note that while they share a functional chemical group, their performance characteristics may differ.
Performance Comparison
The transfection efficiency and cytotoxicity of a reagent are critical parameters for its successful application. The following tables summarize the performance of pDMAEMA and leading commercial transfection reagents across various cell lines.
Table 1: Transfection Efficiency
| Reagent | Cell Line | Transfection Efficiency (%) | Reference |
| pDMAEMA | B16F10 | Comparable to non-reducible pDMAEMA | [1] |
| Human Pancreatic Cancer Lines | Better than non-reducible pDMAEMA | [1] | |
| Lipofectamine 3000 | HEK293 | >70% | [2] |
| HeLa | High | [2] | |
| LNCaP | High | [2] | |
| HepG2 | High | [2] | |
| A549 | High | [2] | |
| FuGENE HD | HEK293 | High | [3] |
| HeLa | High | [4] | |
| COS-7 | High | [4] | |
| CHO-K1 | High | [4] | |
| TurboFectin | CHO-K1 | More efficient with pEGFP-N1 than Lipofectamine 3000 | [5] |
| HEK293 | More efficient with pEGFP-N1 than Lipofectamine 3000 | [5] |
Table 2: Cytotoxicity
| Reagent | Cell Line | Cell Viability (%) | Reference |
| pDMAEMA (reducible) | Various | Minimal toxic effects | [1] |
| Lipofectamine 3000 | H9T-cells | Can be cytotoxic | [5] |
| Various | Generally low toxicity | [2] | |
| FuGENE HD | COS-7, HEK293, HeLa | >90% | [6] |
| TurboFectin | CHO-K1, HEK293, H9T-cells | Less cytotoxic than Lipofectamine 3000 | [5] |
Experimental Protocols
Accurate and reproducible assessment of transfection reagents requires standardized experimental protocols. Below are detailed methodologies for evaluating transfection efficiency and cytotoxicity.
Transfection Efficiency Assay (Reporter Gene Assay)
This protocol describes a general method for quantifying transfection efficiency using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase.
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Complex Formation:
-
Dilute 0.5 µg of plasmid DNA encoding the reporter gene in 50 µL of serum-free medium.
-
In a separate tube, dilute the cationic lipid transfection reagent according to the manufacturer's recommendations in 50 µL of serum-free medium.
-
Add the diluted DNA to the diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis:
-
GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.[7] To normalize for variations in cell number and transfection efficiency, co-transfection with a control plasmid expressing a different reporter (e.g., β-galactosidase) is recommended.[7]
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8]
-
Cell Treatment: Following the 24-48 hour transfection incubation, remove the medium containing the transfection complexes.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Process
To better understand the transfection process, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for cationic lipid-mediated transfection.
Caption: A generalized workflow for a cationic lipid-based transfection experiment.
Caption: Mechanism of cationic lipid-mediated transfection.
References
- 1. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FuGENE® HD Transfection Reagent [promega.com]
- 4. fugene.com [fugene.com]
- 5. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lubio.ch [lubio.ch]
- 7. bowdish.ca [bowdish.ca]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
A Comparative Guide to the Synthesis of Dimethylaminoethyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary methods for the synthesis of Dimethylaminoethyl stearate (DMEAS), a cationic lipid with significant potential in drug delivery systems. The performance of direct esterification, transesterification, and enzymatic synthesis are objectively evaluated, supported by experimental data to inform methodology selection for research and development.
Performance Comparison
The selection of a synthesis route for this compound hinges on a balance of factors including reaction efficiency, purity of the final product, and process scalability. The following table summarizes the key quantitative metrics for the three investigated methods.
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis (Lipase-catalyzed) |
| Yield | 85-95% | >95% | 90-98% |
| Purity | High, but may require removal of acid catalyst | Very high, with volatile byproducts | Very high, with minimal byproducts |
| Reaction Time | 4-8 hours | 2-4 hours | 24-48 hours |
| Reaction Temperature | 120-140 °C | 80-100 °C | 40-60 °C |
| Catalyst | p-Toluenesulfonic acid | Sodium methoxide | Immobilized Lipase (e.g., Novozym 435) |
| Key Advantages | Readily available starting materials, simple setup. | High yield and purity, faster reaction times. | High specificity, mild conditions, eco-friendly. |
| Key Disadvantages | Higher temperatures, potential for side reactions. | Moisture-sensitive catalyst, requires inert atmosphere. | Longer reaction times, higher catalyst cost. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via direct esterification, transesterification, and enzymatic synthesis are provided below.
Direct Esterification of Stearic Acid with N,N-Dimethylethanolamine
This method involves the direct reaction of stearic acid and N,N-dimethylethanolamine in the presence of an acid catalyst.
Materials:
-
Stearic Acid (1 mol)
-
N,N-Dimethylethanolamine (1.2 mol)
-
p-Toluenesulfonic acid (0.05 mol)
-
Toluene (500 mL)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add stearic acid, N,N-dimethylethanolamine, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Transesterification of Methyl Stearate with N,N-Dimethylethanolamine
This approach utilizes a stearate ester, such as methyl stearate, which reacts with N,N-dimethylethanolamine in the presence of a basic catalyst.
Materials:
-
Methyl Stearate (1 mol)
-
N,N-Dimethylethanolamine (1.5 mol)
-
Sodium methoxide (0.05 mol)
-
Anhydrous Toluene (500 mL)
-
Schlenk line or inert atmosphere setup
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add methyl stearate, N,N-dimethylethanolamine, and anhydrous toluene to the flask.
-
Carefully add the sodium methoxide catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by observing the removal of the methanol byproduct (e.g., by distillation).
-
After the reaction is complete (typically 2-4 hours), cool the mixture.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Wash the mixture with water to remove any salts.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent to yield the desired product.
-
Further purification can be achieved by vacuum distillation.
Enzymatic Synthesis using Immobilized Lipase
This green chemistry approach employs a lipase to catalyze the esterification in a solvent-free system or in an organic solvent.
Materials:
-
Stearic Acid (1 mol)
-
N,N-Dimethylethanolamine (1.2 mol)
-
Immobilized Lipase (e.g., Novozym 435, 10% w/w of substrates)
-
2-Methyl-2-butanol (optional, as solvent)
-
Molecular sieves (3Å)
-
Orbital shaker incubator
-
Vacuum filtration setup
Procedure:
-
In a flask, combine stearic acid and N,N-dimethylethanolamine. If using a solvent, add 2-methyl-2-butanol.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Incubate the reaction at 40-60 °C in an orbital shaker.
-
Monitor the conversion of stearic acid by titration or gas chromatography (GC).
-
Once equilibrium is reached or the desired conversion is achieved (typically 24-48 hours), stop the reaction.
-
Separate the immobilized enzyme by vacuum filtration for potential reuse.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product is often of high purity and may not require further purification.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthesis method.
A Comparative Analysis of the Biophysical Properties of Dimethylaminoethyl Stearate Analogs for Enhanced Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of genetic material into cells is a cornerstone of gene therapy and related research. Cationic lipids, such as Dimethylaminoethyl stearate (DMEAS), are pivotal components of non-viral gene delivery systems due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. The biophysical properties of these lipids and their formulated nanoparticles are critical determinants of their transfection efficiency and safety profile. This guide provides a comparative analysis of the biophysical properties of DMEAS analogs, offering insights into how structural modifications can be tuned to optimize gene delivery vectors.
Comparative Biophysical Data
The following table summarizes the key biophysical properties of liposomes formulated with DMEAS and its hypothetical analogs, where the length of the saturated alkyl chain is varied. The data is representative and illustrates general trends observed with cationic lipids, where changes in the hydrophobic tail can influence nanoparticle size, surface charge, and the homogeneity of the formulation.
| Cationic Lipid Analog | Alkyl Chain Length | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Dimethylaminoethyl laurate | C12 | 120 ± 5 | 0.25 ± 0.03 | +45 ± 3 |
| Dimethylaminoethyl myristate | C14 | 150 ± 8 | 0.21 ± 0.02 | +50 ± 4 |
| This compound (DMEAS) | C18 | 180 ± 10 | 0.18 ± 0.02 | +55 ± 5 |
| Dimethylaminoethyl arachidate | C20 | 210 ± 12 | 0.28 ± 0.04 | +48 ± 4 |
Note: The data presented are hypothetical and for illustrative purposes, based on general trends reported for cationic lipids. Actual values would be dependent on the specific formulation and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of lipid-based nanoparticles. Below are the protocols for key experiments cited in the analysis of DMEAS analogs.
Liposome Preparation via Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
This compound (DMEAS) or its analog
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., sterile, nuclease-free water, or PBS)
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the cationic lipid and helper lipid in the desired molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
Particle Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and surface charge of nanoparticles in suspension.[1][2]
Instrumentation:
-
Zetasizer or similar DLS instrument
Procedure for Particle Size and PDI:
-
Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument.
-
Perform the DLS measurement to obtain the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Record the average of at least three independent measurements.
Procedure for Zeta Potential:
-
Dilute the liposome suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to reduce conductivity.
-
Transfer the sample to a disposable folded capillary cell.
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Record the average of at least three independent measurements.
Morphological Characterization by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology.[1][3][4][5][6][7]
Instrumentation:
-
Transmission Electron Microscope
Procedure (Negative Staining):
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid for 1-2 minutes.
-
Blot off the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid for 1-2 minutes.
-
Blot off the excess staining solution.
-
Allow the grid to air dry completely.
-
Image the grid using the TEM at an appropriate magnification.
Visualizing Key Processes
To better understand the workflows and mechanisms involved in the use of DMEAS analogs for gene delivery, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and characterization of DMEAS analog liposomes.
Caption: Cellular uptake and gene delivery pathway of a DMEAS analog-based lipoplex.[8][9][10]
References
- 1. Frontiers | Ultrasound-responsive phase-transitional nanomedicine enables intensity-tunable postoperative analgesia [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Cationic liposome - Wikipedia [en.wikipedia.org]
- 9. worldscientific.com [worldscientific.com]
- 10. dovepress.com [dovepress.com]
Assessing the Batch-to-Batch Consistency of Dimethylaminoethyl Stearate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipid-based drug delivery systems relies heavily on the quality and consistency of its components. Cationic lipids, such as Dimethylaminoethyl stearate (DMEAS), are pivotal in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids and other therapeutic agents. Ensuring the reproducible synthesis of these lipids is paramount for consistent LNP performance and, ultimately, therapeutic efficacy and safety. This guide provides a framework for assessing the batch-to-batch consistency of DMEAS synthesis, compares its expected performance with the well-established cationic lipid DOTAP, and offers detailed experimental protocols.
I. Synthesis of this compound (DMEAS)
The synthesis of DMEAS is typically achieved through an esterification reaction between stearic acid and 2-(dimethylamino)ethanol. A common and efficient method for this transformation is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2]
Reaction:
Stearic Acid + 2-(dimethylamino)ethanol --(DCC, DMAP)--> this compound + Dicyclohexylurea
A representative laboratory-scale protocol is provided below. It is important to note that reaction conditions should be meticulously controlled to ensure batch-to-batch consistency.
Experimental Protocol: Synthesis of DMEAS
Materials:
-
Stearic acid
-
2-(dimethylamino)ethanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve stearic acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.
-
Add 2-(dimethylamino)ethanol (1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
II. Assessing Batch-to-Batch Consistency
Consistent synthesis of DMEAS is critical for the reliable performance of LNP formulations. A comprehensive quality control strategy should be implemented to assess the purity, identity, and physicochemical properties of each batch.
| Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of DMEAS.[3][4][5] | Confirms the correct molecule has been synthesized. |
| Purity | HPLC-ELSD/CAD, GC-FID | >95% | Ensures the absence of significant impurities that could affect performance or toxicity. |
| Residual Solvents | Headspace GC-MS | Within ICH limits | Guarantees that residual solvents from the synthesis and purification process are at safe levels. |
| Appearance | Visual Inspection | White to off-white solid | A simple but important initial check for consistency. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Consistent melting point and thermal profile | Changes in melting point can indicate impurities or polymorphic forms. |
| Acid Value | Titration | Low and consistent value | Measures the amount of residual unreacted stearic acid. |
| Amine Content | Titration | Consistent value | Verifies the presence and consistency of the tertiary amine headgroup. |
Experimental Protocol: Purity Analysis by HPLC-ELSD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
C18 reverse-phase column
Method:
-
Prepare a standard solution of a reference batch of DMEAS of known purity.
-
Prepare solutions of the new batches of DMEAS at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The ELSD or CAD will detect the non-volatile analyte after the mobile phase has been evaporated.
-
Compare the peak areas of the main component and any impurities across different batches to determine purity and consistency.
III. Performance Comparison: DMEAS vs. DOTAP
While direct, head-to-head comparative data for DMEAS is limited in publicly available literature, we can infer its likely performance characteristics based on its structure and compare it to the well-characterized cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).
| Feature | This compound (DMEAS) (Expected) | 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) |
| Structure | Tertiary amine headgroup, saturated stearoyl tail | Quaternary ammonium headgroup, unsaturated oleoyl tails |
| Biodegradability | Ester linkage is susceptible to hydrolysis, likely biodegradable. | Ester linkage is susceptible to hydrolysis, biodegradable. |
| Transfection Efficiency | The tertiary amine headgroup is expected to be pH-responsive, potentially aiding in endosomal escape and leading to good transfection efficiency. | The permanently charged quaternary ammonium headgroup provides strong interaction with nucleic acids, leading to high transfection efficiency in many cell types. |
| Cytotoxicity | The biodegradability of the ester bond and the nature of the fatty acid tail may result in lower cytotoxicity compared to lipids with more complex or non-natural structures. | Can exhibit dose-dependent cytotoxicity, which is a common characteristic of cationic lipids. |
| LNP Stability | The saturated stearoyl chains may lead to more rigid and stable LNPs. | The unsaturated oleoyl chains result in more fluid lipid bilayers. |
Experimental Data (Representative for Cationic Lipids)
The following table summarizes typical performance data for cationic lipid-based LNPs, using DOTAP as an example. Similar experiments would be necessary to fully characterize DMEAS.
| Experiment | Parameter Measured | Typical Results for DOTAP-based LNPs |
| LNP Formulation | Size (Z-average), Polydispersity Index (PDI), Zeta Potential | 100-200 nm, PDI < 0.2, +30 to +50 mV |
| Transfection Efficiency | Luciferase Assay (in vitro) | High reporter gene expression, cell-line dependent. |
| Cytotoxicity | MTT or LDH Assay (in vitro) | Dose-dependent decrease in cell viability. |
Experimental Protocol: In Vitro Transfection and Cytotoxicity Assessment
Cell Culture and LNP Formulation:
-
Culture a suitable cell line (e.g., HEK293, HeLa) in the appropriate growth medium.
-
Prepare DMEAS-containing LNPs and DOTAP-containing LNPs (as a comparator) encapsulating a reporter plasmid (e.g., pCMV-Luc). A common formulation method is the ethanol injection or microfluidics-based mixing. The lipid composition often includes a helper lipid (e.g., DOPE or cholesterol) and a PEG-lipid.
Transfection:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the LNP-plasmid complexes in serum-free media.
-
Remove the growth medium from the cells and add the LNP-plasmid complexes.
-
Incubate for 4-6 hours.
-
Remove the transfection complexes and replace with fresh, complete growth medium.
-
Incubate for an additional 24-48 hours.
Luciferase Assay (Transfection Efficiency):
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the total protein concentration in each well.
MTT Assay (Cytotoxicity):
-
After the desired incubation time with the LNPs, add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
IV. Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for assessing batch-to-batch consistency.
Caption: General signaling pathway for cationic lipid-mediated transfection.
V. Conclusion
The batch-to-batch consistency of this compound is a critical factor in the development of effective and safe lipid-based drug delivery systems. A robust synthesis protocol with tight control over reaction parameters, coupled with a comprehensive analytical characterization strategy, is essential to ensure reproducible quality. While direct comparative performance data for DMEAS is not extensively available, its structural features suggest it is a promising cationic lipid for LNP formulations. Further studies directly comparing DMEAS with established lipids like DOTAP are warranted to fully elucidate its potential in the field of drug delivery. The protocols and frameworks provided in this guide offer a starting point for researchers to systematically evaluate and control the quality of synthesized DMEAS for their specific applications.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. This compound | C22H45NO2 | CID 3016118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylaminoethyl esters for trace, rapid analysis of fatty acids by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethylaminoethyl Stearate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like dimethylaminoethyl stearate is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound.
Hazard Profile and Personal Protective Equipment
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information based on its GHS classification.
| Hazard Classification | GHS Pictogram | Hazard Statement | Personal Protective Equipment (PPE) |
| Flammable liquids (Category 4) | No Pictogram | H227: Combustible liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Acute toxicity, Oral (Category 4) |
| H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. |
| Acute toxicity, Dermal (Category 4) |
| H312: Harmful in contact with skin | Wear protective gloves and protective clothing. |
| Skin corrosion (Category 1B) |
| H314: Causes severe skin burns and eye damage | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Serious eye damage (Category 1) |
| H318: Causes serious eye damage | Wear eye protection or face protection. |
| Skin sensitization (Category 1) |
| H317: May cause an allergic skin reaction | Avoid breathing mist or vapors. Contaminated work clothing must not be allowed out of the workplace. |
| Short-term (acute) aquatic hazard (Category 3) | No Pictogram | H402: Harmful to aquatic life | Avoid release to the environment. |
Experimental Protocols: Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Clean-up Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.
-
Containment: Collect, bind, and pump off spills.
-
Absorption: Take up the spilled material with a liquid-absorbent material (e.g., Chemizorb®).
-
Disposal: Dispose of the absorbent material and contaminated items as hazardous waste in accordance with institutional and local regulations.
-
Decontamination: Clean the affected area thoroughly.
Disposal Protocol:
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] It is imperative to adhere to all local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and tightly closed container.
-
Storage: Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the material.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
